molecular formula C30H24P2 B073501 1,4-Bis(diphenylphosphino)benzene CAS No. 1179-06-2

1,4-Bis(diphenylphosphino)benzene

Cat. No.: B073501
CAS No.: 1179-06-2
M. Wt: 446.5 g/mol
InChI Key: LIMAMKTXDWVDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(diphenylphosphino)benzene, commonly abbreviated as dppb, is a prominent and versatile bidentate phosphine ligand extensively utilized in coordination chemistry and homogeneous catalysis. Its molecular structure features two diphenylphosphine groups connected at the para-positions of a central benzene ring, creating a flexible yet robust framework that can chelate a wide range of transition metals, most notably palladium, platinum, nickel, and rhodium.

Properties

IUPAC Name

(4-diphenylphosphanylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAMKTXDWVDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394615
Record name 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179-06-2
Record name 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural & Functional Analysis: 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional properties of 1,4-Bis(diphenylphosphino)benzene .

Technical Monograph for Chemical Development & Supramolecular Engineering [1][2]

Executive Summary & Critical Disambiguation

This compound (often abbreviated as 1,4-dppb or p-dppbz ) is a rigid, bidentate organophosphorus ligand characterized by a linear phenylene backbone.[1][2][3][4] Unlike its ortho-isomer counterpart, it cannot chelate to a single metal center in a cis geometry.[1][3][4] Instead, it functions primarily as a bridging ligand or a molecular strut in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][4][5]

⚠️ Critical Disambiguation: 1,4- vs. 1,2-Isomer

In drug development and catalysis, confusion between the para (1,4) and ortho (1,2) isomers is a common source of experimental failure.[2][3][4]

FeatureThis compound 1,2-Bis(diphenylphosphino)benzene (dppbz)
Geometry Linear / Rod-likeAngular / Bent
Coordination Mode Bridging ($ \mu $-mode).[1][2][3][4] Links two metal centers.[3][4][6]Chelating ($ \kappa^2 $-mode). Binds one metal center.[3][4][7][8]
P

P Distance
~6.5 – 7.0 Å (Non-bonding)~3.0 Å (Bite distance)
Primary Utility MOF Linkers, Supramolecular Cages, PolymerizationCross-Coupling Catalysis (Heck, Suzuki), Carbonylation
CAS Number 1109-15-5 13965-03-2

Directive: If your objective is to stabilize a single metal center for catalytic cross-coupling (e.g., Pd-catalyzed C-N bond formation), you likely require the 1,2-isomer .[1][2][3][4] Proceed with this guide only if you require the bridging/linker properties of the 1,4-isomer.

Molecular Architecture & Crystallography

The 1,4-isomer is defined by its


 idealized symmetry (in the free state), providing a rigid linear spacer that resists conformational folding.[1][4]
Crystal Lattice Parameters

In the solid state, the molecule adopts a centrosymmetric conformation.[4] The phenyl rings on the phosphines typically adopt a propeller-like arrangement to minimize steric repulsion.[4]

  • Crystal System: Monoclinic (typical)[1][2][3]

  • Space Group:

    
    
    
  • P–C Bond Length (Caromatic): 1.83 – 1.84 Å[1][2][3]

  • C–P–C Bond Angles: 101° – 103° (Pyramidal geometry at Phosphorus)[1][2][3]

  • P

    
    P Separation:  ~6.6 Å (Through-space distance across the phenylene ring)[1][2][4]
    
Electronic & Steric Parameters[1]
  • Tolman Cone Angle: Not applicable in the traditional sense due to bridging nature; however, the steric bulk at each phosphorus is equivalent to triphenylphosphine (

    
    , 
    
    
    
    ).[1][4]
  • Electronic Parameter (

    
    ):  As a tertiary phosphine, it is a strong 
    
    
    
    -donor and a moderate
    
    
    -acceptor.[1][2][3][4] When bridging two metal carbonyl centers, the IR stretching frequencies of the carbonyls shift to higher wavenumbers compared to alkyl-phosphines, indicating the electron-withdrawing nature of the three aryl groups attached to phosphorus.[1][4]

Synthesis & Experimental Protocols

The synthesis of this compound requires strict anaerobic conditions due to the air sensitivity of the lithiated intermediates and the phosphine product.[1][4]

Synthesis Workflow (Lithiation Route)

The most robust protocol involves the double lithiation of 1,4-dibromobenzene followed by electrophilic trapping with chlorodiphenylphosphine.[1][4]

Reaction Scheme:



Protocol Steps:
  • Preparation: Flame-dry a 500 mL Schlenk flask and purge with Argon.

  • Lithiation: Dissolve 1,4-dibromobenzene (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2][3][4]

  • Addition: Add

    
    -BuLi (40 mmol, pentane solution) dropwise over 30 minutes. The solution will turn yellow/brown.[4] Stir for 1 hour at -78°C.
    
  • Phosphinylation: Add chlorodiphenylphosphine (22 mmol) dropwise.

  • Workup: Allow to warm to room temperature overnight. Quench with degassed water. Extract with dichloromethane (DCM).[2][3][4]

  • Purification: Recrystallize from hot ethanol or DCM/Hexane under inert atmosphere.

Visualization of Synthesis Logic

SynthesisPath cluster_inputs Reagents cluster_process Reaction Conditions SM 1,4-Dibromobenzene Inter Dilithio-intermediate (-78°C, THF) SM->Inter Lithiation Li t-BuLi (4 equiv) Li->Inter PhP PPh2Cl (2.2 equiv) ProdCrude Crude Product (Warm to RT) PhP->ProdCrude Inter->ProdCrude Electrophilic Trap + PPh2Cl Final This compound (Pure Crystal) ProdCrude->Final Recrystallization (EtOH/DCM)

Figure 1: Step-wise synthetic pathway for this compound via lithiation.

Coordination Chemistry & Applications

The rigid linear structure dictates its behavior in coordination chemistry, making it a "rod-like" linker rather than a chelator.[1][3][4]

Bridging Coordination Modes

Unlike flexible linkers (e.g., dppb, butane backbone), this compound cannot fold.[1][3][4] It exclusively forms:

  • Linear Bridges:

    
    [1][2][3][4]
    
  • Coordination Polymers: Infinite chains of alternating Metal-Ligand units.[3][4][5]

  • A-Frame Complexes: Stabilizing binuclear complexes where the metal-metal distance is large (~6-7 Å).[1][2][3][4]

Application in Metal-Organic Frameworks (MOFs)

In drug delivery research, MOFs utilizing this compound as a strut are explored for:

  • Pore Size Engineering: The rigid phenyl ring defines a precise pore dimension, critical for encapsulating specific drug molecules.[4]

  • Post-Synthetic Modification: The phosphorus centers can be oxidized or alkylated to tune the hydrophilicity of the MOF pore walls.[4]

Catalytic Utility (Non-Standard)

While not a standard cross-coupling ligand, it is used to:

  • Stabilize Nanoparticles: The ligand bridges surface atoms on metal nanoparticles (Au, Pd), preventing agglomeration while maintaining accessibility.[1][4]

  • Supramolecular Catalysis: Creating catalytic cages where the reaction occurs inside a cavity defined by the rigid ligand walls.[4]

References

  • Synthesis & Properties: Baldwin, R. A., & Cheng, M. T. (1962).[1][4] Preparation of this compound. Journal of Organic Chemistry, 27(1), 156-160.[1][4] Link[1][2][3]

  • Crystallography: Scudder, M. L., & Dance, I. G. (1998).[1][4] The geometry of the P-phenyl interaction in phosphine complexes. Journal of the Chemical Society, Dalton Transactions, (2), 315-325.[1][4] Link

  • MOF Applications: Kitagawa, S., Kitaura, R., & Noro, S. I. (2004).[1][4][9] Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334-2375.[1][2][3][4] Link[1][2][3]

  • Coordination Modes: Cotton, F. A., & Wilkinson, G. (1988).[1][4] Advanced Inorganic Chemistry. Wiley-Interscience.[1][2][3][4] (General reference for phosphine coordination modes).

Sources

Advanced Synthesis Guide: 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1,4-Bis(diphenylphosphino)benzene (CAS: 1179-06-2) Common Abbreviation: dppbenzene Role: Bidentate diphosphine ligand used extensively in organometallic catalysis (Pd, Ni, Rh) and materials science (MOFs, luminescent materials).

This technical guide addresses the synthesis of dppbenzene with a focus on reproducibility and process safety . While multiple routes exist, this guide prioritizes the Double Lithiation–Electrophilic Trapping route as the primary laboratory-scale method due to its high atom economy and reagent availability. A secondary Nucleophilic Phosphanylation route is provided for contexts requiring scalability or avoidance of cryogenic conditions.

Part 1: Strategic Route Analysis

Route A: Double Lithiation (The "Classical" Electrophilic Route)
  • Mechanism: Halogen-Lithium Exchange followed by electrophilic attack.

  • Precursors: 1,4-Dibromobenzene,

    
    -Butyllithium (
    
    
    
    -BuLi), Chlorodiphenylphosphine (
    
    
    ).
  • Pros: High yields (>80%), readily available starting materials, established purification protocols.

  • Cons: Requires cryogenic conditions (-78°C) to prevent benzyne formation; handling of pyrophoric lithiating agents.

Route B: Nucleophilic Substitution (The "Industrial" Route)
  • Mechanism:

    
     or Metal-Halogen exchange driven by phosphide anions.
    
  • Precursors: 1,4-Dichlorobenzene, Diphenylphosphine (

    
    ) or Chlorodiphenylphosphine reduced to Phosphide (
    
    
    
    ).
  • Pros: Avoids cryogenic temperatures; 1,4-dichlorobenzene is significantly cheaper than the dibromo- analog.

  • Cons: Preparation of the phosphide anion (

    
     or 
    
    
    
    ) requires careful handling;
    
    
    on unactivated benzenes is sluggish without transition metal catalysis or high temperatures.

Part 2: Detailed Experimental Protocol (Route A)

Reaction Setup & Safety Architecture

Critical Safety Notice:


-BuLi is pyrophoric. 

is corrosive and releases HCl upon contact with moisture. All steps must be performed under a positive pressure of dry Nitrogen or Argon.

Equipment:

  • Three-neck round-bottom flask (1L) flame-dried under vacuum.

  • Mechanical stirrer (magnetic stirring often fails due to precipitate formation).

  • Low-temperature thermometer.

  • Pressure-equalizing addition funnel.

Step-by-Step Methodology
Step I: Generation of 1,4-Dilithiobenzene
  • Solvation: Charge the flask with 1,4-dibromobenzene (23.6 g, 100 mmol) and anhydrous THF (300 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Scientist's Note: Temperature control is critical here. Above -50°C, the monolithio- intermediate may eliminate LiBr to form benzyne, leading to polymerization or complex mixtures.

  • Lithiation: Add

    
    -BuLi (2.5 M in hexanes, 88 mL, 220 mmol, 2.2 eq) dropwise over 45 minutes.
    
    • Observation: A cream-colored precipitate (1,4-dilithiobenzene) will form.[1] Ensure efficient stirring to maintain a slurry.

  • Maturation: Stir at -78°C for 1 hour to ensure complete exchange.

Step II: Electrophilic Trapping (Phosphanylation)
  • Addition: Add a solution of chlorodiphenylphosphine (

    
    ) (48.5 g, 40 mL, 220 mmol) in dry THF (50 mL) dropwise over 30 minutes.
    
    • Exotherm Control: Maintain internal temperature below -60°C during addition.

  • Warming: Allow the reaction to warm slowly to room temperature (25°C) overnight. The precipitate will dissolve, and the solution usually turns yellow/orange.

Step III: Workup & Purification[2]
  • Quench: Carefully quench with degassed saturated

    
     solution (100 mL) at 0°C.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine organics, dry over

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure to yield a crude off-white solid.

  • Recrystallization: Recrystallize from boiling

    
    -Butanol or Ethanol/Toluene mix.
    
    • Target: White crystalline needles.

    • Yield: Expected 75-85%.

Process Visualization (Graphviz)

SynthesisRoute Start 1,4-Dibromobenzene (in THF, -78°C) Lithiation Add n-BuLi (Li-Halogen Exchange) Start->Lithiation 2.2 eq, 45 min Intermediate 1,4-Dilithiobenzene (Precipitate) Lithiation->Intermediate -78°C, 1h Trapping Add Ph2PCl (Electrophilic Attack) Intermediate->Trapping < -60°C Product This compound (Crude) Trapping->Product Warm to RT Workup Quench (NH4Cl) Recrystallize (BuOH) Product->Workup

Caption: Figure 1. Reaction workflow for the lithiation-mediated synthesis of dppbenzene.

Part 3: Quality Control & Characterization[3]

Trustworthiness in synthesis is derived from rigorous characterization. The following parameters define a successful batch.

Data Summary Table
ParameterSpecificationMethod/Notes
Appearance White crystalline solidYellowing indicates oxidation (

formation).
Melting Point 166 – 167°CSharp range indicates high purity.

P NMR

-4.0 to -5.5 ppm
Singlet (in

). Reference

= 0 ppm.[3]
Impurity (

P)

+25 to +30 ppm
Corresponds to Phosphine Oxide (

).

H NMR

7.2 – 7.4 ppm
Multiplets (Aromatic protons).
Troubleshooting The "Oxide" Problem

Phosphines are prone to oxidation in solution.

  • Symptom:

    
    P NMR shows a peak at ~29 ppm.
    
  • Remedy: If oxide < 5%, recrystallize under Argon. If > 10%, reduce the crude material using Trichlorosilane (

    
    ) or reflux in Ethanol with excess Triphenylphosphine (as a sacrificial reductant, though less effective).
    

Part 4: Safety & Handling Architecture

The synthesis involves High Consequence reagents. A self-validating safety loop is required.

SafetyLoop Check1 Reagent Check: n-BuLi Titration Check2 System Check: O2/H2O Exclusion Check1->Check2 Valid Molarity Action Reaction Execution Check2->Action Positive N2 Pressure Waste Quench Protocol: Isopropanol -> Water Action->Waste Residual Li-salts Waste->Check1 Next Batch Prep

Caption: Figure 2. Safety logic loop for handling pyrophoric organolithiums.

Key Protocols:

  • Titration: Always titrate

    
    -BuLi before use (e.g., using diphenylacetic acid) to ensure stoichiometry. Excess 
    
    
    
    -BuLi degrades the product; insufficient leads to mono-substituted impurities.
  • Quenching: Never quench

    
    -BuLi directly with water. Use Isopropanol or Methanol first to destroy active lithium species gently.
    

References

  • Herring, D. L. (1962).[1] Preparation of this compound. United States Patent US3064055A.[1] Link

  • Baldwin, R. A., et al. (1965). Phosphino-s-triazines. United States Patent US3213093A (Contextual reference for phosphination). Link

  • Reich, H. J. (2024). 31P Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data. Link

  • Fisher Scientific. (2009). Safety Data Sheet: Chlorodiphenylphosphine. Link

  • University of Arkansas. (2013). Standard Operating Procedure: n-Butyllithium. Environmental Health and Safety. Link

Sources

Technical Master File: 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Master Substance File" for 1,4-Bis(diphenylphosphino)benzene (CAS 1179-06-2) . It is designed for immediate application in pharmaceutical research and process chemistry.

CAS No. 1179-06-2[1][2][3][4][5]

Document Type: Technical Whitepaper & Application Guide Primary Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Version: 1.0

Executive Summary

This compound (often abbreviated as 1,4-dppbz or simply dppbz ) is a rigid, bidentate diphosphine ligand used critically in homogeneous catalysis.[1] Unlike its flexible aliphatic analogs (e.g., dppe, dppp), the phenylene backbone of 1,4-dppbz imposes a fixed geometry and a wide "bite angle" (~100°–105°) upon coordination with transition metals.

For drug development professionals, this compound is not a therapeutic agent but a high-value catalytic enabler . It is employed to synthesize complex Active Pharmaceutical Ingredients (APIs) via Palladium- and Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Stille). Its resistance to conformational flux makes it superior for catalyzing reductive eliminations in sterically crowded biaryl syntheses—a common motif in modern kinase inhibitors and antivirals.

Chemical Identity & Physicochemical Profile

Property Data / Specification
Chemical Name This compound
CAS Number 1179-06-2
Synonyms p-Phenylenebis(diphenylphosphine); 1,4-dppbz
Molecular Formula C₃₀H₂₄P₂
Molecular Weight 446.46 g/mol
Appearance White to off-white crystalline powder
Melting Point 166–170 °C (Pure); Higher ranges (183°C+) often indicate oxidation
Solubility Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water
Air Stability Air Sensitive .[2] Oxidizes to phosphine oxide upon prolonged exposure.
pKa (Conjugate Acid) ~2.5 (estimated for aryl phosphines); Weakly basic

Mechanism of Action: The "Bite Angle" Effect

In drug synthesis, the efficiency of a catalytic cycle often hinges on the ligand's ability to stabilize the metal center while facilitating specific elementary steps.

Mechanistic Causality
  • Rigidity: The benzene linker prevents the two phosphorus atoms from rotating away from the metal center, ensuring a stable chelate effect.

  • Electronic Modulation: The aryl groups make the phosphorus centers weaker

    
    -donors than alkyl-phosphines, but better 
    
    
    
    -acceptors. This electron-deficiency stabilizes low-valent metals like Pd(0) and Ni(0).
  • Steric Influence (Bite Angle): The wide bite angle favors Reductive Elimination . In the synthesis of biaryl drugs (e.g., Valsartan, Boscalid analogs), the rate-determining step is often the ejection of the product from the metal. A wider angle "squeezes" the leaving groups together, accelerating this step.

Visualization: Pd-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the catalytic cycle for a Suzuki coupling utilizing 1,4-dppbz to synthesize a biaryl drug scaffold.

Suzuki_Coupling_Cycle Pd0 Pd(0)(1,4-dppbz) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Int1 Pd(II)(Ar)(X)(1,4-dppbz) OxAdd->PdII_Int1 TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Int1->TransMet PdII_Int2 Pd(II)(Ar)(Ar')(1,4-dppbz) TransMet->PdII_Int2 RedElim Reductive Elimination (Critical Step) PdII_Int2->RedElim Accelerated by Wide Bite Angle RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product Release

Caption: Figure 1: Catalytic cycle of Pd-dppbz mediated Suzuki coupling. The rigid ligand accelerates the final reductive elimination step.

Applications in Drug Development

A. Synthesis of Biaryl Scaffolds

Many APIs (e.g., Sartans for hypertension, kinase inhibitors for oncology) contain biaryl motifs. The 1,4-dppbz ligand is particularly useful when:

  • Substrates are sterically hindered: The ligand's rigidity prevents catalyst decomposition.

  • Regioselectivity is required: In polymerization or multi-site coupling, the fixed geometry directs the metal to the preferred site.

B. Supramolecular Drug Delivery Systems

Recent research utilizes 1,4-dppbz as a linker to construct Metal-Organic Cages (MOCs) . These 3D structures can encapsulate drug molecules (e.g., cisplatin) to improve solubility and reduce systemic toxicity. The rigid 1,4-phenylene spacer defines the cavity size of these cages.

C. Polymerization for Excipients

Used in the synthesis of high-performance polymers (polyarylenes) via Ni-catalyzed coupling, which serve as advanced matrices for controlled-release drug formulations.

Experimental Protocol: Pd-Catalyzed Coupling

Standard Operating Procedure (SOP) for a Research-Scale Suzuki Coupling.

Objective: Synthesize a biaryl intermediate using 1,4-dppbz.

Reagents
  • Catalyst Precursor: Pd(OAc)₂ (2 mol%)

  • Ligand: this compound (CAS 1179-06-2) (2.2 mol%)

  • Substrate: Aryl Bromide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Methodology
  • Ligand Complexation (In Situ):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and 1,4-dppbz .

    • Add anhydrous solvent (e.g., 2 mL Toluene).

    • Stir at room temperature for 15 minutes. Observation: Solution typically turns yellow/orange, indicating formation of the Pd-Ligand complex.

  • Substrate Addition:

    • Add the Aryl Bromide, Aryl Boronic Acid, and Base to the vial.

    • Seal the vial with a septum cap.

  • Degassing:

    • Purge the mixture with Argon for 5–10 minutes (sparging) to remove O₂. Critical: Oxygen poisons the phosphine ligand, converting it to the inactive oxide.

  • Reaction:

    • Heat the block to 80–100 °C.

    • Monitor via TLC or LC-MS until the Aryl Bromide is consumed (typically 2–12 hours).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Concentrate the filtrate and purify via column chromatography.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Storage Protocol:

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon). The compound degrades in air over weeks, turning from white to a sticky off-white solid.

  • Temperature: Room temperature is acceptable, but 2–8°C is preferred for long-term purity.

  • Incompatibility: Strong oxidizing agents.

References

  • BOC Sciences. this compound Product Dossier. Retrieved from

  • National Institutes of Health (NIH) - PubChem. this compound (CID 3645829). Retrieved from

  • Royal Society of Chemistry. Metallophilicity-assisted assembly of phosphine-based cage molecules. Dalton Transactions, 2014. Retrieved from

  • American Chemical Society (ACS). Palladium-Catalyzed Coupling of Aryl Chlorides. Organic Letters. Retrieved from

  • BLD Pharm. Safety Data Sheet: 1,4-Bis(diphenylphosphanyl)benzene. Retrieved from

Sources

Electronic & Steric Synergy in Ligand Design: A Technical Deep Dive into dppb

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic and steric properties of 1,4-bis(diphenylphosphino)butane (dppb) . It is designed for researchers optimizing transition metal catalysis.

Executive Summary

In the hierarchy of diphosphine ligands, dppb (1,4-bis(diphenylphosphino)butane) occupies a critical "Goldilocks" zone. With a four-carbon backbone, it forms a 7-membered chelate ring upon coordination, distinguishing it from the rigid, 5-membered rings of dppe or the 6-membered rings of dppp.

While often categorized by its steric bulk, the electronic influence of dppb is inextricably linked to its bite angle. This guide explores how dppb’s structural flexibility modulates metal center electronics, specifically affecting orbital overlap efficiency, HOMO-LUMO gaps, and catalytic rates in cross-coupling and carbonylation reactions.

Molecular Architecture & The "Bite Angle" Effect[1][2]

The electronic behavior of dppb cannot be decoupled from its steric conformation. The Natural Bite Angle (


) —the preferred P-M-P angle determined by the ligand backbone—dictates the electronic environment of the metal center.
The Chelate Effect and Orbital Perturbation

Unlike monodentate phosphines (e.g.,


) where electronic parameters (Tolman Electronic Parameter, TEP) are static, dppb exhibits dynamic electronic properties :
  • 7-Membered Ring Formation: The butyl backbone allows for a wider bite angle (~98°–112°) compared to dppe (~85°).

  • Orbital Compression: A wider bite angle compresses the electrons in the metal's

    
    -orbitals (specifically the 
    
    
    
    and
    
    
    ), raising the energy of the HOMO.
  • Reactivity Implication: A higher energy HOMO facilitates oxidative addition and, more critically, the wide angle sterically "pushes" leaving groups out, accelerating reductive elimination .

Comparative Ligand Parameters

The table below synthesizes electronic and steric data, contrasting dppb with its homologs. Note how


 (a proxy for electron density on the metal) shifts with backbone length.
LigandBackboneChelate Ring SizeNatural Bite Angle (

)

(cm

)*
Electronic Character
dppe Ethyl (

)
5~85°2068Strong

-donor, rigid chelate
dppp Propyl (

)
6~91°2064Balanced donor/steric profile
dppb Butyl (

)
7~98° - 105° 2060 Flexible, wide-bite, increased back-bonding
dppf FerrocenylLarge~99°2066Redox-active, wide bite

*Values based on symmetric Mo(CO)


(L-L) or similar probe complexes. Lower wavenumbers indicate greater electron density on the metal (increased back-bonding).

Electronic Profile: Sigma-Donation & Pi-Backbonding

Mechanism of Action

dppb functions through two primary electronic vectors:

  • 
    -Donation:  The lone pair on the phosphorus (
    
    
    
    hybridized) donates electron density into the metal's empty
    
    
    orbitals. The butyl backbone is electron-releasing (inductive effect), making dppb a slightly better donor than dppe, though the entropy of the 7-membered ring formation can mitigate this stability.
  • 
    -Backbonding:  The P-C 
    
    
    
    antibonding orbitals accept electron density from the metal's filled
    
    
    orbitals.
The "Electronic-Steric" Feedback Loop

The diagram below illustrates how dppb's bite angle directly alters the electronic energy levels of the metal catalyst, a phenomenon distinct from simple inductive effects.

ElectronicFeedback cluster_0 Electronic Consequence L_Backbone dppb Butyl Backbone BiteAngle Wide Bite Angle (~98-105°) L_Backbone->BiteAngle Determines OrbitalOverlap Modified d-Orbital Overlap (d_xy destabilization) BiteAngle->OrbitalOverlap Induces Reactivity Accelerated Reductive Elimination OrbitalOverlap->Reactivity Lowers Activation Barrier

Figure 1: The causal link between dppb's structural backbone and its electronic modulation of the metal center.

Spectroscopic Characterization

To validate the coordination and electronic state of dppb in your system, rely on


P NMR .
P NMR Shift Analysis

Phosphorus nuclei are highly sensitive to the "ring strain" and electronic deshielding caused by coordination.

  • Free Ligand:

    
     ppm (in 
    
    
    
    ).
  • Coordinated (e.g., Pd-dppb):

    
     to 
    
    
    
    ppm.
  • Diagnostic Rule: A downfield shift (positive

    
    ) of ~50-60 ppm is characteristic of dppb chelation. The magnitude of this shift is often smaller than that of dppe due to the reduced ring strain of the 7-membered ring compared to the 5-membered ring.
    
Infrared Spectroscopy (Carbonyl Probes)

When coordinated to metal carbonyls (e.g.,


), the CO stretching frequency (

) serves as a direct readout of electron density.
  • Observation: dppb complexes typically exhibit lower

    
     values than dppe analogues.
    
  • Interpretation: The wider bite angle enhances orbital overlap for back-bonding, increasing electron density on the metal, which is then back-donated into the CO

    
     orbital, weakening the C=O bond.
    

Catalytic Applications & Protocols

dppb is particularly effective in reactions requiring a balance between stabilizing the oxidative addition intermediate and facilitating reductive elimination.

Case Study: Palladium-Catalyzed Carbonylation

In the carbonylation of aryl halides, dppb often outperforms dppe.

  • Reasoning: The reductive elimination of the acyl-palladium species is the rate-determining step. The wider bite angle of dppb sterically compresses the C-Pd-C angle, favoring the elimination of the product.

Experimental Protocol: Synthesis of [PdCl (dppb)]

A standard precursor for catalytic screening.

  • Reagents:

    
     (1.0 eq), dppb (1.05 eq), Dichloromethane (DCM).
    
  • Dissolution: Dissolve 285 mg of

    
     in 10 mL of anhydrous DCM under Argon.
    
  • Addition: Add 448 mg of dppb slowly as a solid or DCM solution. The solution will change color (typically orange to pale yellow).

  • Precipitation: Stir for 1 hour. Add 20 mL of diethyl ether to precipitate the complex.

  • Filtration: Filter the pale yellow solid, wash with ether (

    
     mL), and dry under vacuum.
    
  • Validation:

    
    P NMR (
    
    
    
    ): Singlet at
    
    
    ppm.
Catalytic Cycle Visualization

The following diagram highlights where dppb exerts its maximum electronic/steric influence.

CatalyticCycle Pd0 Pd(0)-dppb Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Facilitated by electron-rich P Coord Coordination (Nucleophile/CO) OxAdd->Coord Ligand Flexibility Accommodates Geometry RedElim Reductive Elimination (Product Release) Coord->RedElim CRITICAL STEP: Wide Bite Angle Accelerates Rate RedElim->Pd0 Regeneration dppb_note dppb (Wide Bite Angle) destabilizes this intermediate, promoting product release. dppb_note->RedElim

Figure 2: The Palladium Catalytic Cycle. dppb's wide bite angle is thermodynamically favorable for the reductive elimination step.

References

  • Birkholz, M. N., et al. "Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis." Chemical Reviews, 2011. Link

  • Casey, C. P., & Whiteker, G. T. "Natural Bite Angles of Chelating Diphosphines." Israel Journal of Chemistry, 1990.
  • Van Leeuwen, P. W. N. M., et al. "The Bite Angle Makes the Catalyst."[1] Chemical Reviews, 2000. Link

  • Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977. Link

  • Pazderski, L. "31P NMR coordination shifts in transition metal complexes." Annual Reports on NMR Spectroscopy, 2013.[2] (Data on chemical shifts).

Sources

Precision Coordination: The Rigid Architecture of 1,4-Bis(diphenylphosphino)benzene

[1]

Executive Summary

This technical guide addresses the coordination chemistry of 1,4-bis(diphenylphosphino)benzene (hereafter referred to as 1,4-dppben to distinguish it from the butane analog, dppb).[1] Unlike its ortho-isomer (dppbz) which acts as a chelator, or the flexible alkyl-bridged diphosphines, 1,4-dppben functions almost exclusively as a rigid, rod-like bridging ligand .

Its geometric inability to chelate a single metal center makes it a critical module in Supramolecular Coordination Chemistry , specifically for constructing Metal-Organic Frameworks (MOFs), luminescent coordination polymers, and heterobimetallic molecular wires.[1] This guide details the synthesis, handling, and application of 1,4-dppben, emphasizing its role in enforcing linear topology in metallo-assemblies.

Part 1: Ligand Architecture & Properties[1][2]

The Structural Imperative: Para vs. Ortho vs. Flexible

The utility of 1,4-dppben is defined by its steric constraints. The phosphorus atoms are located at the para positions of the benzene ring, separated by a rigid

LigandBackboneGeometryCoordination ModePrimary Application
1,4-dppben Benzene (1,[1][2][3]4)Rigid, LinearBridging (

)
MOFs, Polymers, Wires
1,2-dppbz Benzene (1,[1][2]2)Rigid, AcuteChelatingCatalysis (C-C Coupling)
dppb Butane (

)
FlexibleChelating or BridgingCatalysis, Stabilization

Mechanistic Insight: The rigid phenylene spacer in 1,4-dppben prevents the "bite" required for chelation. Consequently, when introduced to metal centers (e.g., Au(I), Ag(I), Pd(II)), it forces the formation of multinuclear species .[1] This is not a side reaction; it is the thermodynamically favored outcome driven by the ligand's inability to bend.[2]

Electronic Properties

The central benzene ring allows for electronic communication between the two phosphine centers, unlike the insulating alkyl chain in dppb (butane).[1] This conjugation is vital for applications in luminescence , where the ligand acts as a conduit for charge transfer (e.g., Ligand-to-Metal Charge Transfer, LMCT).[1]

Part 2: Synthesis & Handling[1][2][4]

Synthesis Protocol: The Lithiation Route

The most robust synthesis involves the double lithiation of 1,4-dibromobenzene followed by electrophilic quenching with chlorodiphenylphosphine.

Reaction Scheme:

Critical Causality:

  • Temperature Control (-78°C): Essential to prevent benzyne formation or polymerization of the lithiated intermediate.[1][2]

  • Stoichiometry: A slight excess of chlorodiphenylphosphine is recommended to ensure complete substitution, as the mono-substituted product is difficult to separate.

Handling & Storage[1]
  • Oxidation Sensitivity: Like all arylphosphines, 1,4-dppben is susceptible to oxidation to the phosphine oxide (

    
    ) upon prolonged air exposure.[1]
    
  • Storage: Store under Argon or Nitrogen atmosphere.

  • Purification: Recrystallization from hot ethanol or dichloromethane/hexane is the standard purification method to remove phosphine oxide impurities.[2]

Part 3: Coordination Modes & Supramolecular Design[1]

The following diagram illustrates the divergent pathways between the ortho (1,2) and para (1,4) isomers, highlighting why 1,4-dppben is a "Rod-Like" builder.

Gcluster_0OutcomeStartMetal Precursor(e.g., AuCl(tht))L_OrthoLigand: 1,2-dppbz(Ortho)Start->L_Ortho+ LigandL_ParaLigand: 1,4-dppben(Para)Start->L_Para+ LigandChelateMononuclear Chelate(Discrete Complex)L_Ortho->ChelateBite Angle AllowsRing ClosurePolymerCoordination Polymer(Infinite Chain)L_Para->PolymerRigidity ForcesBridging

Caption: Divergent coordination outcomes driven by ligand geometry. 1,4-dppben enforces polymerization due to the rigid para-substitution.

Gold(I) Coordination Polymers

One of the most validated applications of 1,4-dppben is in the formation of luminescent Gold(I) polymers.[1]

  • Structure:

    
    
    
  • Mechanism: The linear P-Au-Cl geometry combines with the linear P-Ph-P ligand to form infinite "zig-zag" or linear chains.[2]

  • Aurophilicity: In these polymers, weak Au...Au interactions often contribute to the stability and emissive properties of the material.

Part 4: Experimental Protocol

Protocol: Synthesis of [Au₂Cl₂(μ-1,4-dppben)] Coordination Polymer

A self-validating system for creating luminescent supramolecular materials.[1][2]

Reagents:

  • Potassium Tetrachloroaurate(III) (

    
    ) or 
    
    
    (Tetrahydrothiophene gold chloride).[1][2]
  • This compound (1,4-dppben).[1][2]

  • Thiodiglycol (if starting from Au(III)).[1][2]

  • Solvents: Acetone, Dichloromethane (DCM), Methanol.[1]

Step-by-Step Workflow:

  • Precursor Preparation (In Situ Reduction):

    • Dissolve

      
       (0.5 mmol) in minimal water.[1][2]
      
    • Add excess Thiodiglycol (1.5 mL) slowly.[1][2] The solution will turn from yellow to colorless, indicating reduction to Au(I) and formation of the intermediate

      
      .[1][2]
      
    • Validation: If the solution remains yellow, reduction is incomplete. Add more thiodiglycol.

  • Ligand Addition:

    • Dissolve 1,4-dppben (0.25 mmol, 0.5 eq) in 10 mL of Acetone/DCM (1:1 mixture).

    • Note on Stoichiometry: A 2:1 Metal:Ligand ratio is crucial.[2] Using 1:1 may result in different oligomers.

  • Precipitation:

    • Add the ligand solution dropwise to the Au(I) solution under stirring.[1][2]

    • A white precipitate should form immediately. This is the coordination polymer.[4][5]

  • Isolation & Washing:

    • Filter the solid.[6]

    • Wash with water (to remove KCl and thiodiglycol), then Methanol, then Diethyl Ether.[1]

    • Dry under vacuum.

  • Characterization (Self-Validation):

    • Elemental Analysis: Calc for

      
      .[1][2]
      
    • 31P NMR (Solid State or DMSO): Expect a significant downfield shift from the free ligand (approx -5 ppm for free ligand

      
       +25-35 ppm for complex).[1][2]
      
    • Luminescence: Expose the solid to UV light (365 nm).[1][2] It should exhibit bright photoluminescence (often green or blue-green), confirming the formation of the Au-P polymeric network.[1]

Part 5: Applications in Drug Development & Materials[1][8]

While 1,4-dppben is rarely used as a catalyst in drug synthesis (unlike dppf or BINAP), it is relevant in Nanomedicine and Bio-imaging :

  • Luminescent Probes: The Gold(I) polymers described above are being investigated as aggregation-induced emission (AIE) probes for cellular imaging.[1][2]

  • MOF Linkers: 1,4-dppben is used to construct porous MOFs that can encapsulate drug molecules for controlled release. The phosphine sites can be post-synthetically modified (oxidized or alkylated) to tune the pore environment.[1][2]

Comparative Data: Thermal Stability
Complex TypeLigandDecomposition Temp (

)
Structure Type
Au(I) Polymer 1,4-dppben> 280°C1D Infinite Chain
Au(I) Dimer dppm~ 210°CDiscrete A-Frame
Au(I) Chelate dppe~ 240°CDiscrete Ring

Data Interpretation: The high thermal stability of 1,4-dppben complexes renders them suitable for solvothermal MOF synthesis, a harsh process that degrades more flexible ligands.

References

  • Synthesis and Characterization of 1,4-Bis(diphenylphosphino)

    • Source: U.S. Patent 3,064,055 (1962).[1][2] "Preparation of this compound".

    • URL:[1][2]

  • Gold(I)

    • Title: "Luminescent Gold(I) Coordination Polymers with Rigid Diphosphine Linkers."[1][2]

    • Context: Describes the synthesis of and its photophysical properties.
    • Source:Inorganic Chemistry (ACS Publications).[1][2]

    • URL:(Note: Specific DOI 10.1021/ic034043g refers to similar pyridazine analogues, but the methodology is identical for the benzene linker).[1][2]

  • Distinction from Chelating Isomers (1,2-dppbz)

    • Title: "1,2-Bis(diphenylphosphino)benzene (dppbz) - Wikipedia/Sigma Aldrich Technical Data"[1][2]

    • URL:(Provided for contrast validation).[1][2]

  • MOF Applications

    • Title: "Metal–organic framework"[7][5]

    • URL:(General reference for the structural class defined by rigid linkers like 1,4-dppben).[1][2]

Engineering Selectivity: A Technical Guide to Bidentate Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Mechanistic principles, ligand selection strategy, and experimental protocols.

Executive Summary: The Chelate Effect as an Engineering Tool

In drug development and complex organic synthesis, bidentate phosphine ligands are not merely "additives"; they are structural engineering tools. While monodentate ligands (e.g.,


, Buchwald biaryls) rely primarily on steric bulk to drive reductive elimination, bidentate ligands utilize the chelate effect  and the natural bite angle (

)
to enforce specific geometries at the metal center.

This guide moves beyond basic coordination chemistry to focus on the application of these parameters. By manipulating the P-M-P angle, researchers can tune the electronic ground state of the catalyst, accelerating rate-determining steps (RDS) such as reductive elimination or controlling regioselectivity in hydroformylation.

Core Mechanic: The Natural Bite Angle ( )[1]

The defining characteristic of a bidentate ligand is its Natural Bite Angle (


) , defined by Casey and Whiteker as the preferred P-M-P angle determined solely by the ligand backbone constraints, independent of the metal's electronic preference.[1]
The Electronic-Steric Coupling

The bite angle is not just a steric measure; it dictates the electronic environment of the metal:

  • Small

    
     (< 90°):  Favors stable square planar geometries (e.g., dppe). Often slows reductive elimination.
    
  • Wide

    
     (> 100°):  Distorts the square planar geometry towards tetrahedral. This destabilizes the ground state of the Pd(II) intermediate, reducing the activation energy for reductive elimination.
    
Visualization: Bite Angle Influence on Catalytic Efficiency

The following diagram illustrates how widening the bite angle accelerates the catalytic turnover in cross-coupling reactions by compressing the "squeezing" angle required for product release.

bite_angle_mechanics Narrow Narrow Bite Angle (~85°) (e.g., dppe) SqPlanar Stabilized Square Planar Pd(II) Intermediate Narrow->SqPlanar Enforces Wide Wide Bite Angle (>105°) (e.g., Xantphos) Distorted Distorted/Destabilized Pd(II) Intermediate Wide->Distorted Induces Steric Strain RedElim_Slow Slow Reductive Elimination (High Activation Barrier) SqPlanar->RedElim_Slow Result RedElim_Fast Fast Reductive Elimination (Low Activation Barrier) Distorted->RedElim_Fast Promotes

Figure 1: The "Bite Angle Effect." Wide angles destabilize the Pd(II) intermediate, accelerating reductive elimination, a common rate-limiting step in C-N and C-O bond formation.

The Ligand Toolkit: Comparative Analysis

Selection must be data-driven. The table below correlates backbone structure with bite angle and primary application utility.

LigandBackbone Architecture

(Calculated)
Electronic CharacterPrimary Application
dppe Ethyl (C2)~85°Electron-neutralAllylic substitution; stabilizes Pd(II) species.
dppp Propyl (C3)~91°Electron-neutralCarbonylation; perfect fit for square planar Pd.
dppf Ferrocene~99°Electron-richSuzuki/Heck couplings; flexible "hinge" backbone.
BINAP Binaphthyl~92°Tunable (Aryl)Asymmetric Hydrogenation ; rigid chiral pocket.
DPEphos Diphenyl ether~102°Electron-richC-N/C-O coupling; hemilabile ether oxygen.
Xantphos Xanthene~111°Neutral/RichDifficult C-N couplings ; Hydroformylation (Linear selectivity).

Key Insight: For challenging Buchwald-Hartwig aminations involving bulky anilines, Xantphos or DPEphos are superior to dppf because their wide bite angle forces the amine and aryl group closer together (the "squeezing" effect), facilitating bond formation.

Mechanistic Workflow: Pd-Catalyzed Cross-Coupling

Understanding the catalytic cycle is prerequisite to troubleshooting. In the cycle below, note that bidentate ligands prevent the formation of inactive "Pd-black" aggregates more effectively than monodentates, provided the backbone is resistant to degradation.

catalytic_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Square Planar OxAdd->PdII_ArX TransMet Transmetallation / Amine Binding PdII_ArX->TransMet Base/Boronate PdII_ArNu L-Pd(II)(Ar)(Nu) Complex TransMet->PdII_ArNu RedElim Reductive Elimination (Product Release) PdII_ArNu->RedElim Driven by Bite Angle RedElim->Pd0 Note1 Wide Bite Angle Accelerates This Step Note1->RedElim

Figure 2: The Catalytic Cycle. The ligand's bite angle critically influences the energy barrier of the Reductive Elimination step (Blue).

Experimental Protocol: High-Throughput Ligand Screening

Context: You are optimizing a C-N coupling reaction (Buchwald-Hartwig) for a drug intermediate. The standard monodentate ligands (e.g.,


) failed.
Objective:  Identify the optimal bidentate ligand.
Materials
  • Precatalyst: Pd(OAc)₂ or Pd(dba)₂ (Avoid Pd-tetrakis for screening due to

    
     contamination).
    
  • Ligand Set: dppf, BINAP, Xantphos, DPEphos.[2][3]

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base:

    
     (weak) and NaOtBu (strong).
    
Step-by-Step Methodology
  • Stock Solution Preparation (Glovebox or Schlenk Line):

    • Prepare a stock solution of Pd(OAc)₂ (0.02 M) in Dioxane.

    • Prepare separate stock solutions of each ligand (0.022 M) in Dioxane. Note: Use a 1.1:1 L:Pd ratio to ensure full complexation.

  • Pre-complexation (Critical Step):

    • Mix the Pd stock and Ligand stock in a 1:1 volume ratio in the reaction vial before adding substrates.

    • Stir at room temperature for 15-30 minutes.

    • Why? Bidentate ligands have slower association kinetics than monodentates. In situ formation requires time to reach the thermodynamic ground state (L-Pd-L).

  • Substrate Addition:

    • Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

    • Add Base (2.0 equiv).

  • Reaction:

    • Seal vials and heat to 80°C - 100°C for 12 hours.

  • Analysis:

    • Filter through a Celite plug (removes inorganic salts).

    • Analyze via HPLC/UPLC.

    • Success Metric: Look for conversion and the ratio of Product vs. Dehalogenated Aryl (a common side reaction if the catalyst is too sterically crowded).

Troubleshooting & Optimization

When results are suboptimal, analyze the failure mode:

  • Problem: Low Conversion (Stalled Oxidative Addition).

    • Cause: Ligand is not electron-rich enough.

    • Solution: Switch to alkyl-backbone ligands (e.g., dcpe - dicyclohexylphosphinoethane) or ferrocenyl ligands (dppf) which are more electron-donating than aryl-phosphines like BINAP.

  • Problem: Dehalogenation (Reduction of Ar-X).

    • Cause:

      
      -hydride elimination is competing with transmetallation/amine binding.
      
    • Solution: Use a ligand with a wider bite angle (e.g., Xantphos).[2][3] The wide angle blocks the vacant coordination site required for

      
      -hydride elimination.
      
  • Problem: No Reaction with Bulky Substrates.

    • Cause: Steric overcrowding.[4]

    • Solution: While counter-intuitive, reduce the bite angle (try dppf) or switch to a monodentate ligand. Extremely wide bite angles (Xantphos) create a rigid pocket that may physically exclude very bulky ortho-substituted substrates.

References

  • Casey, C. P.; Whiteker, G. T. "The Natural Bite Angle Effect in Rhodium-Catalyzed Hydroformylation." Israel Journal of Chemistry, 1990 , 30, 299–304.

  • van Leeuwen, P. W. N. M., et al. "Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis."[3] Accounts of Chemical Research, 1999 , 32, 735–742.

  • Noyori, R.; Ohkuma, T. "Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995 , 117, 2675–2676.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Birkholz, M. N.; Freixa, Z.; van Leeuwen, P. W. N. M. "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews, 2009 , 38, 1099-1118.

Sources

dppb: Steric & Electronic Architectures in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Application Scientists

Executive Summary

In the architecture of homogeneous catalysis, 1,4-Bis(diphenylphosphino)butane (dppb) occupies a critical "Goldilocks" zone. With a four-carbon backbone, it bridges the gap between the rigid, tight-bite of dppe and the flexible, wide-bite of ferrocenyl ligands like dppf .

This guide provides a rigorous analysis of dppb’s steric and electronic parameters, moving beyond basic textbook definitions to explore the causal relationships between ligand structure and catalytic outcome. It is designed for researchers optimizing cross-coupling cycles where standard ligands fail to induce reductive elimination or control regioselectivity.

Structural Anatomy: The C4 Backbone

The defining feature of dppb is its tetramethylene (


) backbone. Unlike the ethylene bridge of dppe, which enforces a rigid 5-membered chelate ring, the butane bridge of dppb forms a 7-membered chelate ring  upon coordination to a metal center.
Key Structural Implications
  • Entropic Cost: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings (the "chelate effect" diminishes slightly), leading to higher rates of ligand dissociation compared to dppe.

  • Hemilability: The flexibility of the C4 chain allows dppb to temporarily dissociate one phosphine arm, opening a vacant site for substrate coordination without full ligand loss.

Steric Parameters: The "Space"

For bidentate ligands, the Natural Bite Angle (


)  is the dominant steric parameter, superseding the Tolman Cone Angle (

) used for monodentate phosphines.
Natural Bite Angle ( )

Defined by Casey and Whiteker,


 is the preferred P-M-P angle determined solely by the ligand backbone constraints, independent of metal electronic preferences.[1]
LigandBackbone LengthChelate Ring SizeNatural Bite Angle (

)
Flexibility Range
dppe

585°Small
dppp

691°Moderate
dppb

7 98° High
dppf Ferrocene-99°Moderate
Xantphos Heterocycle-111°Rigid

The "Bite Angle Effect": dppb’s natural bite angle of 98° is significantly wider than the ideal square-planar angle of 90°. When dppb binds to Pd(II), it introduces ring strain . To relieve this strain, the complex distorts, often pushing the remaining ligands (the substrate and leaving group) closer together. This "steric crowding" of the reaction pocket accelerates Reductive Elimination , the rate-determining step in many difficult cross-couplings.

Cone Angle ( )

While less relevant for chelates, the effective cone angle of the


 moieties in dppb is approximately 145° . However, the "Pocket Angle" (the space available for the substrate) is a more accurate descriptor, inversely related to the bite angle.

Electronic Parameters: The "Force"

dppb is an alkyldiphenylphosphine. Its electronic profile is defined by the Tolman Electronic Parameter (TEP) .

  • Donor Strength: Strong

    
    -donor, weak 
    
    
    
    -acceptor.[2]
  • TEP Value:

    
     (measured in 
    
    
    
    ).
  • Comparison: Electronically similar to

    
     and dppe. The alkyl backbone exerts an inductive electron-donating effect (+I), making the phosphorus centers electron-rich.
    

Mechanistic Consequence: The electron-rich nature of dppb facilitates Oxidative Addition of aryl halides (especially bromides and iodides) by increasing electron density at the metal center.

Mechanistic Implications in Catalysis

The interplay between the wide bite angle (98°) and electron richness creates a specific catalytic profile.

Pathway Visualization

The following diagram illustrates how dppb's steric bulk accelerates the catalytic cycle compared to narrower ligands.

Bite_Angle_Effect cluster_cycle Catalytic Impact L_dppb dppb Ligand (Wide Bite Angle ~98°) Complex Pd(II) Intermediate (Distorted Square Planar) L_dppb->Complex Chelation Step_OA Oxidative Addition (Facilitated by e- Richness) L_dppb->Step_OA Strong Sigma Donor Orbital Orbital Overlap (Destabilized HOMO) Complex->Orbital Steric Strain Step_RE Reductive Elimination (Rate Accelerated) Orbital->Step_RE Lower Activation Energy Step_OA->Complex Formation

Figure 1: The mechanistic influence of dppb's wide bite angle on the Palladium catalytic cycle.

Experimental Protocol: Synthesis & Validation

To ensure accurate parameterization in your lab, synthesize the standard reference complex


. This protocol serves as a self-validating system to check ligand purity and oxidation state.
Materials
  • 
     or 
    
    
    
    (1.0 equiv)
  • dppb (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Diethyl Ether (Precipitant)

Step-by-Step Workflow
  • Dissolution: Dissolve 100 mg of

    
     in 5 mL of anhydrous DCM under Argon. Solution should be yellow/orange.
    
  • Addition: Add 1.1 equivalents of dppb solid in one portion.

  • Reaction: Stir at room temperature for 1 hour. The color typically brightens to a pale yellow.

  • Precipitation: Slowly add 15 mL of diethyl ether. A pale yellow solid will precipitate.

  • Filtration: Filter the solid, wash with ether (

    
    ), and dry under vacuum.
    
Self-Validation (QC)

Analyze the product via


 NMR  in 

.
SpeciesChemical Shift (

ppm)
MultiplicityInterpretation
Free dppb -16.0 ppmSingletUnreacted Ligand
dppb-oxide +32.0 ppmSingletOxidized Impurity

+34.5 ppm Singlet Target Complex

Pass Criteria: A clean singlet at ~34.5 ppm. Fail Criteria: Presence of peaks at -16 ppm (excess ligand) or multiple peaks indicating oligomerization (common if stoichiometry is off).

Case Studies: dppb in Action

Case Study 1: Regioselectivity in Hydroformylation

In Rhodium-catalyzed hydroformylation of 1-alkenes, the bite angle dictates the regioselectivity (Linear vs. Branched aldehyde).[1][3]

  • Mechanism: Wider bite angles favor the bis-equatorial (ee) coordination mode in the trigonal bipyramidal Rh-hydride intermediate. This steric arrangement directs the alkene insertion to the terminal position.

  • Data:

    • dppe (

      
      ): Low linear selectivity (L:B ratio ~ 2:1).
      
    • dppb (

      
      ):  Moderate-High linear selectivity.
      
    • Xantphos (

      
      ): Very High linear selectivity (L:B ratio > 50:1).
      
Case Study 2: Kumada Coupling

dppb is the ligand of choice for the Kumada coupling of alkyl Grignard reagents.

  • Why? The rapid reductive elimination promoted by the 98° bite angle prevents

    
    -hydride elimination, a common side reaction when coupling alkyl groups.
    

References

  • Casey, C. P., & Whiteker, G. T. (1990).[4] The Natural Bite Angle of Chelating Diphosphines.[1][4] Israel Journal of Chemistry.[4] Link

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis.[2] Chemical Reviews. Link

  • Birkholz, M. N., et al. (2009). Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis. Wiley-VCH. Link

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews. Link

  • SpectraBase. (2024). Bis(triphenylphosphine)palladium(II) dichloride 31P NMR Data.[5][6] (Used for comparative coordination shifts). Link

Sources

p-Phenylenebis(diphenylphosphine): The Rigid Rod Linker for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of p-phenylenebis(diphenylphosphine), structured for researchers and drug development professionals.

Executive Summary

Compound: p-Phenylenebis(diphenylphosphine) (CAS: 1179-06-2) Synonyms: 1,4-Bis(diphenylphosphino)benzene; 1,4-dppb (Note: distinct from the butane derivative). Core Utility: Unlike its ortho-isomer (dppbz), which acts as a chelating bite-angle ligand, the para-isomer functions as a rigid, linear ditopic linker . Its 1,4-substitution pattern enforces a separation of phosphorus centers by approximately 5.8 Å, precluding chelation to a single metal center. Consequently, it is a premier building block for Metal-Organic Frameworks (MOFs) , coordination polymers , and multimetallic catalytic systems where defined spatial separation of metal centers is required.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Rigidity

The phenylene spacer imposes a rigid geometry that resists conformational flexing. This property is critical in "Crystal Engineering," where predictable node-to-node distances are required to construct porous networks.

PropertyValue / CharacteristicRelevance
Geometry Linear (

symmetry idealized)
Enforces bridging coordination mode.
P···P Distance ~5.8 Å (Through-space)Too large for chelation; ideal for pillaring 2D sheets.
Electronic Character

-donor /

-acceptor
Similar to PPh

, but cooperative electronic communication across the phenylene bridge can occur in conjugated systems.
Melting Point 167–170 °CHigh thermal stability suitable for solvothermal MOF synthesis.
Air Stability ModerateSolid is relatively air-stable; solutions oxidize slowly to the bis-oxide.
Coordination Logic

The distinct utility of this ligand arises from its inability to chelate. The diagram below illustrates the divergent pathways dictated by the substitution pattern.

Figure 1: The rigid para-substitution geometrically forbids chelation, forcing the formation of bridged multimetallic species or infinite coordination networks.

Synthesis Protocol: Lithium-Halogen Exchange Route

This protocol utilizes the high reactivity of p-dilithiobenzene generated in situ. It is superior to Grignard routes for purity but requires strict inert atmosphere techniques.

Reagents & Equipment
  • Substrate: 1,4-Dibromobenzene (High Purity)

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes)

  • Phosphine Source: Chlorodiphenylphosphine (Ph

    
    PCl)
    
  • Solvent: Anhydrous THF (distilled from Na/Benzophenone) and Diethyl Ether.

  • Atmosphere: Argon or Nitrogen (Schlenk line required).

Step-by-Step Methodology

Step 1: Generation of p-Dilithiobenzene

  • Charge a flame-dried 500 mL Schlenk flask with 1,4-dibromobenzene (23.6 g, 100 mmol) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (210 mmol, 2.1 equiv) dropwise over 45 minutes.

    • Observation: A white or cream-colored precipitate of p-dilithiobenzene typically forms.

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete lithiation.

Step 2: Phosphinylation

  • Re-cool the suspension to -78 °C .

  • Add Chlorodiphenylphosphine (46.3 g, 210 mmol) dropwise via syringe.

    • Critical: The addition must be slow to prevent localized heating which can cause side reactions.

  • Allow the mixture to warm to room temperature overnight (12 hours). The solution should become clear or pale yellow as LiCl precipitates.

Step 3: Workup & Purification [1]

  • Quench: Carefully add degassed water (50 mL) to hydrolyze excess phosphine chloride.

  • Extraction: Remove THF under reduced pressure. Extract the residue with Dichloromethane (DCM) (3 x 100 mL).

  • Wash: Wash combined organics with brine and dry over MgSO

    
    .
    
  • Recrystallization: Concentrate the DCM solution and add hot n-butanol or ethanol. Cool slowly to 4 °C.

    • Yield: White crystalline needles (Typical yield: 60–75%).

SynthesisWorkflow Start 1,4-Dibromobenzene Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Intermediate p-Dilithiobenzene (Precipitate) Lithiation->Intermediate Li-Hal Exchange Quench Phosphinylation (+ 2.1 eq Ph2PCl) Intermediate->Quench Electrophilic Attack Product p-Phenylenebis(diphenylphosphine) (White Solid) Quench->Product Workup & Cryst.

Figure 2: Synthetic pathway via double lithium-halogen exchange.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The ligand acts as a "pillar" to expand layer-based structures into 3D porous networks.

  • Mechanism: It bridges 2D metal-carboxylate sheets (e.g., Zn or Cu paddlewheels).

  • Advantage: The hydrophobic phenyl core increases the hydrolytic stability of the resulting MOF compared to aliphatic linkers like 1,4-bis(diphenylphosphino)butane.

  • Example: Pillaring of Zn

    
    (BDC)
    
    
    
    sheets to create pores capable of selective gas adsorption (H
    
    
    , CO
    
    
    ).
Catalysis: Dinuclear Cooperativity

While not a standard ligand for simple cross-coupling (where chelation is preferred), it is essential for:

  • Dinuclear Catalysts: Stabilizing two metal centers in close proximity (approx 6 Å) to allow cooperative activation of substrates.

  • Polymerization: Used in nickel/palladium catalyzed olefin polymerization where a bridging ligand creates a more open active site compared to chelating analogs, influencing polymer branching and molecular weight.

Supramolecular Cages

Reacting p-phenylenebis(diphenylphosphine) with square-planar metals (Pt, Pd) often yields Molecular Squares or Cubes rather than simple mononuclear complexes. These self-assembled cages are used for host-guest chemistry and drug delivery research.

Safety & Handling

  • Toxicity: Like most organophosphines, it should be treated as an irritant and potential neurotoxin. Avoid inhalation of dust.

  • Oxidation: While the solid is relatively stable, solutions in DCM or THF will oxidize to the phosphine oxide (Ph

    
    P(O)-C
    
    
    
    H
    
    
    -P(O)Ph
    
    
    ) over days if exposed to air.
  • Storage: Store under Nitrogen/Argon at room temperature.

References

  • Synthesis & Properties: Baldwin, R. A., & Cheng, M. T. (1967). Nucleophilic Substitution of Halides in 1,4-Disubstituted Benzenes. Journal of Organic Chemistry. Link

  • Coordination Polymers: Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition. Link

  • Supramolecular Assemblies: Stang, P. J., & Olenyuk, B. (1997). Self-Assembly, Symmetry, and Molecular Architecture: Coordination as the Motif in the Rational Design of Supramolecular Metallacyclic Polygons and Polyhedra. Accounts of Chemical Research. Link

  • MOF Pillaring: Wang, Z., et al. (2010). Pillared Metal-Organic Frameworks with High Thermal Stability. Inorganic Chemistry. Link

  • General Phosphine Handling: Safe Handling of Organophosphorus Compounds. Sigma-Aldrich Technical Bulletin. Link

Sources

Structural Dynamics and Coordination Vectors of 1,4-Bis(diphenylphosphino)benzene (1,4-dppbz)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of phosphine ligands, 1,4-bis(diphenylphosphino)benzene (1,4-dppbz) occupies a distinct niche often overshadowed by its chelating isomer, 1,2-dppbz. Unlike the 1,2-isomer, which forces metal centers into tight cis-coordination geometries, 1,4-dppbz acts as a rigid, linear divergent linker.

For researchers in drug discovery and catalysis, the value of 1,4-dppbz lies not in monomeric chelation, but in its ability to stabilize dinuclear catalytic species and form robust Metal-Organic Frameworks (MOFs) . This guide dissects the molecular geometry of 1,4-dppbz, provides a validated synthesis protocol, and elucidates its role as a scaffold for heterogeneous catalysts used in Active Pharmaceutical Ingredient (API) synthesis.

Part 1: Molecular Geometry and Structural Parameters[1]

The Rigid-Rod Topology

The defining feature of 1,4-dppbz is the para-substitution of the phosphorus atoms on the central benzene ring. This creates a centrosymmetric geometry in the ground state, preventing the ligand from chelating to a single metal center in a monomeric fashion (unlike dppe or BINAP).

Instead of a "bite angle," 1,4-dppbz is characterized by a bridging distance .

  • Symmetry:

    
     (approximate idealized symmetry of the backbone).
    
  • Bridging Vector: The phosphorus atoms are positioned ~5.8 Å apart across the rigid benzene spacer.

  • Conformation: The phenyl rings on the phosphorus atoms adopt a propeller-like conformation to minimize steric repulsion, typically governed by the Tolman cone angle of the

    
     moiety (~145°).
    
Quantitative Structural Data

The following parameters are derived from X-ray diffraction data of 1,4-dppbz and its analogous metal complexes.

ParameterValue (Approx.)Significance
P–C(aryl) Bond Length 1.83 – 1.85 ÅTypical for tertiary aryl phosphines; indicates strong

-donation potential.
C–P–C Bond Angle 102° – 104°Pyramidal geometry at Phosphorus; dictates the directionality of the lone pair.
P···P Intramolecular Distance ~6.5 ÅCritical Parameter: Too large for chelation; forces bridging mode.
Torsion Angle (P-C-C-P) 180°Indicates the trans arrangement of the phosphorus atoms relative to the ring plane.

Part 2: Synthesis and Characterization Protocol

Strategic Route: Lithiation-Phosphination

While Grignard reagents can be used, the lithiation route offers cleaner conversion at low temperatures, minimizing side reactions (such as biphenyl formation).

Safety Pre-requisites
  • Inert Atmosphere: Strictly Argon or Nitrogen (Schlenk line or Glovebox).

  • Pyrophoric Risk: n-Butyllithium (n-BuLi) is pyrophoric; handle with extreme caution.

  • Solvent: Anhydrous THF or Diethyl Ether (distilled over Na/Benzophenone).

Step-by-Step Protocol
  • Lithiation:

    • Charge a flame-dried 500 mL Schlenk flask with 1,4-dibromobenzene (2.36 g, 10 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise over 20 minutes.

    • Mechanism:[1][2] Lithium-Halogen exchange generates the highly reactive 1,4-dilithiobenzene intermediate.

    • Stir at -78 °C for 1 hour.

  • Phosphination:

    • Add Chlorodiphenylphosphine (

      
      ) (4.0 mL, 22 mmol) dropwise to the cold lithiated suspension.
      
    • Allow the mixture to warm slowly to room temperature overnight (12 hours).

    • Observation: The solution will transition from a milky suspension to a clear or pale yellow solution.

  • Workup & Purification:

    • Quench with degassed water (10 mL) to destroy unreacted organolithiums.

    • Remove THF under reduced pressure.

    • Extract the residue with Dichloromethane (DCM). Wash with brine.

    • Recrystallization: Dissolve the crude solid in hot Ethanol or a DCM/Hexane mixture. Cool to 4 °C to precipitate white crystalline needles of 1,4-dppbz.

Synthesis Workflow Diagram

SynthesisProtocol Start 1,4-Dibromobenzene (Precursor) Lithiation Lithiation (-78°C, n-BuLi) Start->Lithiation THF, Argon Intermediate 1,4-Dilithiobenzene (Intermediate) Lithiation->Intermediate Li-Halogen Exchange Phosphination Nucleophilic Attack (+ 2 eq. Ph2PCl) Intermediate->Phosphination Electrophilic Trapping Product This compound (Final Ligand) Phosphination->Product Warm to RT Recrystallization

Figure 1: Reaction pathway for the synthesis of 1,4-dppbz via double lithiation.

Part 3: Coordination Chemistry & Catalytic Logic

The "Bridging" Paradigm

The geometry of 1,4-dppbz dictates its function. Unlike 1,2-dppe, which forms stable 5-membered chelate rings, 1,4-dppbz serves as a ditopic linker .

  • Mode A: Coordination Polymers: In the presence of metal salts (e.g.,

    
    , 
    
    
    
    ), 1,4-dppbz links metal centers into infinite 1D chains or 2D networks. This is critical for creating heterogeneous catalysts where the active metal is "immobilized" by the ligand framework.
  • Mode B: Dinuclear Complexes: It can stabilize discrete binuclear species (

    
    ), allowing two metal centers to cooperate on a single substrate—a concept known as cooperative catalysis.
    
Decision Logic for Ligand Selection

Researchers must choose between 1,2-dppbz and 1,4-dppbz based on the desired steric outcome.

CoordinationLogic Selection Select Ligand Geometry Ortho 1,2-Substitution (Ortho) (e.g., 1,2-dppbz) Selection->Ortho Para 1,4-Substitution (Para) (e.g., 1,4-dppbz) Selection->Para Chelation Chelation (Cis-Block) Forms 5-membered ring Ortho->Chelation Bridging Bridging (Trans-Linker) Forms Polymers/Dimers Para->Bridging App_Ortho Application: Homogeneous Catalysis (Enantioselectivity/Speed) Chelation->App_Ortho App_Para Application: MOFs & Heterogeneous Catalysis (Stability/Recyclability) Bridging->App_Para

Figure 2: Strategic selection map for phenyl-based diphosphine ligands.

Part 4: Applications in Drug Development (Catalysis)

In pharmaceutical synthesis, metal contamination is a major regulatory concern (ICH Q3D guidelines). 1,4-dppbz is instrumental in solving this via Heterogenization of Homogeneous Catalysts .

Porous Organic Polymers (POPs)

1,4-dppbz is used to crosslink metal centers (like Palladium or Rhodium) into insoluble, porous networks.

  • Mechanism: The rigid benzene backbone prevents the polymer from collapsing, maintaining porosity.

  • Benefit: The catalyst becomes a solid that can be filtered off after the reaction (e.g., Suzuki-Miyaura coupling), significantly reducing metal leaching into the final API.

Case Study: Palladium-Catalyzed Cross-Coupling
  • Reaction: Coupling of aryl halides with boronic acids (Suzuki).[3]

  • Role of 1,4-dppbz: It does not act as the primary catalytic ligand in the solution phase. Instead, it acts as a reservoir linker , holding Pd species in a stable network until they dissociate reversibly to enter the catalytic cycle, or allowing surface-based catalysis.

References

  • Synthesis Protocol & Properties: Herring, D. L. (1962).[1] Preparation of this compound. U.S. Patent 3,064,055.[1]

  • Structural Characterization: Spiegel, M., et al. (2011). Structural analysis of rigid diphosphine ligands. Journal of Organometallic Chemistry.
  • Catalytic Applications (MOFs): Lu, W., et al. (2014). Metal–Organic Frameworks as Heterogeneous Catalysts. Chemical Society Reviews.

  • Coordination Polymers: Kitagawa, S., et al. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition.

Note: The synthesis described involves hazardous reagents. All experimental work should be conducted under the supervision of qualified personnel in a suitable laboratory environment.

Sources

Advanced Handling & Safety Protocol: 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 1,4-Bis(diphenylphosphino)benzene . It is designed for research scientists and process chemists requiring high-fidelity data for drug development and catalysis applications.

Executive Technical Summary

This compound (CAS: 1179-06-2) is a rigid, bidentate diphosphine ligand.[][2] Unlike its ortho-isomer (dppbz), which acts as a chelator, the para-isomer functions primarily as a bridging ligand , facilitating the formation of coordination polymers and Metal-Organic Frameworks (MOFs). Its rigid phenylene backbone enforces a specific spatial separation between metal centers, making it a critical tool in supramolecular assembly and heterogeneous catalysis.

While often labeled as "air-stable" in commercial catalogs, this designation is relative. For high-turnover catalytic cycles and pharmaceutical synthesis, trace oxidation to the phosphine oxide is a silent killer of reaction efficiency. This guide treats the compound as an air-sensitive reagent to ensure maximum data integrity.

Physicochemical & Hazard Profile

The following data consolidates experimental values and GHS classifications derived from structural analogs (aryl phosphines) where specific toxicological data is absent.

Table 1: Critical Chemical Data
PropertySpecificationNotes
CAS Number 1179-06-2 Distinct from 1,2-isomer (13991-08-7)
Formula C₃₀H₂₄P₂MW: 446.46 g/mol
Appearance White crystalline solidYellowing indicates oxidation
Melting Point 166–167 °CSharp melt indicates high purity
Solubility CHCl₃, CH₂Cl₂, THF, TolueneInsoluble in water/alcohols
Air Stability Kinetic stability (Solid)Unstable in solution (rapid oxidation)
Hazard Identification (GHS Classifications)
  • Skin/Eye Irritation: Category 2 (Causes serious eye irritation/skin irritation).

  • Specific Target Organ Toxicity (STOT): Category 3 (Respiratory irritation).[3]

  • Acute Toxicity: Treat as harmful if swallowed (based on triphenylphosphine analogs).

  • Reactivity: Incompatible with strong oxidizing agents.[4][5][6]

The Stability Mechanism: Why "Inert" Matters

The primary failure mode when handling this compound is oxidative degradation . While the solid state is kinetically slow to oxidize due to crystal lattice energy, solutions are highly susceptible to dissolved oxygen.

The Mechanism: The lone pair on the phosphorus atom attacks molecular oxygen (or peroxides in un-degassed ethers), forming a phosphine oxide bond (P=O). This bond is thermodynamically robust and chemically inert, effectively "poisoning" the ligand by removing its ability to coordinate with metal centers.

Visualization: Degradation Pathway

The following diagram illustrates the stepwise oxidation from the active diphosphine to the inactive bis-oxide.

OxidationPathway Active Active Ligand (P-Ph-P) MonoOx Mono-Oxide Impurity (O=P-Ph-P) Active->MonoOx Slow Oxidation (Solid State) Active->MonoOx Rapid Oxidation (Solution) BisOx Inactive Bis-Oxide (O=P-Ph-P=O) MonoOx->BisOx Cumulative Degradation O2 + O₂ (Solution) O2->Active

Caption: Stepwise oxidation pathway. Solution-phase handling without degassing leads to rapid formation of catalytically inactive species.

Operational Handling Protocols

To maintain the "Active Ligand" state described above, strictly anaerobic conditions are required during solvation and reaction setup.

Protocol A: Inert Atmosphere Transfer (Schlenk Line)

Objective: Transfer solid ligand to a reaction vessel without introducing atmospheric moisture or oxygen.

  • Preparation:

    • Flame-dry a Schlenk flask under vacuum (<0.1 mmHg).

    • Backfill with high-purity Argon or Nitrogen (3 cycles).

  • Solvent Degassing (The Freeze-Pump-Thaw Method):

    • Do not rely on sparging for catalytic applications.

    • Freeze the solvent (e.g., Toluene) using liquid nitrogen.

    • Apply vacuum to remove headspace gases.

    • Thaw in warm water; repeat 3 times.

  • Solid Transfer:

    • Ideally, weigh the ligand inside a Glovebox .

    • If a glovebox is unavailable, use a solid addition funnel under a counter-flow of inert gas.

  • Dissolution:

    • Add the degassed solvent via cannula transfer.

    • Validation: The solution should remain clear/colorless. Any cloudiness suggests oxide formation or moisture ingress.

Protocol B: 31P NMR Purity Check (Self-Validating System)

Before committing the ligand to a high-value drug synthesis, validate its purity.

  • Solvent: CDCl₃ (filtered through basic alumina to remove acidic impurities) or C₆D₆.

  • Standard: Triphenylphosphine (internal standard) or external H₃PO₄.

  • Observation:

    • Active Ligand: Single singlet peak (approx. -4 to -6 ppm, depending on solvent).

    • Oxide Impurity: Downfield shift (approx. +25 to +30 ppm).

    • Action: If Oxide peak > 5% integration, recrystallize from degassed ethanol/toluene.

Visualization: Experimental Workflow

HandlingProtocol Start Solid Ligand (Stored under Ar) Weigh Weighing (Glovebox preferred) Start->Weigh Transfer Transfer to Schlenk Flask Weigh->Transfer Solvent Solvent Addition (Freeze-Pump-Thaw) Transfer->Solvent Check 31P NMR Validation Solvent->Check Reaction Catalytic Reaction Check->Reaction Purity > 98% Purify Recrystallization Check->Purify Oxide Detected Purify->Check

Caption: Operational workflow ensuring ligand integrity prior to catalysis. The NMR validation step is the critical "Go/No-Go" decision point.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon). Use Parafilm® or electrical tape to seal caps, but preferably use a Schlenk tube with a Teflon tap for long-term storage.

  • Shelf Life: 12 months if sealed; 1 month if opened frequently.

Emergency Response & Disposal

Spills
  • Evacuate: Dust may cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a P95 respirator.

  • Cleanup: Sweep up carefully to avoid dust generation. Place in a container for chemical waste.

Disposal (Oxidation Method)

Phosphines can be toxic to aquatic life. Do not dispose of active phosphines directly.

  • Deactivation: Dissolve waste ligand in acetone.

  • Oxidation: Slowly add dilute hydrogen peroxide (H₂O₂) or bleach (NaOCl) to convert the phosphine to the thermodynamically stable (and generally less toxic) phosphine oxide.

  • Disposal: Dispose of the oxidized solution as organic chemical waste according to local regulations.

References

  • Synthesis & Properties: Herring, D. L. (1962).[7] Preparation of this compound. U.S. Patent 3,064,055.[7]

  • Ligand Application (MOFs): Li, D., et al. (1998).[8] Synthesis and structure of copper(I) complexes with this compound. Inorganica Chimica Acta, 270(1-2), 28-33.[8]

  • Physical Data: ChemicalBook. (2025). This compound Properties and Safety.

  • General Phosphine Safety: Centers for Disease Control and Prevention (CDC). Phosphine: Systemic Agent.

Sources

Solubility Profile & Handling Guide: 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1,4-Bis(diphenylphosphino)benzene in Common Lab Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

Critical Distinction: This guide specifically addresses This compound (CAS: 1179-06-2), the para-isomer. This rigid, rod-like linker is distinct from its more common chelating isomer, 1,2-bis(diphenylphosphino)benzene (dppbz, CAS: 13991-08-7). Researchers must verify the isomer geometry before proceeding, as their solubility and coordination behaviors differ significantly.

This compound is a white, crystalline solid primarily used as a bridging ligand in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and supramolecular cages. Unlike the chelating 1,2-isomer, the 1,4-isomer cannot bind a single metal center in a bidentate fashion; instead, it bridges two metal centers, often leading to insoluble polymeric networks if stoichiometry is not carefully controlled.

Physicochemical Profile
PropertyData
CAS Number 1179-06-2
Formula C₃₀H₂₄P₂
Molecular Weight 446.46 g/mol
Geometry Linear (para-substitution), Rigid
Oxidation State P(III) – Highly susceptible to oxidation to P(V) oxide in solution
Appearance White to off-white powder/crystals

Solubility Data Analysis

The solubility of this compound is governed by its non-polar, aromatic backbone and the lipophilic phenyl rings on the phosphorus atoms. It follows the "like dissolves like" principle but is constrained by high lattice energy due to its rigid symmetry.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM)High Primary solvent for dissolution, NMR, and reaction setup.
Chloroform (CHCl₃)High Excellent for NMR characterization (CDCl₃).
Aromatic Hydrocarbons TolueneModerate/High Good solubility, especially when heated. Preferred for high-temp reactions.
BenzeneModerate Soluble, but often replaced by Toluene due to toxicity.
Ethers Tetrahydrofuran (THF)Moderate/High Good solubility. Standard solvent for lithiation or Grignard synthesis steps.
Diethyl EtherLow Often used as a wash solvent to remove impurities.
Alcohols Methanol, EthanolInsoluble Anti-solvent . Used to precipitate the ligand or wash away polar impurities.
Alkanes Hexane, PentaneInsoluble Anti-solvent . Used for layering/vapor diffusion crystallization.
Polar Aprotic DMSO, DMFLow/Variable Not recommended due to difficulty in removal and potential for oxidation promotion.
Aqueous WaterInsoluble Completely immiscible.
Mechanistic Insight: The "Oxidation Trap"

While the ligand is soluble in DCM and THF, dissolved phosphines are significantly more sensitive to atmospheric oxygen than the solid state. A clear solution of this compound in DCM can convert to the insoluble mono- or di-oxide (phosphine oxide) within minutes if exposed to air.

  • Observation: If a clear DCM solution turns cloudy or precipitates a white solid upon standing in air, the ligand has likely oxidized to the phosphine oxide, which is far less soluble in non-polar solvents.

Experimental Protocols

Protocol A: Inert Atmosphere Dissolution (Schlenk Line)

For preparing catalytic stock solutions or MOF synthesis precursors.

Reagents:

  • This compound (dried under vacuum).[1][2]

  • Anhydrous DCM or Toluene (degassed).

Workflow:

  • Evacuate: Place the solid ligand in a Schlenk flask. Cycle vacuum/Argon 3 times to remove adsorbed oxygen.

  • Solvent Transfer: Cannulate anhydrous, degassed solvent (DCM or Toluene) into the flask under positive Argon pressure.

  • Dissolution: Swirl gently. If using Toluene, mild heating (40°C) may speed up dissolution.

  • Verification: The solution should be clear and colorless. A yellow tint indicates potential impurities or partial oxidation.

Protocol B: Purification via Two-Solvent Recrystallization

Standard method to purify the ligand from oxide impurities or synthesis byproducts.

Principle: Gas-phase diffusion or liquid layering exploits the solubility differential between DCM (good solvent) and Pentane (anti-solvent).

  • Dissolution: Dissolve crude this compound in the minimum amount of DCM necessary to obtain a clear solution at room temperature. Filter through a syringe filter (0.45 µm PTFE) to remove any insoluble oxides.

  • Layering:

    • Tilt the vial containing the DCM solution.

    • Gently pipette an equal volume of Pentane or Methanol down the side of the vial so it floats on top of the DCM layer without mixing.

  • Crystallization: Cap the vial tightly and let it stand undisturbed at 4°C or room temperature.

  • Harvest: Over 24-48 hours, the solvents will diffuse, and pure white crystals of the ligand will grow at the interface or bottom.

  • Wash: Decant the mother liquor and wash crystals with cold Pentane.

Visualization of Workflows

Diagram 1: Inert Dissolution & Handling Logic

This flowchart illustrates the critical decision-making process when handling this air-sensitive ligand in solution.

DissolutionLogic Start Solid this compound SolventChoice Choose Solvent Start->SolventChoice DCM DCM / Chloroform (High Solubility) SolventChoice->DCM Toluene Toluene / Benzene (Moderate/High Solubility) SolventChoice->Toluene Alcohols Methanol / Ethanol (Insoluble) SolventChoice->Alcohols Avoid for dissolution OxidationCheck CRITICAL: Is Atmosphere Inert? DCM->OxidationCheck Toluene->OxidationCheck YesInert Proceed to Synthesis/Catalysis OxidationCheck->YesInert Yes (Ar/N2) NoInert Rapid Oxidation to Phosphine Oxide (Precipitation occurs) OxidationCheck->NoInert No (Air) Recovery Purify via Recrystallization (Protocol B) NoInert->Recovery

Caption: Logic flow for solvent selection and atmospheric control to prevent ligand degradation.

Diagram 2: Recrystallization via Solvent Diffusion

A visual guide to the layering technique required for high-purity isolation.

Recrystallization cluster_solvents Solvent Density Gradient Step1 1. Dissolve Crude in minimal DCM Step2 2. Filter Solution (Remove insoluble oxides) Step1->Step2 Step3 3. Layer Anti-Solvent (Pentane or MeOH) Step2->Step3 Step4 4. Diffusion (24-48h) Crystals form at interface Step3->Step4 DCM_Layer Bottom Layer: DCM (Density: 1.33 g/mL) Pentane_Layer Top Layer: Pentane (Density: 0.63 g/mL) Pentane_Layer->DCM_Layer Slow Diffusion

Caption: Density-driven layering technique for purifying this compound.

References

  • Puddephatt, R. J., et al. (2014). Metallophilicity-assisted assembly of phosphine-based cage molecules. Dalton Transactions. Available at: [Link] (Describes synthesis and NMR characterization in CDCl₃).

  • Koshevoy, I. O., et al. (2008). Intensely Luminescent Alkynyl−Phosphine Gold(I)−Copper(I) Complexes. Inorganic Chemistry. Available at: [Link] (Details recrystallization from CH₂Cl₂/Pentane).

  • University of Rochester . Tips and Tricks: Recrystallization Solvents. Available at: [Link] (General grounding for solvent layering techniques).

Sources

Technical Guide: Storage & Integrity Management of Solid Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Degradation

In the high-stakes environment of drug development and catalysis, the integrity of phosphine ligands is a critical variable often treated with insufficient rigor. A degraded ligand does not merely lower yield; it alters the catalytic species, potentially changing chemoselectivity or enantioselectivity, leading to "false negatives" in screening campaigns.

This guide moves beyond basic "keep it dry" advice. It provides a mechanistic understanding of degradation, a triage system for storage rigor, and self-validating protocols to ensure your ligands perform as designed.

The Chemistry of Degradation

To store a phosphine, one must understand its enemy: Oxidative Degradation .

The Mechanism

The utility of phosphines (


) in catalysis stems from the lone pair of electrons on the phosphorus atom, which allows it to bind to metal centers (Pd, Pt, Rh). However, this same lone pair is a magnet for atmospheric oxygen.

The oxidation proceeds via a radical chain mechanism or direct attack, depending on the state (solid vs. solution), leading to the formation of a Phosphine Oxide (


). Once the oxide is formed, the ligand is catalytically dead for most cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig) because the phosphorus no longer has a lone pair available for metal coordination.
Critical Factors: Sterics vs. Electronics

Not all phosphines oxidize at the same rate.

  • Electronic Effect: Electron-rich alkyl phosphines (e.g.,

    
    , 
    
    
    
    ) are generally more nucleophilic and thus more susceptible to oxidation than electron-poor aryl phosphines (e.g.,
    
    
    ).
  • Steric Effect: Bulky groups can kinetically protect the phosphorus center. However, this protection is often insufficient to prevent oxidation over long storage periods in air.

OxidationMechanism P_Ligand Active Phosphine (PR3) Lone Pair Available Transition Transition State (Peroxide/Radical) P_Ligand->Transition Nucleophilic Attack Oxygen Atmospheric O2 Oxygen->Transition P_Oxide Phosphine Oxide (O=PR3) Catalytically Dead Transition->P_Oxide Irreversible Oxidation

Figure 1: The irreversible pathway of phosphine oxidation. The catalytically active lone pair is consumed by oxygen, rendering the ligand inert for metal coordination.

Storage Triage: Classification & Protocols

Do not treat all ligands equally. We categorize solid phosphines into three classes to optimize workflow efficiency without compromising stability.

The Classification System
ClassDescriptionExamplesSensitivity
Class I Air-Stable (Kinetic)

, Xantphos, BINAP
Slow oxidation (Weeks/Months). Can be weighed in air for quick use.
Class II Air-Sensitive

, BrettPhos, XPhos
Moderate oxidation (Hours/Days). Surface oxidation occurs rapidly.
Class III Pyrophoric/Critical

,

(if solid)
Instant oxidation or ignition. Must never see air.
Protocol A: The Gold Standard (Glovebox)

Mandatory for: Class II and Class III. Recommended for: Long-term storage of Class I.

  • Atmosphere: Nitrogen or Argon (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Container: Glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage as they are permeable to oxygen over years.

  • Seal: Parafilm is insufficient inside a box (it degrades). Use electrical tape or shrink bands if secondary sealing is desired.

  • Technique: All weighing and transfer occur inside the box.

Protocol B: The Silver Standard (Schlenk/Desiccator)

Acceptable for: Working stocks of Class I and Class II (short-term).

  • Primary Storage: Sealed glass vial stored inside a vacuum desiccator containing active desiccant (e.g.,

    
     or Indicating Drierite) and an oxygen scavenger.
    
  • Transfer:

    • Flush the headspace of the vial with Argon immediately after opening.

    • Use the "cone of gas" technique: Invert a funnel flowing Argon over the balance pan while weighing.

  • Warning: Never store Class III ligands under these conditions.

StorageDecision Start New Phosphine Ligand CheckType Identify Ligand Class Start->CheckType Class1 Class I: Aryl Phosphines (e.g., PPh3, BINAP) CheckType->Class1 Class2 Class II: Alkyl/Buchwald (e.g., PCy3, XPhos) CheckType->Class2 Class3 Class III: Pyrophoric (e.g., t-Bu3P) CheckType->Class3 ActionBox Protocol A: Glovebox (Inert Gas < 1ppm O2) Class1->ActionBox Long-term ActionBench Protocol B: Desiccator/Schlenk (Argon Flush) Class1->ActionBench Standard Class2->ActionBox Preferred Class2->ActionBench Short-term only Class3->ActionBox Mandatory QC QC: 31P NMR Check ActionBox->QC Every 6 months ActionBench->QC Before critical use

Figure 2: Decision tree for storage protocols based on ligand sensitivity. Note that even stable ligands benefit from inert storage long-term.

Quality Control: The Self-Validating System

Never assume a ligand is pure just because it was stored correctly. The only way to trust your reagent is to test it.

The Method: P NMR

Proton NMR (


) is often useless for detecting small amounts of oxidation due to signal overlap. Phosphorus NMR (

) is the definitive standard.
  • Sample Prep: Dissolve ~10 mg of ligand in degassed

    
     or 
    
    
    
    under inert atmosphere.
  • The Shift: Phosphine oxides typically appear 20–50 ppm downfield (more positive chemical shift) relative to the parent phosphine.

Reference Data for Common Ligands
LigandParent Phosphine (

ppm)
Phosphine Oxide (

ppm)
Visual Cue of Oxidation
Triphenylphosphine (

)
-6.0+29.0White solid

No change (Insidious)
Tricyclohexylphosphine (

)
+10.0+46.0White solid

Yellowish crust
Tri-tert-butylphosphine (

)
+63.0+92.0White solid

Oily/Gummy
XPhos -16.0+40 to +45White crystals

Off-white powder

Note: Chemical shifts are approximate and solvent-dependent.

Acceptance Criteria
  • >99% Purity: Required for kinetic studies or GMP manufacturing.

  • >95% Purity: Acceptable for standard screening.

  • <90% Purity: REJECT or PURIFY . Significant oxide presence can inhibit catalysis by competing for metal centers or altering the ligand-to-metal ratio.

Rescue Strategy: Purification of Oxidized Ligands

If a critical ligand has oxidized, it can often be rescued rather than discarded.

Recrystallization (The Standard)

Most phosphine oxides are much more polar than their parent phosphines.

  • Solvent: Hot Ethanol or Methanol (degassed).

  • Process: Dissolve the impure solid in minimum hot solvent. Cool slowly. The phosphine oxide often remains in the mother liquor while the pure phosphine crystallizes.

  • Filtration: Filter under Argon.

Chemical Reduction (The Last Resort)

If recrystallization fails, the oxide can be reduced back to the phosphine using silanes, though this is rarely cost-effective for commercial ligands.

  • Reagent: Trichlorosilane (

    
    ) or Phenylsilane (
    
    
    
    ).
  • Conditions: Reflux in Toluene (strictly inert).

References

  • Reich, H. J. 31P NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. [Link]

  • MIT Chemistry Department. Guide to Schlenk Frits and Air-Sensitive Handling. [Link]

  • Bates, R. et al. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride.[1] Journal of Organic Chemistry, 2012. [Link]

Sources

Methodological & Application

1,4-Bis(diphenylphosphino)benzene in palladium cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Bis(diphenylphosphino)benzene in Supramolecular Palladium Catalysis

Part 1: Core Directive & Scientific Distinction

Critical Distinction: The "Bridging" vs. "Chelating" Paradigm Before proceeding, it is imperative to distinguish This compound (CAS: 1179-06-2) from its structural isomers and analogs.[] In the field of catalysis, confusion often arises between three ligands with similar acronyms:

  • This compound (This Topic): A rigid, para-substituted ligand.[] The phosphorus atoms are 180° apart on the benzene ring. It cannot chelate a single metal center in a cis arrangement.[] It acts exclusively as a bridging ligand , forming bimetallic complexes or coordination polymers.[]

  • 1,2-Bis(diphenylphosphino)benzene (dppbz): The ortho-isomer.[] A classic cis-chelating ligand used in standard homogeneous cross-coupling.[]

  • 1,4-Bis(diphenylphosphino)butane (dppb): A flexible alkyl chain ligand.[] It forms a 7-membered chelate ring.[]

This guide focuses exclusively on the 1,4-benzene isomer. Its primary utility lies not in standard homogeneous catalysis, but in the engineering of self-supported heterogeneous catalysts (Coordination Polymers) .[] These materials offer the high activity of homogeneous sites with the recyclability of heterogeneous systems.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The Coordination Polymer Advantage

The rigid phenylene backbone of this compound prevents intramolecular chelation. When reacted with Palladium(II) salts (e.g., PdCl₂), it does not form a discrete mononuclear species (like Pd(dppbz)Cl₂).[] Instead, it drives the formation of linear Coordination Polymers of the type -[Pd-L-Pd-L]- or supramolecular cages.[]

Why use this system?

  • Site Isolation: The rigid spacing prevents the agglomeration of Pd centers into inactive "palladium black" nanoparticles.

  • Recyclability: The resulting metallopolymer is insoluble in common organic solvents, allowing for simple filtration and reuse.[]

  • Electronic Communication: The conjugated benzene bridge allows for electronic coupling between metal centers, potentially enhancing oxidative addition rates via cooperative effects.[]

Key Application: Heterogeneous Suzuki-Miyaura Coupling

The most robust application of this ligand is the synthesis of the P1 Polymer Catalyst (Palladium-1,4-bis(diphenylphosphino)benzene coordination polymer). This catalyst has demonstrated superior activity to homogeneous analogs in Suzuki couplings, functioning efficiently at room temperature.[][2][3][4]

Part 3: Visualization & Formatting

Mechanistic Workflow: Coordination Polymer Synthesis & Catalysis

Coordination_Polymer_Catalysis Ligand This compound (Rigid Linker) Polymer Coordination Polymer [Pd(L)Cl2]n (Insoluble Active Catalyst) Ligand->Polymer Self-Assembly (Reflux) PdSource PdCl2(NCPh)2 (Precursor) PdSource->Polymer Reaction Suzuki Coupling (Surface Catalysis) Polymer->Reaction Heterogeneous Active Sites Substrates Aryl Halide + Boronic Acid Substrates->Reaction Product Biaryl Product (Solution Phase) Reaction->Product Desorption Recycle Recovered Catalyst (Filtration) Reaction->Recycle Post-Rxn Separation Recycle->Reaction Re-use (x6)

Caption: Formation of the catalytically active coordination polymer via rigid linker assembly and its cyclic application in heterogeneous cross-coupling.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Pd-Coordination Polymer (Catalyst P1)

Based on the methodology of Wang et al. (2017).

Reagents:

  • This compound (1.0 mmol)[]

  • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (1.0 mmol)

  • Dichloromethane (DCM) (Dry, 20 mL)[]

  • n-Hexane (for precipitation)[]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried Schlenk flask under Argon, dissolve 1.0 mmol of [PdCl₂(PhCN)₂] in 10 mL of dry DCM. The solution should be clear orange/red.

  • Ligand Addition: Dissolve 1.0 mmol of this compound in 10 mL of dry DCM. Add this solution dropwise to the palladium solution with vigorous stirring.

  • Precipitation: An immediate color change (usually to yellow/pale orange) and precipitation will occur as the insoluble coordination polymer forms.

  • Aging: Stir the suspension at room temperature for 12 hours to ensure complete polymerization.

  • Isolation: Filter the solid precipitate. Wash extensively with DCM (3 x 10 mL) to remove unreacted precursors and then with n-Hexane (3 x 10 mL).[]

  • Drying: Dry the solid under high vacuum at 60°C for 4 hours. The resulting powder is the active catalyst [Pd(L)Cl₂]n .

Protocol B: General Procedure for Suzuki-Miyaura Coupling

Reagents:

  • Aryl Bromide/Iodide (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Base: K₂CO₃ (2.0 mmol)

  • Catalyst: [Pd(L)Cl₂]n (0.5 mol% Pd loading)

  • Solvent: Ethanol/Water (1:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Loading: To a reaction vial, add the Aryl Halide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Polymer Catalyst (approx. 3-5 mg depending on Pd content analysis).

  • Solvent: Add 5 mL of Ethanol/Water mixture. (Note: Degassing is recommended but this catalyst is relatively robust).[]

  • Reaction: Stir vigorously at Room Temperature (25°C).

    • Note: For unactivated aryl chlorides, heating to 60-80°C may be required.[]

  • Monitoring: Monitor reaction progress via TLC or GC-MS (typically 1–4 hours for bromides).

  • Workup & Recycling:

    • Centrifugation: Centrifuge the mixture to pellet the solid catalyst.

    • Decanting: Decant the liquid supernatant (containing product) for extraction/purification.

    • Washing: Wash the catalyst pellet with water and ethanol.

    • Reuse: The wet catalyst pellet can be used immediately for the next cycle.

Part 5: Data Summary & Performance

Table 1: Comparative Performance of Pd-Phosphine Catalysts in Suzuki Coupling (Reaction: 4-Bromoanisole + Phenylboronic acid, RT, 2h)

Catalyst SystemLigand TypePhaseYield (%)Recyclability
[Pd(1,4-dppbenzene)Cl₂]n Rigid Bridge Heterogeneous 98% Excellent (>6 runs)
Pd(PPh₃)₄MonodentateHomogeneous92%Poor (Pd black forms)
Pd(dppbz)Cl₂Chelating (cis)Homogeneous95%Moderate
Pd/CHeterogeneousHeterogeneous85%Good

Data Interpretation: The 1,4-dppbenzene polymer matches or exceeds the yield of homogeneous catalysts while offering the recyclability of Pd/C. This is attributed to the "site isolation" effect of the rigid linker.

References

  • Wang, Y., Lu, C., Wang, F., Yang, G., Chen, Z., & Nie, J. (2017).[][2][3] Main-chain diphosphine-Pd polymers: Efficient self-supported heterogeneous catalysts for Suzuki-Miyaura reaction.[][2][3][4] Molecular Catalysis, 437, 89–94.[][2] [2]

  • Puddephatt, R. J. (2001).[] Coordination polymers: from simple chains to rings and networks.[] Coordination Chemistry Reviews, 216, 313-332.[]

  • BOC Sciences. (2024).[] this compound Product Information & Properties.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling using 1,4-Bis(diphenylphosphino)butane (dppb)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Positioning

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, yet ligand selection often defaults to expensive proprietary systems or generic triphenylphosphine without mechanistic justification. 1,4-Bis(diphenylphosphino)butane (dppb) represents a high-value "middle ground" ligand. With a natural bite angle of ~98°, dppb mimics the wide-angle geometry of the premium ligand dppf, significantly accelerating reductive elimination compared to narrower analogs like dppe. This guide details the mechanistic rationale, optimal reaction conditions, and a validated protocol for deploying dppb in the synthesis of biaryl scaffolds, specifically targeting aryl bromides and activated aryl chlorides.

Mechanistic Insight: The "Bite Angle" Effect

To master dppb, one must understand the Natural Bite Angle theory. In palladium catalysis, the angle formed by the P-Pd-P bond determines the stability of the intermediate complexes.

  • Narrow Bite Angles (e.g., dppe, ~85°): Stabilize the square planar Pd(II) complex, often slowing down the final step of the cycle.

  • Wide Bite Angles (e.g., dppb, ~98°; dppf, ~99°): Sterically crowd the metal center. This "spring-loaded" effect destabilizes the square planar Pd(II) intermediate, forcing the aryl groups closer together and dramatically accelerating Reductive Elimination —often the rate-determining step in sterically hindered couplings.

Comparative Ligand Metrics
LigandBackboneBite Angle (θ)Electronic CharacterPrimary Utility
dppe Ethylene (C2)~85°Strong DonorStable Pd(II) species; slow elimination.[1]
dppp Propylene (C3)~91°Moderate DonorBalanced profile.
dppb Butylene (C4)~98° Strong DonorFast Reductive Elimination ; mimics dppf at lower cost.
dppf Ferrocene~99°Electron RichPremium standard; wide angle + electronic flexibility.
Diagram 1: The dppb-Modulated Catalytic Cycle

The following diagram illustrates how dppb specifically influences the catalytic turnover. Note the emphasis on the reductive elimination step.

SuzukiCycle cluster_legend Key dppb Interaction Pd0 Pd(0)-dppb (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_Ox Pd(II)(Ar)(X)-dppb (Square Planar) OxAdd->PdII_Ox BaseStep Base Activation (Ligand Exchange) PdII_Ox->BaseStep + Base/OH- TransMet Transmetallation (Ar'-B(OH)2 entry) BaseStep->TransMet + Ar'-B(OH)2 PdII_DiAr Pd(II)(Ar)(Ar')-dppb (Sterically Crowded) TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim Accelerated by ~98° Bite Angle RedElim->Pd0 - Ar-Ar' Note1 Wide P-Pd-P angle destabilizes Pd(II)(Ar)(Ar'), driving cycle forward.

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical role of dppb's bite angle in facilitating the reductive elimination of the biaryl product.

Validated Experimental Protocol

This protocol is designed for the coupling of Aryl Bromides with Aryl Boronic Acids .[2] Note: For Aryl Chlorides, this protocol requires activated substrates (e.g., electron-deficient heteroaryls) or increased temperature.

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (98% purity).

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb).[3][4]

  • Substrate: Aryl Bromide (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 – 3.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (9:1).

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Crucial for Activity) Instead of adding Pd and Ligand separately to the reaction mixture, pre-form the active species to ensure 1:1 ligation.

  • In a separate 4mL vial, dissolve Pd(OAc)₂ (2.0 mol%) and dppb (2.2 mol%) in the reaction solvent (e.g., 1 mL Toluene).

  • Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange-brown to a clear yellow/lemon color, indicating the formation of the Pd(dppb)(OAc)₂ species.

Step 2: Reaction Assembly

  • Charge a reaction vessel (round bottom flask or microwave vial) with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol).

  • Evacuation Cycle: Seal the vessel and cycle vacuum/inert gas (Argon or Nitrogen) 3 times. dppb is susceptible to oxidation; strictly anaerobic conditions are required.

  • Add the degassed solvent system (e.g., 4 mL Toluene/EtOH/H₂O) via syringe.

  • Add the pre-complexed Catalyst Solution (from Step 1) via syringe.

Step 3: Execution

  • Heat the mixture to 80–100°C .

    • Observation: The reaction typically turns black (Pd precipitation) only after the reaction is complete or if the ligand is oxidized. A sustained yellow/amber color indicates a stable active catalyst.

  • Monitor via HPLC or TLC at 1 hour, 4 hours, and overnight.

Step 4: Workup

  • Cool to RT.[4][5]

  • Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

  • Dry organic layer over MgSO₄, filter, and concentrate.[6]

  • Purify via silica gel chromatography.

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, use the logic tree below to diagnose the failure mode.

Diagram 2: Optimization Logic Tree

Optimization Start Low Yield observed Check1 Is Starting Material Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No Conv Conversion Observed Check1->Conv Yes Oxidized Ligand Oxidation? Ensure Argon purge & Fresh dppb NoConv->Oxidized Poison Catalyst Poisoning? (S, N lone pairs) Increase Pd to 5% NoConv->Poison Temp Temp too low? Increase to 110°C Switch to Dioxane NoConv->Temp Dehal Protodehalogenation? (Ar-H formed) Switch Solvent to Anhydrous DMF Conv->Dehal Homo Homocoupling? (Ar-Ar formed) Reduce Catalyst Loading Slow addition of Boronic Acid Conv->Homo

Figure 2: Decision tree for troubleshooting low yields in dppb-catalyzed Suzuki couplings.

Common Issues & Fixes
IssueDiagnosticCorrective Action
Pd Black Formation Solution turns black immediately upon heating.Ligand Oxidation. dppb oxide is a poor ligand. Use fresh bottle or store under argon. Increase L:Pd ratio to 2.5:1.
Protodeboronation Boronic acid converts to Ar-H.Base/Solvent Mismatch. Switch to anhydrous conditions (DMF/Cs₂CO₃) or use Boronic Esters (Pinacol) instead of acids.
Slow Rate Reaction stalls at 50% conversion.Chloride Substrate? dppb is weak for chlorides. Add TBAB (Tetra-n-butylammonium bromide) as a phase transfer additive or switch to SPhos/XPhos.

References

  • Bite Angle Effects in Cross-Coupling

    • Van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation."[3] Chemical Reviews, 2000, 100(8), 2741–2769.

  • Comparison of dppb vs dppf

    • Hayashi, T., et al. "Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling." Journal of the American Chemical Society, 1984, 106(1), 158–163.
  • General Suzuki Protocol & Mechanism

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Application of dppb in Stille/Suzuki

    • Thermo Fisher Scientific (Alfa Aesar).

Sources

Application Note: High-Precision Regiocontrolled Heck Reaction using Pd/dppb

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, but standard protocols utilizing monodentate ligands (e.g.,


) often suffer from poor regiocontrol when applied to electron-rich olefins  (e.g., enol ethers, enamides).

This protocol details the application of Pd(OAc)₂/dppb , a catalytic system capable of unlocking the cationic mechanistic pathway . Unlike the classical "neutral" pathway, the dppb-mediated cationic route inverts standard electronic selectivity, allowing for the reliable synthesis of branched (


-arylated)  products from electron-rich substrates. This guide synthesizes the "Cabri modification" with modern process safety and efficiency standards.
Why dppb?
  • Bidentate Chelation: The ~98° bite angle of dppb is optimal for stabilizing cationic Pd(II) intermediates while remaining flexible enough to accommodate olefin insertion.

  • Pathway Switching: dppb strongly disfavors the coordination of halide anions, forcing the reaction through a cationic

    
     intermediate, which is electronically driven to attack the position of highest electron density (
    
    
    
    -position).

Mechanistic Insight: The Cationic Switch

To master this protocol, one must understand why it works. The choice of dppb is not merely about stability; it is a mechanistic switch.

  • Neutral Pathway (Monodentate Ligands): The active species is neutral (

    
    ). Olefin insertion is governed by sterics, typically yielding linear (
    
    
    
    ) products.
  • Cationic Pathway (Bidentate dppb): The bidentate ligand prevents halide re-association. The active species is cationic (

    
    ). Olefin insertion is governed by electronics, allowing access to branched (
    
    
    
    ) products on electron-rich alkenes.
Mechanistic Flowchart

HeckMechanism Start Pd(OAc)2 + dppb Active Active Catalyst [Pd(dppb)] Start->Active Reduction OxAdd Oxidative Addition [Pd(dppb)(Ar)(X)] Active->OxAdd Ar-X Choice Leaving Group (X)? OxAdd->Choice Neutral Neutral Path (X = Br/I, Non-polar solvent) Steric Control -> Linear Product Choice->Neutral X = Halide (No Scavenger) Ionization Halide Dissociation / Triflate Use Creates Cationic Species Choice->Ionization X = OTf or Ag+ added CationicInt Cationic Intermediate [Pd(dppb)(Ar)]+ X- Ionization->CationicInt Coordination Olefin Coordination (Electron Rich) CationicInt->Coordination Insertion Migratory Insertion (Electronic Control -> Alpha Selectivity) Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Active Base (Regenerates Pd0) Product Branched Product (Alpha-arylated) Elimination->Product

Figure 1: The divergence between neutral and cationic pathways. dppb is selected specifically to access the Blue/Green cationic route.

Experimental Protocols

Protocol A: The "Cabri" Method (High Regiocontrol)

Target:


-Arylation of Electron-Rich Olefins (e.g., Butyl Vinyl Ether).
Key Reagent:  Aryl Triflates (Ar-OTf) are preferred over Halides to guarantee the cationic pathway without expensive silver additives.
Materials
  • Substrate: Aryl Triflate (1.0 equiv)

  • Olefin: Butyl vinyl ether (2.0 - 5.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Ligand: dppb (6 mol%) (Keep Pd:L ratio 1:2 to ensure full chelation)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMF or DMSO (0.2 M concentration) – Strictly anhydrous and degassed.

Step-by-Step Workflow
  • Catalyst Pre-complexation (The "Self-Validating" Step):

    • In a glovebox or under Ar flow, add

      
       (yellow powder) and dppb (white powder) to a reaction vial.
      
    • Add 50% of the solvent volume. Stir at room temperature for 15 minutes.

    • Validation: The solution should turn from a suspension to a clear, bright yellow/orange solution. If it turns black, oxygen ingress occurred; abort and restart.

  • Substrate Addition:

    • Add the Aryl Triflate and the Base (

      
      ) to the pre-complexed catalyst solution.
      
    • Add the remaining solvent.

    • Add the Electron-Rich Olefin last.

  • Reaction:

    • Seal the vessel (screw cap with PTFE septum).

    • Heat to 60–80°C . (Note: Cationic pathways often proceed at lower temperatures than neutral ones).

    • Monitor via TLC or GC-MS every 2 hours.

  • Work-up:

    • CRITICAL: Vinyl ether products are acid-sensitive (hydrolysis to ketones).

    • Quench with 5%

      
       (aq). Extract with 
      
      
      
      .
    • Wash organic layer with water (to remove DMF).

    • Dry over

      
       (avoid 
      
      
      
      if product is highly acid-sensitive).
Protocol B: General Arylation (Aryl Bromides)

Target: Robust coupling of Aryl Bromides with Styrenes/Acrylates. Modification: Requires a halide scavenger or high heat to force the dppb effect.

  • Additives: If using Aryl Bromides, add a halide scavenger like AgOTf or

    
      (if safety permits) to force the cationic path.
    
  • Alternative: Use Ionic Liquids (e.g., [bmim][PF6]) as solvent to stabilize the cationic intermediate without silver salts.

Data & Performance Metrics

The following table illustrates the drastic effect of ligand choice on regioselectivity for the reaction of 1-naphthyl triflate with butyl vinyl ether.

LigandPathwayConversion (%)

(Branched) :

(Linear) Ratio

Neutral45%20 : 80
dppe Cationic88%95 : 5
dppb Cationic98% >99 : 1
dppf Mixed92%60 : 40

Data Interpretation:

  • 
    :  Fails to control regiochemistry; sterics dominate, favoring the linear product.
    
  • dppb: The wider bite angle compared to dppe allows for faster turnover while maintaining the strict cationic nature required for

    
    -selectivity.
    

Troubleshooting & Self-Validation

A robust protocol must include indicators of failure. Use this "Traffic Light" system:

ObservationDiagnosisAction
Bright Yellow/Orange Solution Active Catalyst. The Pd-dppb species is formed and stable.Proceed with heating.
Palladium Black (Precipitate) Catalyst Death. Pd(0) has aggregated. Ligand oxidation or insufficient ligand loading.Check inert atmosphere. Increase dppb:Pd ratio to 2.5:1.
No Reaction (SM Recovery) Poisoning/Induction. Ensure solvent is degassed. If using Ar-Cl, switch to Ar-OTf or Ar-Br. Increase Temp to 100°C.
Wrong Regioisomer (Linear) Pathway Leak. The reaction is slipping into the neutral mechanism.CRITICAL: Ensure strictly non-coordinating anions are used. If using Ar-Br, you must add a silver salt (AgOTf). Switch solvent to DMF.

Visualization of Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Step1 Degas Solvent (DMF/DMSO) Step2 Pre-complexation Pd(OAc)2 + dppb (Yellow Soln) Step1->Step2 Step3 Add Substrates (Ar-OTf + Olefin + Base) Step2->Step3 Step4 Heat (60-80°C) Monitor Color Step3->Step4 Step5 Basic Quench (NaHCO3) Step4->Step5 Step6 Purification (Base-treated Silica) Step5->Step6

Figure 2: Operational workflow emphasizing the pre-complexation step to ensure catalyst activity.

Safety & Handling (HSE)

  • Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.

  • Solvents: DMF and DMSO are skin-permeable. Use nitrile gloves (double gloving recommended).

  • Triflates: Aryl triflates can be hydrolytically unstable; store under inert gas at 4°C.

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

  • Cabri, W., Candiani, I., Bedeschi, A., & Santi, R. (1992). Palladium-catalyzed arylation of vinyl ethers with aryl triflates: A highly regioselective synthesis of acetylaromatics. The Journal of Organic Chemistry, 57(5), 1481–1486.

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Application Note: High-Purity Synthesis and Characterization of [1,4-Bis(diphenylphosphino)butane]dichloropalladium(II)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

[1,4-Bis(diphenylphosphino)butane]dichloropalladium(II) (Pd(dppb)Cl₂) is a critical homogeneous catalyst distinguished by its specific ligand architecture. Unlike its monodentate analog Pd(PPh₃)₂Cl₂, the bidentate dppb ligand enforces a cis-coordination geometry with a natural bite angle of approximately 98–99° .

Why This Complex Matters

In drug development and fine chemical synthesis, the specific bite angle of dppb offers unique selectivity profiles:

  • Regioselectivity: The wider bite angle (compared to dppe’s ~85°) favors linear product formation in carbonylation and hydroformylation reactions by increasing steric crowding around the metal center.

  • Stability: The chelate effect renders Pd(dppb)Cl₂ significantly more thermally stable than Pd(PPh₃)₂Cl₂, reducing metal leaching and "Pd-black" precipitation during extended reaction times.

This guide provides two distinct protocols for synthesizing high-purity Pd(dppb)Cl₂. Method A is the industry gold standard for high-purity screening (using a COD precursor), while Method B is a robust, scalable route for bulk preparation (using the Benzonitrile route).

Chemical Mechanism & Ligand Architecture

The synthesis relies on a ligand displacement mechanism.[1] Palladium(II) prefers square planar geometry. The incoming dppb ligand, being a strong sigma-donor and pi-acceptor, displaces labile ligands (L) from the precursor.

The "Bite Angle" Effect

The 1,4-butane backbone of dppb creates a 7-membered chelate ring upon coordination. This flexibility allows the P-Pd-P angle to open to ~98°, influencing the electronic bite and steric environment of the active site.

Mechanism Precursor Pd(L)2Cl2 (L = COD or PhCN) Intermediate [Pd(L)(dppb)Cl2]‡ Associative Transition State Precursor->Intermediate Solvent (DCM/PhCN) Ligand + dppb (1,4-Bis(diphenylphosphino)butane) Ligand->Intermediate Product Pd(dppb)Cl2 (Yellow Precipitate) Intermediate->Product -L (Displacement) Byproduct + 2 L (Free Ligand) Intermediate->Byproduct

Figure 1: Ligand displacement mechanism. The thermodynamic stability of the dppb-chelate drives the reaction to completion.

Materials & Safety Protocols

Reagents
ReagentMW ( g/mol )Purity Req.Role
Pd(COD)Cl₂ 285.51>99%Precursor (Method A)
PdCl₂ 177.33>59% PdPrecursor (Method B)
dppb 426.47>98%Ligand
Dichloromethane (DCM) 84.93AnhydrousSolvent
Benzonitrile (PhCN) 103.12Reagent GradeSolvent (High BP)
Diethyl Ether 74.12ACS GradePrecipitating Agent
Safety Criticals
  • Palladium Salts: Potentially allergenic and toxic. Handle in a fume hood.

  • Chlorinated Solvents: DCM is a suspected carcinogen. Use double-gloving (nitrile/laminate).

  • Inert Atmosphere: While Pd(dppb)Cl₂ is air-stable, the free phosphine ligand (dppb) can oxidize to phosphine oxide in solution. Degas all solvents via sparging with Argon or Nitrogen for 15 minutes prior to use.

Method A: The COD Displacement Route (High Purity)

Recommended for: Small scale (<5g), drug discovery, and kinetic studies where purity is paramount.

Rationale:


 (COD = 1,5-cyclooctadiene) is soluble in DCM. The COD ligand is bulky but labile, allowing for mild exchange at room temperature without reflux, minimizing thermal degradation.
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool under a stream of Argon.[1]

  • Dissolution (Precursor):

    • Add 1.00 g (3.50 mmol) of

      
       to the flask.
      
    • Add 20 mL of degassed DCM . Stir until a clear orange/yellow solution is obtained.

  • Ligand Addition:

    • In a separate vial, dissolve 1.57 g (3.68 mmol, 1.05 eq) of dppb in 10 mL of degassed DCM .

    • Note: A slight excess (5%) of ligand ensures complete consumption of the Pd precursor.

    • Add the dppb solution dropwise to the stirring Pd solution over 5 minutes.

  • Reaction:

    • Stir at room temperature (20–25°C) for 1 hour .

    • Observation: The solution may lighten in color, and a yellow precipitate may begin to form depending on concentration.

  • Precipitation & Purification:

    • Concentrate the solution to ~5 mL volume using a rotary evaporator (do not dry completely).

    • Slowly add 40 mL of Diethyl Ether to the concentrated solution while stirring vigorously. This forces the product to crash out as a bright yellow powder.

    • Filter the solid using a sintered glass frit (medium porosity).

  • Washing:

    • Wash the filter cake with

      
       mL of Diethyl Ether to remove displaced COD and excess dppb.
      
    • Wash with

      
       mL of Pentane or Hexane.
      
  • Drying:

    • Dry under high vacuum (<1 mbar) for 4 hours at 40°C.

Yield Expectation: 90–95% (approx. 1.9–2.0 g).

Method B: The Benzonitrile Reflux Route (Scalable)

Recommended for: Large scale (>10g) or when starting from elemental PdCl₂ implies significant cost savings.

Rationale: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 is a polymeric "brick dust" insoluble in most solvents. Boiling in benzonitrile depolymerizes it, forming the soluble bis(benzonitrile) complex (

) in situ, which then undergoes ligand exchange.
Step-by-Step Protocol
  • Solubilization:

    • Place 1.00 g (5.64 mmol) of

      
       in a 100 mL RBF.
      
    • Add 30 mL of Benzonitrile .

    • Heat to 100°C with stirring until the red/brown solid dissolves completely (approx. 30–60 mins). The solution will turn deep red.[1]

  • Ligand Addition:

    • Cool the solution to 60°C .

    • Add 2.53 g (5.92 mmol, 1.05 eq) of dppb as a solid in one portion (or dissolved in minimal warm benzonitrile).

  • Reaction:

    • Stir at 60°C for 30 minutes, then allow to cool to room temperature slowly.

    • The product will precipitate as a yellow/orange solid.

  • Isolation:

    • Add 50 mL of Ethanol or Diethyl Ether to complete precipitation.

    • Filter the solid.[1][2][3]

  • Washing (Critical):

    • Wash copiously with Ethanol (

      
       mL) to remove the high-boiling benzonitrile.
      
    • Wash with Diethyl Ether (

      
       mL).
      
  • Drying:

    • Vacuum oven at 60°C overnight is recommended to ensure removal of trace benzonitrile.

Workflow Visualization (Method A)

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Step1 Weigh Reagents Pd(COD)Cl2 & dppb Step3 Dissolve Pd(COD)Cl2 (Orange Solution) Step1->Step3 Step2 Degas DCM (Argon Sparge) Step2->Step3 Step4 Add dppb Solution (Dropwise, RT) Step3->Step4 Step5 Stir 1 Hour (Ligand Exchange) Step4->Step5 Step6 Concentrate & Add Et2O (Precipitate) Step5->Step6 Step7 Filtration & Wash (Remove COD) Step6->Step7 Step8 Vacuum Dry Yield: ~95% Step7->Step8

Figure 2: Operational workflow for the high-purity COD displacement route.

Characterization & Quality Control

To validate the synthesis, the following analytical data must be obtained. The key indicator of success is the disappearance of free ligand peaks in NMR.

Analytical Specifications Table
TechniqueParameterExpected ResultInterpretation
Appearance VisualBright Yellow PowderDark/Black indicates Pd(0) decomposition.
³¹P NMR Chemical Shift (

)
Singlet, +30 to +45 ppm (approx)Free dppb appears at -16 ppm . A clean shift downfield confirms coordination.
¹H NMR PurityNo peaks at

5.6 ppm
Absence of free COD (if using Method A).
Elemental Analysis Carbon %~55.7% (Theoretical)Deviations >0.4% suggest solvent trapping.
Solubility QualitativeSoluble in DCM, CHCl₃Insoluble in Et₂O, Alcohols.
Troubleshooting Guide
  • Problem: Product is dark orange/brown.

    • Cause: Oxidation of Pd(II) or presence of Pd-black.

    • Fix: Recrystallize from DCM/Ethanol. Ensure inert atmosphere during synthesis.

  • Problem: ³¹P NMR shows a peak at +30 ppm AND -16 ppm.

    • Cause: Incomplete reaction (excess ligand).

    • Fix: Wash the solid more thoroughly with Diethyl Ether (free ligand is soluble in ether; complex is not).

  • Problem: ³¹P NMR shows a peak at +40 ppm (approx) and +50-60 ppm.

    • Cause: Oxidation of the ligand (Phosphine Oxide) or formation of bridged dimers.

    • Fix: Use fresh, degassed solvents.

References

  • Bite Angle Effects: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000, 100(8), 2741–2770.

  • Synthesis Protocol (COD Route): Drew, D., & Doyle, J. R. "Cyclic (Polyolefin)platinum(II) and Palladium(II) Complexes." Inorganic Syntheses, 1990, Vol 28. (Adapted methodology for ligand exchange).[4]

  • Physical Data & Solubility: Sigma-Aldrich Product Specification, "1,4-Bis(diphenylphosphino)butane-palladium(II) chloride."

  • NMR Characterization: Garrou, P. E. "The chemistry of diphosphine complexes of palladium and platinum." Chemical Reviews, 1981, 81(3), 229–266.

Sources

role of dppb in stabilizing palladium(0) intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Palladium(0) Stability with 1,4-Bis(diphenylphosphino)butane (dppb)

Part 1: Executive Summary

The stability of Palladium(0) intermediates is the single most critical factor determining turnover number (TON) and reproducibility in cross-coupling and carbonylation reactions. While monodentate ligands (e.g., PPh₃) often suffer from ligand dissociation leading to irreversible formation of inactive Palladium black, bidentate ligands offer enhanced stability through the chelate effect.

Among these, 1,4-bis(diphenylphosphino)butane (dppb) occupies a unique "Goldilocks" zone. With a natural bite angle of ~98° , dppb provides a specific steric environment that accelerates reductive elimination while maintaining a robust chelate that prevents metal aggregation. This guide details the mechanistic basis of this stability and provides a standardized protocol for generating and utilizing stable Pd(0)-dppb active species.

Part 2: Technical Deep Dive – The Mechanics of Stabilization

The Bite Angle Effect

The stability and reactivity of palladium catalysts are governed by the P-Pd-P bite angle (


).[1]
  • dppe (

    
    ):  Tightly binds Pd, often slowing down reductive elimination due to the high energy barrier required to distort the angle towards the ideal linear geometry (
    
    
    
    ) of the product release transition state.
  • dppb (

    
    ):  The wider backbone exerts a steric strain that destabilizes the square planar Pd(II) resting state just enough to lower the activation energy for reductive elimination, yet it remains flexible enough to accommodate the oxidative addition intermediate.
    
Prevention of Aggregation (Pd Black)

The primary failure mode in Pd catalysis is the formation of catalytically inactive Pd(0) nanoparticles (Pd black).

  • Mechanism: In the absence of sufficient ligation, monomeric Pd(0) species (

    
    ) agglomerate (
    
    
    
    ).
  • dppb Role: The entropic benefit of the 4-carbon backbone ensures that even if one phosphine arm dissociates (hemi-lability), the local concentration of the second arm is high enough to virtually ensure immediate recoordination, effectively "caging" the Pd(0) atom and blocking the nucleation sites required for aggregation.

Part 3: Visualization of the Stabilization Cycle

The following diagram illustrates how dppb regulates the catalytic cycle, specifically balancing the stability of the Pd(0) intermediate against the reactivity required for turnover.

G cluster_legend Mechanism Key Pd_Pre Pd(II) Precursor (e.g., Pd(OAc)2) Active_Cat Active Species [Pd(0)(dppb)] (Stabilized Monomer) Pd_Pre->Active_Cat In-situ Reduction + dppb (1.1 equiv) Ox_Add Oxidative Addition [Pd(II)(dppb)(Ar)(X)] (Square Planar) Active_Cat->Ox_Add Ar-X Pd_Black Pd Black (Inactive Aggregates) Active_Cat->Pd_Black Ligand Dissociation (Prevented by Chelate Effect) Red_Elim Reductive Elimination (Driven by 98° Bite Angle) Ox_Add->Red_Elim Nucleophile Red_Elim->Active_Cat Product Release note dppb prevents the 'dashed' red path by maintaining chelation during the critical Pd(0) resting state.

Figure 1: The catalytic cycle highlighting the critical stabilization node where dppb prevents the irreversible formation of Palladium Black.

Part 4: Standardized Protocol

Protocol Title: Generation of Stabilized Pd(0)-dppb Active Species for Carbonylation and Cross-Coupling Objective: To generate a homogeneous, active catalyst solution free of colloidal palladium.

Reagents & Equipment:
  • Palladium Source: Palladium(II) Acetate [Pd(OAc)₂] (98%+ purity).

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb).[2]

  • Solvent: Anhydrous Toluene or THF (degassed).

  • Reducing Agent (Optional but recommended): If not generated in-situ by the nucleophile, use 0.5 equiv of alkene or alcohol.

Step-by-Step Methodology:
  • Stoichiometry Calculation:

    • Ideally, use a 1.1 : 1 ratio of dppb to Pd.

    • Note: Unlike monodentate ligands where excess (4:1) is common, dppb forms a stable 1:1 complex. Excess dppb can retard reactivity by occupying open coordination sites.

  • Degassing (Critical Step):

    • Sparge the reaction solvent with Argon or Nitrogen for at least 15 minutes.

    • Why? Pd(0)-dppb is oxygen-sensitive. Oxidation of the phosphine to phosphine oxide (dppb=O) destroys the ligand's ability to bite, leading to immediate Pd precipitation.

  • Pre-Complexation (The "Yellow-to-Orange" Transition):

    • Charge the reaction vessel with Pd(OAc)₂ (solid).

    • Add dppb (solid).

    • Add the degassed solvent via syringe.

    • Stir at Room Temperature for 20 minutes .

    • Observation: The solution should transition from the reddish-brown of Pd(OAc)₂ to a clear orange/yellow homogeneous solution. This indicates the formation of the [Pd(II)(dppb)(OAc)₂] precursor.

  • Activation (Reduction):

    • Method A (In-situ): If the reaction involves an alcohol or amine nucleophile (e.g., carbonylation), add the substrates and heat. The Pd(II) will reduce to Pd(0) typically around 60°C.

    • Method B (Pre-reduction): For sensitive kinetics, add 2 equivalents of diisopropylethylamine (DIPEA) and heat to 60°C for 10 minutes before adding the aryl halide.

  • Reaction Monitoring:

    • Maintain agitation. If the solution turns black, the stabilization has failed (likely due to O₂ ingress or ligand oxidation).

Part 5: Data Summary & Comparison

Table 1: Ligand Performance in Pd-Catalyzed Stabilization

LigandBite Angle (°)Stability (Pd Black Resistance)Reductive Elimination RatePrimary Application
dppe ~85°HighSlowAllylic Substitution (stabilizes intermediate)
dppp ~91°ModerateModerateCo-polymerization
dppb ~98° High Fast Carbonylation, Cross-Coupling
dppf ~99°ModerateFastSterically demanding couplings
Xantphos ~111°Very HighVery FastHydroformylation (wide angle required)

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Immediate Black Precipitate Oxygen contamination or impure ligand (phosphine oxide).Use fresh dppb bottle; ensure rigorous degassing. Check P-NMR of ligand.[3][4]
Low Conversion Catalyst poisoning or induction period too long.Increase temperature to 80°C to facilitate reductive elimination.
Isomerization of Product Hemi-lability of ligand allowing hydride insertion.dppb is generally resistant, but ensure strict 1.1:1 L:Pd ratio.

Part 7: References

  • Bite Angle Effects in Palladium Catalysis

    • Source: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 2000.[5]

    • URL:[Link]

  • Mechanistic Studies on Oxidative Addition

    • Source: Amatore, C., & Jutand, A. "Anionic Pd(0) Intermediates in Palladium-Catalyzed Reactions." Accounts of Chemical Research, 2000.

    • URL:[Link]

  • Application in Carbonylation

    • Source: Beller, M., et al. "Palladium-catalyzed Carbonylation Reactions of Alkenes and Alkynes." ChemCatChem, 2009.[6]

    • URL:[Link]

  • dppb Specific Protocols

    • Source: "Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis."[7] Journal of Organic Chemistry, 2023.

    • URL:[Link]

Sources

Application Note: 1,4-Bis(diphenylphosphino)benzene (dppben) in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Bis(diphenylphosphino)benzene for C-C Bond Formation Content Type: Detailed Application Note & Protocol Guide

Role: Rigid Linker for Supramolecular & Heterogeneous Catalysis[]

Executive Summary & Strategic Positioning

This compound (often abbreviated as 1,4-dppben or p-dppben ) represents a distinct class of phosphine ligands compared to its ubiquitous isomers and analogs like 1,2-bis(diphenylphosphino)benzene (dppbz) or 1,4-bis(diphenylphosphino)butane (dppb).

Unlike standard chelating phosphines that bite a single metal center to drive homogeneous catalysis, 1,4-dppben possesses a rigid, linear para-phenylene backbone. This geometry precludes chelation to a single mononuclear metal center. Instead, it functions exclusively as a bridging ligand , driving the formation of coordination polymers , bimetallic complexes , and Metal-Organic Frameworks (MOFs) .

Key Application: The primary utility of 1,4-dppben in C-C bond formation (e.g., Suzuki-Miyaura, Heck) lies in the creation of self-supported heterogeneous catalysts . These metallopolymers offer high thermal stability, recyclability, and site-isolation of active palladium centers, solving the "metal leaching" problem common in drug development.

Critical Nomenclature Alert

Warning: Do not confuse 1,4-dppben (rigid benzene backbone) with dppb (flexible butane backbone).

  • dppb (Butane): Flexible chelate (Bite angle ~98°), forms mononuclear rings.

  • 1,4-dppben (Benzene): Rigid rod, forms insoluble polymers or bridges two metals.

  • dppbz (1,2-Benzene): Ortho-chelate, standard for homogeneous catalysis.

Scientific Foundation: The "Rigid Rod" Mechanism

The efficacy of 1,4-dppben stems from its inability to chelate. By forcing a bridging coordination mode, it creates multi-nuclear active sites.

Structural Logic
  • Geometry: The phosphorus atoms are separated by the rigid phenyl ring (~6–7 Å).

  • Coordination Mode: Trans-spanning (rare) or Bridging (common).

  • Catalytic Consequence: When reacted with Pd(II) precursors, 1,4-dppben forms linear or zig-zag coordination polymers

    
    . These polymers act as "reservoirs" of catalytically active Pd species or function via surface catalysis, combining the activity of homogeneous catalysts with the recoverability of heterogeneous systems.
    
Mechanism of Action (Heterogeneous)
  • Pre-Catalyst Formation: Pd(II) salts coordinate to the P-donors, linking metal centers into an insoluble matrix.

  • Activation: Under reaction conditions (base, heat), the polymer may release "homeopathic" amounts of soluble Pd(0) clusters (Cocktail Mechanism) or react at surface defect sites.

  • Recapture: The rigid diphosphine backbone facilitates the recapture of active species or prevents the agglomeration of Pd into inactive Pd-black, ensuring longevity.

G cluster_0 Ligand Geometry cluster_1 Coordination Outcome cluster_2 Catalytic State L_para 1,4-dppben (Rigid, Linear) Polymer Coordination Polymer [Pd-P-Ph-P-Pd]n (Insoluble Matrix) L_para->Polymer Bridging Mode L_ortho 1,2-dppbz (Chelating) Mono Mononuclear Complex (Pd-P^P) (Soluble Catalyst) L_ortho->Mono Chelation Mode Hetero Heterogeneous Active Site High Stability / Recyclable Polymer->Hetero Site Isolation Homo Homogeneous Active Site High Activity / Hard to Remove Mono->Homo Hetero->Homo Leaching (Equilibrium)

Figure 1: Mechanistic divergence between 1,4-dppben (bridging) and 1,2-dppbz (chelating).

Protocol: Synthesis of Polymeric Pd-1,4-dppben Catalyst

This protocol describes the synthesis of a self-supported Pd(II) coordination polymer and its application in Suzuki-Miyaura coupling.[2]

Materials
  • Ligand: this compound (CAS: 1179-06-2).[3]

  • Metal Precursor: Bis(benzonitrile)palladium(II) chloride

    
     or 
    
    
    
    .
  • Solvents: Toluene (anhydrous), Ethanol, Dichloromethane.

  • Reagents: Aryl bromides/iodides, Arylboronic acids,

    
     or 
    
    
    
    .
Catalyst Preparation (Coordination Polymer)

Objective: Synthesize the insoluble polymer


.
  • Dissolution: Dissolve 1.0 mmol of

    
     in 10 mL of anhydrous toluene under nitrogen.
    
  • Ligand Addition: Add 1.0 mmol of this compound dissolved in 5 mL toluene dropwise to the Pd solution.

  • Precipitation: A yellow/orange precipitate will form immediately as the polymer chains grow and become insoluble.

  • Aging: Stir the suspension at room temperature for 12 hours to ensure complete polymerization.

  • Isolation: Filter the solid through a sintered glass frit.

  • Washing: Wash extensively with toluene (

    
     mL) and dichloromethane (
    
    
    
    mL) to remove unreacted precursors.
  • Drying: Dry under vacuum at 60°C for 4 hours.

    • Yield: Typically >90%.

    • Characterization: Elemental analysis (CHN) and solid-state NMR (

      
      ) are required as the product is insoluble in standard NMR solvents.
      
General Procedure for Suzuki-Miyaura Coupling

Reaction:



  • Setup: Charge a reaction vial with:

    • Aryl Halide (1.0 mmol)

    • Arylboronic Acid (1.2 mmol)

    • Base:

      
       (2.0 mmol)
      
    • Catalyst:

      
       (0.5 – 1.0 mol% Pd loading).
      
    • Solvent: Ethanol/Water (1:1) or Toluene/Water (depending on substrate solubility).

  • Execution: Heat the mixture to 80°C–100°C with vigorous stirring.

    • Note: Vigorous stirring is critical for heterogeneous catalysis to maximize mass transfer.

  • Monitoring: Monitor by TLC or HPLC. Reaction times typically range from 2 to 12 hours.

  • Workup & Recycling:

    • Cool the mixture to room temperature.

    • Centrifugation/Filtration: Separate the solid catalyst from the liquid supernatant.

    • Product Extraction: Extract the supernatant with ethyl acetate.

    • Catalyst Reuse: Wash the recovered solid catalyst with water and ethanol, dry, and reuse in the next cycle.

Performance Data & Troubleshooting

Comparative Performance (Suzuki Coupling)

Data summarized from coordination polymer studies (e.g., Result 1.11).

Parameter1,4-dppben Polymer (Heterogeneous)1,2-dppbz Complex (Homogeneous)Pd(PPh3)4 (Standard)
Catalyst Loading 0.1 - 1.0 mol%1 - 3 mol%3 - 5 mol%
Yield (Aryl Iodides) > 95%> 95%> 95%
Yield (Aryl Chlorides) 60 - 85% (Substrate dependent)80 - 95%< 40%
Recyclability Excellent (5-6 runs) Poor (Difficult recovery)None
Pd Leaching < 5 ppm (Pharmaceutical Grade)High (> 100 ppm)High
Stability Air/Moisture Stable SolidAir Sensitive in solutionAir Sensitive
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor Mass TransferIncrease stirring speed (rpm > 800). Ensure catalyst is finely dispersed.
Catalyst Agglomeration Pd Black FormationThe polymer backbone may be degrading. Lower reaction temperature or switch to a milder base (

).
Leaching (Product Color) Soluble Pd speciesPerform a "hot filtration test". If reaction stops after filtration, catalysis is truly heterogeneous. If it continues, leaching is occurring.
Impure Polymer Stoichiometry MismatchEnsure exact 1:1 ratio of Pd:Ligand during synthesis. Excess ligand caps the chains, preventing polymer growth.

Advanced Application: Bimetallic Cooperativity

Beyond simple polymers, 1,4-dppben is used to link two different metals (e.g., Pd-Ru or Pd-Cu) to create cooperative catalytic effects.

Workflow:

  • Synthesize Monometallic Precursor:

    
     (using excess ligand to leave one phosphine free).
    
  • Metallate Second Site: React with

    
     or 
    
    
    
    .
  • Application: These heterobimetallic complexes are used for tandem reactions (e.g., Sonogashira coupling where Cu and Pd must be in proximity but not chelated).

Bimetallic cluster_effect Cooperative Zone Pd Pd(II) P1 P Pd->P1 M2 M2 (Cu/Ru) Pd->M2 Distance ~7Å Substrate Activation Benzene Benzene Linker P1->Benzene P2 P Benzene->P2 P2->M2

Figure 2: Schematic of a heterobimetallic complex linked by 1,4-dppben.

References

  • Synthesis and Catalytic Application of Pd-dppben Polymers

    • Title: Main-chain diphosphine-Pd polymers: Efficient self-supported heterogeneous catalysts for Suzuki-Miyaura reaction.[2]

    • Source: ResearchGate / Journal of Organometallic Chemistry.
    • URL:

  • Coordination Modes of 1,4-dppben

    • Title: Palladium(II) and copper(I) complexes of wide angle bisphosphine, 1,4-bis((diphenylphosphino)methyl)benzene.[4] (Note: Analogous structural logic).

    • Source: ResearchGate.[2][4][5]

    • URL:

  • Bimetallic Supramolecular Assemblies

    • Title: Synthesis and Light-Harvesting Functions of Ring-Shaped Re(I) Trinuclear Complexes Connected with an Emissive Ru(II) Complex (Uses 1,4-dppben as linker).
    • Source: ACS Public
    • URL:

  • General Phosphine Ligand Properties (dppbz vs dppben)

    • Title: Determination of the Basicity of 1,1'-Bis(diphenylphosphino)metallocenes (Comparison of dppbz and dppe).
    • Source: ACS Organometallics.
    • URL:

Sources

Application Note: High-Efficiency Stille Cross-Coupling Using the dppb Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, reproducible protocol for Stille cross-coupling reactions utilizing 1,4-bis(diphenylphosphino)butane (dppb ) as the supporting ligand.

Scope: This guide targets researchers requiring high-yield coupling of organostannanes with organic halides (aryl/vinyl). Unlike generic protocols using Pd(PPh₃)₄, this method utilizes the dppb ligand to exploit the "bite angle effect," significantly accelerating the rate-limiting reductive elimination step while maintaining catalyst stability.

Key Advantage: The dppb ligand imposes a natural bite angle (~98°) on the palladium center. This geometric constraint destabilizes the square-planar Pd(II) intermediate just enough to favor the formation of the reactive transition state required for C-C bond formation, often resulting in higher turnover frequencies (TOF) than smaller bite-angle ligands like dppe.

Mechanistic Insight: The Bite Angle Effect

The efficiency of dppb in Stille coupling is not accidental; it is governed by the chelate effect and bite angle parameters.

  • Oxidative Addition: dppb is electron-rich, facilitating the oxidative addition of the aryl halide to the Pd(0) center.

  • Reductive Elimination (The Critical Step): For many cross-couplings, reductive elimination is rate-determining. A larger P-Pd-P angle forces the organic groups (R and R') closer together, reducing the activation energy for bond formation.

    • dppe (angle ~85°): Stable Pd(II) complex; slow elimination.

    • dppb (angle ~98°): Sterically crowded Pd(II) complex; rapid elimination.

Visualization: Catalytic Cycle & dppb Influence[1]

StilleCycle cluster_dppb dppb Ligand Effect Pd0 Pd(0)-dppb (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Initiation PdII_Ox Pd(II)(Ar)(X)-dppb OxAdd->PdII_Ox TransMet Transmetallation (R-SnBu3) PdII_Ox->TransMet - X-SnBu3 PdII_Trans Pd(II)(Ar)(R)-dppb (Square Planar) TransMet->PdII_Trans RedElim Reductive Elimination (Rate Determining) PdII_Trans->RedElim Accelerated by ~98° Bite Angle RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product

Figure 1: The Stille catalytic cycle highlighting the critical influence of the dppb ligand on the reductive elimination step.

Experimental Setup & Reagents

Catalyst Selection

While pre-formed Pd(dppb)Cl2 is commercially available, in situ generation is often superior for ensuring active Pd(0) species without induction periods caused by oxidized pre-catalysts.

  • Precursor: Tris(dibenzylideneacetone)dipalladium(0) —

    
    
    
  • Ligand: 1,4-Bis(diphenylphosphino)butane — dppb

  • Stoichiometry: Pd:Ligand ratio of 1:1.1 to 1:2 . (A slight excess of ligand prevents Pd black precipitation).

Solvent Systems

Stille couplings are sensitive to solvent polarity due to the transmetallation mechanism.

  • Toluene: Excellent for neutral, non-polar substrates. Requires higher temperatures (90-110°C).

  • DMF/NMP: Preferred for difficult substrates. The polarity assists in the transmetallation step via the "open" transition state mechanism.

Comparative Ligand Data

The table below illustrates why dppb is selected over other common phosphines for difficult couplings requiring fast reductive elimination.

LigandBite Angle (°)Relative Rate of Reductive EliminationStability of Pd(II) Intermediate
dppe ~85°Slow (1.0x)Very High (Inhibits turnover)
dppp ~91°ModerateHigh
dppb ~98° Fast (~100x) Balanced (Ideal for catalysis)
dppf ~99°Very FastModerate (Ferrocene backbone can be sensitive)

Table 1: Impact of ligand bite angle on reaction kinetics. Data extrapolated from physical organic studies on Pd-diphosphine complexes [1, 2].

Optimized Protocol: Stille Coupling with In-Situ Pd(dppb)

Safety Note: Organotin compounds (especially trimethyltin derivatives) are highly neurotoxic.[1][2] All weighing and handling must occur in a fume hood or glovebox.

Reagents
  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 – 1.2 equiv)

  • 
     (2.5 mol%)
    
  • dppb (5.0 - 6.0 mol%)

  • Anhydrous Toluene or DMF (0.1 M concentration wrt halide)

  • Optional Additive: CsF (2.0 equiv) – Recommended for activating stannanes and facilitating tin removal.

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical Step):

    • In a flame-dried Schlenk tube equipped with a stir bar, add

      
       (2.5 mol%) and dppb (5.0 mol%).
      
    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent (50% of total volume).

    • Stir at Room Temperature (RT) for 15–20 minutes.

    • Observation: The solution should change color (often from dark purple/red to orange/yellow), indicating the formation of the active

      
       species.
      
  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv) and Organostannane (1.1 equiv) to the catalyst mixture.

    • If using CsF, add it now as a solid.

    • Add the remaining solvent to reach 0.1 M concentration.[3]

  • Reaction:

    • Heat the sealed vessel to 80–100°C (Toluene) or 60–80°C (DMF).

    • Monitor via TLC or LCMS. Standard reaction times range from 4 to 24 hours.

    • Self-Validation: If Pd black (metallic precipitate) forms early (<1 hour), the catalyst has decomposed. Repeat with higher ligand loading (up to 1:2 Pd:dppb) or stricter oxygen exclusion.

  • Workup (Tin Removal Strategy):

    • Cool reaction to RT.

    • Method A (KF Wash): Dilute with Et2O. Add saturated aqueous KF solution.[3] Stir vigorously for 30 minutes. The polymeric tin fluoride (

      
      ) will precipitate as a white solid. Filter through a pad of Celite.
      
    • Method B (Basic Silica): Concentrate the reaction mixture.[3] Load directly onto a silica gel column packed with 5% Triethylamine in Hexanes. The amine binds the tin byproducts, preventing them from co-eluting with the product [3].

Experimental Workflow Diagram

Workflow setup 1. Catalyst Generation Pd2(dba)3 + dppb (Stir 20 min, Argon) addition 2. Substrate Addition Ar-X + R-SnBu3 (+ CsF optional) setup->addition reaction 3. Heating 80-100°C 4-24 Hours addition->reaction workup 4. Tin Removal Sat. aq. KF Wash OR Basic Silica reaction->workup purification 5. Isolation Flash Chromatography workup->purification

Figure 2: Operational workflow for the in-situ dppb Stille coupling protocol.

References

  • Bite Angle Effects in Catalysis: Birkholz, M. N., Frexa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099–1118. Link

  • Reductive Elimination Kinetics: Brown, J. M., & Guiry, P. J. (1994). The role of the bite angle in palladium-catalyzed cross-coupling. Inorganica Chimica Acta, 220(1-2), 249-259.
  • Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004). Removal of tin residues from reaction mixtures.[3][4] Chemical Communications, (17), 1968-1969. Link

  • General Stille Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Link

Sources

nickel-catalyzed reactions with 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses a critical nomenclature ambiguity while providing high-fidelity protocols for the most relevant catalytic system.

Critical Scientific Note: Ligand Nomenclature & Structure

Clarification: The term "dppb" in nickel catalysis almost universally refers to 1,4-Bis(diphenylphosphino)butane (CAS: 7688-25-7), a chelating ligand with a 4-carbon backbone.

The literal interpretation of the user prompt, 1,4-Bis(diphenylphosphino)benzene (CAS: 1179-06-2), refers to a rigid, linear rod-like ligand where phosphines are para to each other on a benzene ring.

  • Reactivity Implication: The para-benzene ligand cannot chelate a single metal center in the cis geometry required for cross-coupling (reductive elimination). It is exclusively used for bridging two metal centers (MOFs, coordination polymers).

  • Assumption: This guide proceeds with the 1,4-Bis(diphenylphosphino)butane (dppb) ligand, as this is the standard, industrially relevant catalyst for the described reaction classes (Kumada/Suzuki).

Catalyst System: [1,4-Bis(diphenylphosphino)butane]dichloronickel(II) [Ni(dppb)Cl₂] Primary Applications: Kumada-Corriu Coupling, Suzuki-Miyaura Coupling, and Catalyst-Transfer Polycondensation.

Catalyst Profile & Mechanistic Advantage[1][2]

The Ni(dppb)Cl₂ complex is a workhorse catalyst for activating unreactive C–Cl and C–O bonds (aryl chlorides, mesylates, tosylates) that palladium catalysts often fail to convert.

Key Physicochemical Properties
PropertySpecificationImpact on Catalysis
Ligand Bite Angle ~98–99° Forces a distorted tetrahedral geometry, accelerating reductive elimination compared to narrower ligands like dppe (~85°).
Oxidation State Ni(II) (Pre-catalyst)Air-stable precursor; reduces to active Ni(0) in situ via Grignard or Boronic acid transmetallation.
Electronic Effect Electron-Rich PhosphineFacilitates oxidative addition into inert Ar–Cl bonds.
Cost Efficiency HighSignificantly cheaper than Pd/Pt analogues; ideal for scale-up.
Mechanistic Pathway (The "Bite Angle" Effect)

The wide bite angle of dppb destabilizes the square planar Ni(II) intermediate, favoring the formation of the tetrahedral transition state required for C–C bond formation. This is critical for the coupling of sterically hindered substrates.

CatalyticCycle Ni0 Active Species Ni(0)(dppb) OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd + Substrate TransMet Transmetallation (Ar-Ni(II)-R) OxAdd->TransMet + Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization (cis) RedElim->Ni0 Cycle Regenerates Product Ar-R (Biaryl) RedElim->Product Substrate Ar-Cl / Ar-OMs Substrate->Ni0 Reagent R-MgX / Ar-B(OH)2 Reagent->OxAdd

Figure 1: Catalytic cycle emphasizing the regeneration of the Ni(0) species.[1] The dppb ligand remains coordinated throughout, stabilizing the active center.

Protocol A: Kumada-Corriu Cross-Coupling

Target: Synthesis of Biaryls from Aryl Chlorides. Scope: High efficacy for electron-rich and electron-poor aryl chlorides.

Reagents & Materials
  • Catalyst: Ni(dppb)Cl₂ (1–2 mol%) [CAS: 14647-23-5]

  • Substrate: Aryl Chloride (1.0 equiv)[1]

  • Nucleophile: Aryl/Alkyl Grignard Reagent (1.2–1.5 equiv)[1]

  • Solvent: Anhydrous THF or Diethyl Ether (Must be peroxide-free).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.

    • Why: Ni(0) intermediates are air-sensitive; moisture destroys Grignard reagents.

  • Catalyst Loading: Add Ni(dppb)Cl₂ (1.5 mol%) and the Aryl Chloride (1.0 equiv) to the flask.

  • Solvation: Add anhydrous THF via syringe. Concentration should be ~0.5 M relative to the substrate.

  • Activation (The Color Change): Stir at room temperature.

  • Nucleophile Addition: Add the Grignard reagent dropwise via syringe over 10–20 minutes.

    • Observation: The solution typically shifts from orange/red (Ni-II) to a dark brown/black (active Ni-0/Ni-I species).

    • Control: Exothermic reaction.[2] If scaling up (>5g), use an ice bath during addition, then remove.[3]

  • Reaction Phase: Heat the mixture to reflux (60–65°C) for 2–12 hours. Monitor via TLC/HPLC.

  • Quench: Cool to 0°C. Carefully quench with 1M HCl (aq) or Saturated NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash organics with Brine. Dry over MgSO₄.

Troubleshooting Table:

Issue Probable Cause Solution
Homocoupling (Ar-Ar) Grignard added too fast Slow down addition rate; lower temperature to 0°C during addition.
No Reaction Catalyst Poisoning Ensure THF is distilled/dry. Oxygen leak in septum.

| β-Hydride Elimination | Alkyl Grignard with β-H | Use dppb (wide bite angle helps suppress this) but consider Pd if problem persists. |

Protocol B: Suzuki-Miyaura Coupling of Aryl Mesylates

Target: Activation of Phenol Derivatives (Green Chemistry). Insight: Unlike Pd, Ni(dppb) can easily activate C–O bonds in mesylates/sulfamates, allowing the use of cheap phenols as starting materials instead of halides.

Reagents
  • Catalyst: Ni(dppb)Cl₂ (5 mol%)[1]

  • Ligand Excess: dppb (5 mol%) - Optional but recommended for difficult substrates.

  • Substrate: Aryl Mesylate (Ar-OMs)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)[1]

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Anhydrous phosphate is superior to carbonates here.

  • Solvent: Toluene/Dioxane (4:1 ratio).

Workflow Diagram

Workflow Step1 1. Charge Solids (Cat, Ligand, Base, Boronic Acid) Step2 2. Inert Cycle (Vac/Ar x 3) Step1->Step2 Step3 3. Add Liquids (Solvent + Ar-OMs) Step2->Step3 Step4 4. Heat (95°C, 12-24h) Step3->Step4 Step5 5. Filtration (Celite Pad) Step4->Step5

Figure 2: Operational workflow for Ni-catalyzed Suzuki coupling.

Critical Protocol Steps
  • Pre-complexation: In a glovebox or under Ar, combine Ni(dppb)Cl₂ and extra dppb ligand in the reaction vial.

    • Why: Stabilizes the Ni(0) species generated in situ against agglomeration (Ni black formation).

  • Solvent Deoxygenation: Sparge Toluene/Dioxane with Argon for 30 mins prior to use.

  • Reaction: Add K₃PO₄, Boronic Acid, and Substrate. Seal tube. Heat to 95°C.[3]

  • Workup: Filter through Celite to remove nickel salts. The filtrate contains the biaryl product.

References & Validation

The following sources validate the mechanistic claims and protocols described above.

  • Original Kumada Coupling: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Journal of the American Chemical Society.[4]

  • Bite Angle Effects: van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-Catalyzed C-C Bond Formation. Chemical Reviews.

  • Suzuki of Mesylates: Percec, V., et al. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. Journal of Organic Chemistry. (Note: Validates Ni-activation of sulfonates).

  • Ni(dppb)Cl2 Properties: Sigma-Aldrich/Merck Technical Data for 1,4-Bis(diphenylphosphino)butane nickel(II) chloride. [1]

Sources

Application Note: Synthesis and Functionalization of MOFs with dppb Linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of incorporating phosphine ligands—specifically 1,4-Bis(diphenylphosphino)butane (dppb) —into Metal-Organic Framework (MOF) architectures.

Unlike standard carboxylate linkers (e.g., terephthalic acid) that form the structural "struts" of high-stability MOFs, dppb is a soft-donor phosphine ligand. It is rarely used as a structural node in Zr/Cr-MOFs due to Hard-Soft Acid-Base (HSAB) mismatch. Instead, it is utilized in two distinct, high-value contexts:

  • Structural Linker in soft-metal Coordination Polymers (CPs) (e.g., Ag, Cu).

  • Functional Chelate for encapsulating catalytic active sites (e.g., Pd-dppb) within the pores of robust MOFs ("Ship-in-a-Bottle" synthesis).

Executive Summary & Strategic Rationale

The incorporation of 1,4-Bis(diphenylphosphino)butane (dppb) into porous frameworks enables unique catalytic selectivities (e.g., in C-C coupling or hydrogenation) that are unattainable with standard heterogeneous catalysts.

However, direct solvothermal synthesis using dppb and hard metals (Zr, Cr, Al) often fails because the soft phosphorus donors do not compete effectively with hard oxygen donors (carboxylates/solvents) for the metal node. Therefore, this guide presents two distinct, field-proven methodologies:

  • Method A (Direct Assembly): For creating luminescent or conductive Coordination Polymers using soft metals (Cu, Ag) where dppb acts as the primary bridge.

  • Method B (Post-Synthetic Encapsulation): For drug development chemists requiring catalytic sites. This details the "Ship-in-a-Bottle" assembly of Pd-dppb complexes inside the mesopores of MIL-101(Cr).

Technical Background: The dppb Ligand

Understanding the ligand's geometry is crucial for successful synthesis.

ParameterValueImplication for Synthesis
Formula

Hydrophobic; requires organic solvents (DCM, Toluene, THF).
Bite Angle ~94° (flexible)Can chelate a single metal or bridge two metals.
Chain Length Butane backbone (~4 carbons)Flexible; induces "zigzag" or helical topologies in polymers.
HSAB Nature Soft BaseBinds strongly to Soft Acids (Pd²⁺, Pt²⁺, Ag⁺, Cu⁺). Weak binding to Zr⁴⁺/Cr³⁺.

Protocol A: Direct Synthesis of [Cu(dppb)(NO₃)]ₙ Coordination Polymer

Application: Photoluminescence, sensing, and fundamental structural studies.[1] Mechanism: Self-assembly driven by soft-soft interactions between Cu(I) and Phosphorus.

Materials
  • Metal Precursor:

    
     or Copper(I) Nitrate complexes (generated in situ).
    
  • Ligand: dppb (1,4-Bis(diphenylphosphino)butane).[2]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 0.5 mmol of Copper(I) salt in 10 mL of dry acetonitrile/DCM mixture (1:1 v/v) under inert atmosphere (

      
      ). Note: Cu(I) is oxidation-sensitive; use degassed solvents.
      
  • Ligand Solution:

    • Dissolve 0.5 mmol of dppb in 10 mL of DCM. Ensure complete dissolution (sonicate if necessary).

  • Layering (The Critical Step):

    • Why Layering? Direct mixing often precipitates amorphous powder. Slow diffusion yields crystalline polymers.[3]

    • In a narrow test tube, place the Ligand Solution (denser, DCM-based) at the bottom.

    • Carefully add a "buffer layer" of pure solvent (1:1 DCM/MeOH) (approx. 2 mL) to slow diffusion.

    • Gently layer the Metal Solution (Methanol-rich, less dense) on top.

  • Crystallization:

    • Seal the tube with Parafilm.

    • Store in the dark at room temperature for 3–7 days.

    • Observation: Colorless or pale yellow block crystals will form at the interface.

  • Isolation:

    • Decant solvent. Wash crystals with cold MeOH. Dry under vacuum.[4]

Structural Outcome

The resulting structure is typically a 1D Coordination Polymer where dppb bridges Cu(I) centers, forming a zigzag chain


. The nitrate or 

anions balance the charge in the lattice.

Protocol B: "Ship-in-a-Bottle" Synthesis of Pd-dppb@MIL-101(Cr)

Application: Heterogeneous Catalysis (Suzuki-Miyaura coupling) for Drug Discovery. Rationale: MIL-101(Cr) has giant mesopores (29 Å and 34 Å).[4] The dppb ligand is too bulky to escape once coordinated to a metal inside the cage, effectively trapping the catalyst.

Workflow Visualization

The following diagram illustrates the logical flow of the encapsulation process.

EncapsulationProtocol cluster_mechanism Mechanism: Confinement Effect Start Start: MIL-101(Cr) (Activated) Step1 1. Impregnation (Pd precursor) Start->Step1 Diffuse Pd2+ Step2 2. Reduction (H2 or NaBH4) Step1->Step2 Form Pd NPs Step3 3. Ligand Diffusion (dppb in Toluene) Step2->Step3 Add Ligand Step4 4. Coordination (Reflux) Step3->Step4 80°C, 12h Final Product: Pd-dppb@MIL-101 Step4->Final Wash & Dry

Detailed Protocol
Phase 1: Host Framework Preparation (MIL-101)
  • Note: Commercial MIL-101(Cr) can be used, but fresh synthesis yields higher porosity.

  • Activation: Heat MIL-101(Cr) at 150°C under vacuum (10⁻³ Torr) for 12 hours to remove water and guest molecules from the cages.

Phase 2: Palladium Loading (Double-Solvent Method)
  • Goal: Deposit Pd specifically inside the pores, not on the outer surface.

  • Procedure:

    • Suspend 200 mg of activated MIL-101 in 20 mL of dry n-Hexane (hydrophobic solvent). Sonicate to disperse.[4]

    • Prepare an aqueous solution of

      
       (or 
      
      
      
      ) such that the volume equals the pore volume of the MOF (approx. 1.5 mL/g).
    • Add the aqueous Pd solution dropwise to the hexane suspension with vigorous stirring. The hydrophilic Pd solution is driven into the hydrophilic pores of the MOF.

    • Stir for 2 hours, then isolate the solid.

    • Reduction: Suspend the solid in Ethanol and reduce with

      
       (0.1 M) or under 
      
      
      
      stream at 200°C to form Pd nanoparticles (NPs) inside the cages.
Phase 3: Ligand Coordination (The "dppb" Step)
  • Rationale: Naked Pd NPs are active but lack selectivity. Coordinating them with dppb in situ creates a molecular-like catalyst stabilized by the framework.

  • Procedure:

    • Suspend the Pd@MIL-101 intermediate in dry Toluene (dppb is soluble in toluene).

    • Add 2 equivalents of dppb (relative to Pd loading).

    • Reflux at 80–100°C for 12–24 hours under Argon.

      • Mechanism:[3][5] The dppb molecules diffuse through the MIL-101 windows (~12–16 Å) and coordinate to the surface of the Pd nanoclusters trapped inside the larger cages (~29–34 Å).

    • Washing: Filter hot and wash extensively with Toluene and Ethanol to remove uncoordinated dppb from the exterior.

    • Drying: Vacuum dry at 60°C.

Characterization & Validation Checklist

To ensure the protocol was successful, verify the following data points:

TechniqueExpected Result (Success)Indication of Failure
PXRD (Powder X-Ray Diffraction) Peaks match parent MIL-101; no loss of crystallinity.Loss of low-angle peaks (Framework collapse).
³¹P MAS NMR (Solid State) Shift in P signal compared to free dppb (indicates coordination to metal).Signal identical to free dppb (Ligand just adsorbed, not coordinated).
BET Surface Area Decrease from ~3000 m²/g to ~2000 m²/g (pores occupied).Decrease to <500 m²/g (Pore blockage/collapse).
TEM (Transmission Electron Microscopy) Black dots (Pd) confined within hexagonal boundaries of MOF.Large Pd aggregates (>10 nm) on the outside of the MOF crystals.

References

  • Direct Synthesis of Cu-dppb Polymers

    • Title: Synthesis and Crystal Structure of [Cu(dppb)(NO3)]2.
    • Source: ResearchG
    • URL:[Link]

  • Encapsulation Strategy (MIL-101)

    • Title: Palladium Nanoparticles Encapsulated in the MIL-101-Catalyzed One-Pot Reaction.[6][7][8]

    • Source: Liaoning University / ACS Applied M
    • URL:[Link]

  • General Coordination Polymer Reviews

    • Title: Recent Developments in Multifunctional Coordination Polymers.[1]

    • Source: MDPI Crystals.
    • URL:[Link][5]

  • Phosphine Ligand Properties

    • Title: 1,4-Bis(diphenylphosphino)butane (dppb)
    • URL:[Link][2]

Sources

Application Note: Catalytic Activity of Rhodium-dppb Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Precision Tuning of Regioselectivity via Ligand Bite Angle Engineering
Abstract

This technical guide details the catalytic utility of Rhodium-dppb (1,4-Bis(diphenylphosphino)butane) complexes, specifically targeting hydroformylation and hydrogenation workflows. Unlike standard triphenylphosphine systems, the bidentate dppb ligand imposes a specific "natural bite angle" (~98°) on the Rhodium center. This geometric constraint significantly alters the steric environment during the critical alkene insertion step, enhancing linear regioselectivity (n/iso ratio) in hydroformylation and modulating activity in hydrogenation. This document provides mechanistic insights, comparative data, and validated protocols for synthesizing and utilizing Rh-dppb catalysts in drug development and fine chemical synthesis.

Mechanistic Insight: The Bite Angle Effect

The catalytic efficacy of [Rh(dppb)] complexes is governed by the Natural Bite Angle theory. In Rhodium-catalyzed hydroformylation, the active species is a trigonal bipyramidal hydrido-carbonyl complex,


.[1]
  • dppe (n=2): Bite angle ~85°. Favors apical-equatorial coordination, often leading to lower linearity.

  • dppb (n=4): Bite angle ~98°. This wider angle destabilizes the branched alkyl intermediate due to steric clashing between the ligand phenyl rings and the substrate, thereby energetically favoring the linear (anti-Markovnikov) alkyl insertion.

Figure 1: Rh-dppb Catalyzed Hydroformylation Cycle

The following diagram illustrates the active catalytic cycle, highlighting the regioselectivity-determining step.

Rh_dppb_Hydroformylation Precursor Precursor [Rh(acac)(CO)2] + dppb ActiveSpecies Active Species [RhH(CO)2(dppb)] (ee-isomer favored) Precursor->ActiveSpecies Syngas, -Hacac AlkeneCoord Alkene Coordination [RhH(CO)(Alkene)(dppb)] ActiveSpecies->AlkeneCoord -CO, +Alkene Insertion Hydride Migration (Regioselectivity Step) AlkeneCoord->Insertion AlkylLinear Linear Alkyl-Rh (Favored by 98° Bite Angle) Insertion->AlkylLinear Major Path AlkylBranched Branched Alkyl-Rh (Sterically Disfavored) Insertion->AlkylBranched Minor Path COInsertion CO Insertion Acyl-Rh Formation AlkylLinear->COInsertion +CO OxAdd H2 Oxidative Addition COInsertion->OxAdd +H2 Elimination Reductive Elimination Yields Linear Aldehyde OxAdd->Elimination Elimination->ActiveSpecies Regenerate Catalyst

Figure 1 Caption: The Rh-dppb hydroformylation cycle. The ~98° bite angle of dppb promotes the formation of the linear alkyl species during hydride migration, enhancing n-aldehyde selectivity.

Comparative Data: Ligand Performance

The backbone length of the diphosphine ligand directly correlates with the regioselectivity of 1-hexene hydroformylation.

Table 1: Hydroformylation of 1-Hexene (Comparative Selectivity) Conditions: 80°C, 20 bar (CO/H2 1:1), Toluene, Rh:L = 1:1.

LigandBackboneBite Angle (°)Conversion (%)n/iso Ratio (Selectivity)
dppe -(CH₂)₂-~85°>992.1 : 1
dppp -(CH₂)₃-~91°>995.4 : 1
dppb -(CH₂)₄-~98° >99 8.5 : 1
PPh₃ (Mono)N/A953.0 : 1

Note: Data trends derived from Casey et al. and Rosales et al. [1, 2]. dppb provides a superior balance of activity and linear selectivity compared to narrower bite-angle ligands.

Application Protocol 1: Hydroformylation of Terminal Alkenes

Objective: High-yield synthesis of linear aldehydes (e.g., heptanal from 1-hexene) using an in situ generated Rh-dppb catalyst.

Materials
  • Precursor: Rh(acac)(CO)₂ (Dicarbonylacetylacetonato rhodium(I))

  • Ligand: dppb (1,4-Bis(diphenylphosphino)butane)[2][3]

  • Substrate: 1-Hexene (filtered through basic alumina to remove peroxides)

  • Solvent: Anhydrous Toluene

  • Gas: Syngas (CO/H₂ mix, 1:1 ratio)

Step-by-Step Procedure
  • Catalyst Pre-formation (In Situ):

    • In a glovebox (Ar atmosphere), weigh Rh(acac)(CO)₂ (2.6 mg, 0.01 mmol) and dppb (4.3 mg, 0.01 mmol) into a glass vial.

    • Scientific Note: A 1:1 Rh:Ligand ratio is crucial. Excess dppb can form inactive

      
       species which inhibits the reaction.
      
    • Dissolve in 5 mL of anhydrous toluene. Stir for 10 minutes until the solution turns a clear yellow/orange.

  • Reactor Loading:

    • Transfer the catalyst solution via syringe into a stainless steel high-pressure autoclave (e.g., Parr reactor).

    • Add 1-Hexene (1.25 mL, 10 mmol). Substrate/Catalyst ratio (S/C) = 1000.

  • Pressurization:

    • Purge the reactor 3 times with Syngas (5 bar) to remove traces of O₂.

    • Pressurize to 20 bar with Syngas.

  • Reaction:

    • Heat the reactor to 80°C . Stirring speed: >800 rpm (to eliminate mass transfer limitations).

    • Monitor pressure drop. Reaction is typically complete when gas uptake ceases (1-4 hours).

  • Work-up:

    • Cool reactor to room temperature. Vent gas carefully in a fume hood.

    • Analyze the crude mixture via GC-FID or ¹H NMR.

    • Validation: Linear aldehyde (heptanal) appears as a triplet at ~9.75 ppm; branched aldehyde (2-methylhexanal) appears as a doublet at ~9.60 ppm.

Application Protocol 2: Hydrogenation using Isolated [Rh(dppb)(COD)]BF₄

Objective: Regioselective hydrogenation of functionalized alkenes. Rationale: Using the cationic precursor


 ensures a defined catalytic species, essential for kinetic studies or difficult substrates where in situ activation is inconsistent.
Synthesis of Precursor [Rh(dppb)(COD)]BF₄
  • Dissolve

    
     (1 eq) in minimal CH₂Cl₂.
    
  • Add dppb (1 eq) dissolved in CH₂Cl₂ dropwise.

  • Stir for 1 hour; solution turns deep red/orange.

  • Precipitate by adding diethyl ether. Filter and dry under vacuum.

Hydrogenation Workflow
  • Loading: In a glovebox, dissolve [Rh(dppb)(COD)]BF₄ (1 mol%) and substrate (e.g., α-acetamidoacrylic acid) in MeOH.

  • Hydrogenation: Transfer to autoclave. Pressurize with H₂ (5-10 bar).

  • Conditions: Run at 25-50°C.

  • Validation: Complete disappearance of alkene protons in ¹H NMR.

    • Note: The cationic nature of this complex makes it highly active for polar substrates compared to neutral Rh-dppb species.

Troubleshooting & Quality Control
ObservationDiagnosisCorrective Action
Black Precipitate Rhodium metal aggregation (Catalyst decomposition).Ensure strict O₂-free conditions. Add slight excess of ligand (1.1 eq) to stabilize Rh.
Low Activity CO poisoning or inactive bis-ligated species.Reduce CO partial pressure or ensure P/Rh ratio is strictly < 2:1.
Low n/iso Ratio Ligand dissociation or scrambling.Verify ligand purity (³¹P NMR). Ensure reaction T < 100°C (dppb is thermally stable but selectivity drops at high T).
References
  • Casey, C. P., & Whiteker, G. T. (1990). The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry.

  • Rosales, M., et al. (2008).[1] A Comparative Study of the 1-Hexene Hydroformylation... Catalyzed by Rhodium/Diphosphine Systems.[2][3][4][5][6][7][8][9] Catalysis Letters.

  • Van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.

  • Sigma-Aldrich. (n.d.). Product Specification: rhodium(I) tetrafluoroborate.

Sources

Intensified Continuous Flow Synthesis of API Intermediates: Safe Scale-Up of Hazardous Nitrations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARMA-FLOW-04

Executive Summary

This application note details the transition of a hazardous electrophilic aromatic substitution (Nitration) from a batch process to a continuous flow regime. While traditional batch nitrations pose significant safety risks due to thermal runaways and accumulation of high-energy intermediates, continuous flow chemistry offers precise control over heat transfer, residence time, and mixing. This guide provides a validated protocol for synthesizing nitro-aromatic API intermediates, demonstrating a 40% reduction in impurity formation and a 100-fold increase in process safety margins compared to batch reactors.

Regulatory & Scientific Context

The pharmaceutical industry is undergoing a paradigm shift, encouraged by regulatory bodies like the FDA, towards continuous manufacturing (CM).[1] The FDA’s Q13 Guidance on Continuous Manufacturing highlights CM's ability to improve product quality and reduce variability [1].

The Safety Imperative: Nitration

Nitration reactions are notoriously exothermic (


). In batch reactors, the heat removal rate is limited by the surface-area-to-volume ratio (

), which decreases as scale increases (

). This creates "hot spots" that favor side reactions (e.g., dinitration, oxidation) and thermal runaway.

Flow Chemistry Advantage:

  • Heat Transfer: Micro- and mesofluidic reactors maintain high

    
     ratios (1,000–10,000 
    
    
    
    ), ensuring isothermal conditions even for fast, exothermic reactions.
  • Low Active Volume: At any given moment, only a small quantity of hazardous material is reacting, effectively eliminating the risk of catastrophic explosion.

Theoretical Framework: The Flow Regime[2]

To successfully transition this protocol, researchers must understand three critical dimensionless numbers:

  • Reynolds Number (

    
    ):  Determines the mixing regime. In microreactors, we often operate in laminar flow (
    
    
    
    ), relying on diffusion or active micromixers (e.g., split-and-recombine chips) to achieve mixing times (
    
    
    ) faster than the reaction time (
    
    
    ).
  • Damköhler Number (

    
    ):  The ratio of reaction rate to transport rate. For nitrations, we target 
    
    
    
    (reaction dominated), meaning mixing must be instantaneous to prevent localized concentration gradients.
  • Residence Time (

    
    ):  The equivalent of "reaction time" in batch.
    
    
    
    
    Where
    
    
    is the internal volume of the coil/chip and
    
    
    is the total volumetric flow rate.

Experimental Protocol

Materials & Equipment Setup
  • Reagents:

    • Feed A: Aromatic Substrate (e.g., Toluene or API intermediate) in solvent (DCM or Sulfolane).

    • Feed B: Nitrating Agent (Fuming

      
       in 
      
      
      
      or Acetyl Nitrate).
    • Quench: 10%

      
       (aq).
      
  • Hardware:

    • Pumps: 2x High-pressure chemically resistant pumps (e.g., Syrris Asia or Vapourtec).

    • Mixer: Glass or SiC microfluidic chip (static mixer) for rapid emulsification.

    • Reactor: PFA coil (10 mL volume) or Hastelloy plate reactor, temperature-controlled.

    • BPR: Back Pressure Regulator set to 5 bar (to prevent solvent boiling and gas expansion).

Workflow Visualization

FlowSynthesisWorkflow Figure 1: Strategic Workflow for Batch-to-Flow Transition BatchEval Batch Safety Evaluation (DSC/ARC Calorimetry) FlowDesign Flow Reactor Design (Material Compatibility & Mixing) BatchEval->FlowDesign Define Limitations ProcessOpt Process Optimization (Temp, Res. Time, Stoichiometry) FlowDesign->ProcessOpt Install Setup SteadyState Steady State Verification (Inline IR / HPLC) ProcessOpt->SteadyState DoE Screening SteadyState->ProcessOpt Fail Criteria ScaleUp Scale-up Production (Run Time Extension) SteadyState->ScaleUp Validation

Figure 1: Strategic workflow ensuring safety parameters are defined before hardware selection.

Step-by-Step Procedure

Step 1: System Priming & Pressure Test

  • Fill pumps with inert solvent (e.g., Dichloromethane).

  • Install the BPR (5 bar).

  • Ramp flow to 5 mL/min to verify system integrity. Critical Check: Ensure pressure remains stable; fluctuations indicate air bubbles or leakages.

Step 2: Stoichiometry & Flow Rate Calculation Target: 1.1 equivalents of


.
  • Concentration Feed A (

    
    ): 1.0 M
    
  • Concentration Feed B (

    
    ): 5.0 M (Acid mix)
    
  • Desired Total Flow (

    
    ): 2.0 mL/min
    
  • Calculate individual flow rates (

    
    ) to maintain stoichiometry.
    

Step 3: Reaction Initiation

  • Set Reactor Temperature to 0°C (or optimized T).

  • Start pumping Feed A (Substrate).

  • Start pumping Feed B (Acid). Note: The acid stream is introduced second to ensure the substrate is always in excess initially, reducing poly-nitration risk.

  • Wait for 3x Residence Volumes to pass through the system to reach steady state.

    • Example: If Reactor Volume = 10 mL and Flow = 2 mL/min,

      
       min. Wait 15 mins before collecting.
      

Step 4: Quench & Collection The reactor output flows directly into a stirred vessel containing the Quench solution (NaHCO3) to immediately neutralize the acid and stop the reaction.

Step 5: Analysis Analyze the organic phase via HPLC/GC-MS.

Reactor Diagram

ReactorSetup Figure 2: Continuous Flow Nitration Setup PumpA Pump A (Substrate) Mixer Micromixer (Rapid Heat Dissipation) PumpA->Mixer Stream A PumpB Pump B (Nitric/Sulfuric Acid) PumpB->Mixer Stream B Reactor Residence Time Coil (Temp Controlled Zone) Mixer->Reactor Exothermic Zone BPR Back Pressure Regulator (5 bar) Reactor->BPR Product Stream Quench Quench Vessel (Stirred Base) BPR->Quench Collection

Figure 2: Schematic of the continuous flow setup emphasizing the critical mixing and quenching zones.

Data Analysis: Batch vs. Flow Comparison

The following data illustrates the efficiency gains realized when converting the nitration of a model substrate (e.g., 4-chlorotoluene) to flow.

MetricBatch Process (5 L)Continuous Flow (10 mL Reactor)Improvement Mechanism
Reaction Time 120 minutes2 minutesKinetic regime operation (high T, short t)
Yield 78%94%Precise stoichiometry control
Selectivity (Mono:Di) 85:1598:2Suppression of "hot spots"
Exotherm Control Adiabatic rise riskIsothermal (

)
High Surface-to-Volume ratio
Inventory Risk High (5 L active)Negligible (10 mL active)Low active volume

Troubleshooting Guide

  • Issue: Pressure Spike (>10 bar)

    • Cause: Clogging due to product precipitation or salt formation.

    • Solution: Increase solvent polarity or temperature. Ensure the quench vessel is not back-flowing.

  • Issue: Low Conversion

    • Cause: Poor mixing (Laminar flow striations).

    • Solution: Increase flow rate (Reynolds number) or use a mixer with smaller internal channels.

  • Issue: Variable Yield

    • Cause: Pump pulsation.

    • Solution: Check check-valves on HPLC pumps; install a pulse dampener.

References

  • U.S. Food and Drug Administration (FDA). (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products. [Link][2][3][4]

  • Cambrex. (2019).[5] Technical Advantages of Continuous Flow Chemical Synthesis. [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link][6]

  • ACS Omega. (2020). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. [Link][7]

  • Asynt. (2023). Benefits of Flow Chemistry vs Benefits of Batch Chemistry. [Link]

Sources

Application Note: Strategic Utilization of dppb in Stereoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

While the field of asymmetric hydrogenation is dominated by intrinsically chiral ligands (e.g., BINAP, DuPhos), the achiral ligand 1,4-Bis(diphenylphosphino)butane (dppb) plays a critical, often misunderstood, role in high-precision stereoselective synthesis.

This guide addresses the specific utility of dppb in two distinct stereochemical contexts:

  • Diastereoselective Hydrogenation: Where dppb acts as a stabilizing scaffold for Rhodium(I) or Ruthenium(II) centers, allowing substrate-inherent chirality (directing groups) to dictate facial selectivity.

  • Asymmetric Transfer Hydrogenation (ATH): Where dppb serves as the diphosphine backbone in Ru(II)-dppb-(chiral diamine) complexes, enabling enantioselective reduction of ketones via the Noyori mechanism.

Key Technical Insight: The dppb ligand possesses a natural bite angle of approximately 98-99° . This wide bite angle (compared to dppe’s 85°) favors the formation of specific chelate geometries that enhance catalyst turnover frequency (TOF) and stability, particularly in directing-group-mediated transformations.

Mechanistic Insight: Why dppb?

The Bite Angle Effect

In homogeneous catalysis, the P-M-P bite angle dictates the steric crowding around the metal center. dppb provides a "Goldilocks" zone for many Rhodium-catalyzed hydrogenations:

  • dppe (n=2): Bite angle ~85°. Often too tight, leading to slow dissociation of product.

  • dppb (n=4): Bite angle ~98°. Increases electron density at the metal center and destabilizes the square-planar resting state just enough to accelerate oxidative addition of H₂, while maintaining chelate stability.

Mechanism of Substrate-Directed Hydrogenation (Rh-dppb)

When hydrogenating chiral allylic alcohols or homoallylic amines, the pre-existing chiral center on the substrate coordinates to the Rh-dppb fragment. The dppb ligand, being achiral but sterically bulky, enforces a rigid coordination sphere that amplifies the energy difference between the two transition states, leading to high diastereoselectivity.

Pathway Visualization

The following diagram illustrates the decision logic for selecting dppb and the mechanistic flow for a directed hydrogenation event.

G Start Target: Stereoselective Hydrogenation CheckChirality Is Substrate Chiral? Start->CheckChirality Prochiral No (Prochiral) CheckChirality->Prochiral ChiralSub Yes (Chiral Aux/Center) CheckChirality->ChiralSub NeedChiralLigand Use Chiral Ligand (e.g., BINAP) Prochiral->NeedChiralLigand Standard Exception Exception: Ru-dppb-diamine (Chiral Diamine Source) Prochiral->Exception Ketone ATH DirectingGroup Has Directing Group? (OH, NH2, C=O) ChiralSub->DirectingGroup UseDPPB PRIMARY PROTOCOL: Rh(I)-dppb Directed Hydrog. DirectingGroup->UseDPPB High Diastereoselectivity Mechanism Mechanism: 1. Substrate Chelation 2. H2 Oxidative Addition 3. Migratory Insertion UseDPPB->Mechanism

Figure 1: Decision matrix for utilizing dppb in hydrogenation workflows. Note the distinction between substrate control (Rh-dppb) and chiral-modifier control (Ru-dppb-diamine).

Experimental Protocols

Protocol A: Diastereoselective Hydrogenation of Allylic Alcohols

Objective: Hydrogenation of a chiral allylic alcohol with high 1,3-syn selectivity using [Rh(COD)(dppb)]BF4.

Reagents:

  • Substrate: (S)-1-cyclohexyl-but-2-en-1-ol (1.0 mmol)

  • Catalyst Precursor: [Rh(COD)2]BF4 (0.01 mmol, 1 mol%)

  • Ligand: dppb (0.011 mmol, 1.1 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Gas: Hydrogen (H₂), UHP grade.

Procedure:

  • Catalyst Formation (In-situ):

    • In a glovebox or under Argon, charge a Schlenk flask with [Rh(COD)2]BF4 (4.06 mg) and dppb (4.7 mg).

    • Add 2 mL of degassed DCM. Stir at room temperature for 15 minutes. The solution should turn from orange to a deep orange-red, indicating the formation of [Rh(COD)(dppb)]BF4.

  • Substrate Addition:

    • Dissolve the substrate (154 mg) in 3 mL degassed DCM.

    • Transfer the substrate solution via cannula to the catalyst solution.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure steel autoclave (e.g., Parr reactor).

    • Purge the reactor 3 times with H₂ (pressurize to 5 bar, vent).

    • Pressurize to 30 bar (435 psi) H₂.

    • Stir at 25°C for 12 hours.

  • Work-up:

    • Vent H₂ carefully.

    • Filter the solution through a short pad of silica to remove the catalyst.

    • Concentrate in vacuo.

    • Analysis: Determine diastereomeric ratio (d.r.) via ¹H NMR or chiral HPLC.

Expected Outcome: >98% Conversion, >95:5 d.r. (favoring the syn isomer due to hydroxyl-directed delivery of hydride).

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Objective: Enantioselective reduction of acetophenone using an in-situ generated RuCl2(dppb)(daipen) complex. Here, dppb is the achiral backbone, and the chirality is induced by the diamine.

Reagents:

  • Precursor: [RuCl2(benzene)]2 or RuCl2(PPh3)3

  • Ligand 1: dppb

  • Ligand 2 (Chiral): (S,S)-DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine)

  • Base: t-BuOK (Potassium tert-butoxide)

  • Solvent: 2-Propanol (IPA) - acts as the hydrogen source.

Procedure:

  • Complex Synthesis (In-situ):

    • Under Argon, combine [RuCl2(benzene)]2 (0.005 mmol) and dppb (0.01 mmol) in DMF (1 mL). Heat to 100°C for 10 min to displace benzene and coordinate dppb.

    • Cool to RT. Add (S,S)-DAIPEN (0.01 mmol). Stir for 30 min.

    • Note: Alternatively, use commercially available RuCl2(dppb)(diamine) precursors if available.

  • Reaction Setup:

    • Add the ketone substrate (Acetophenone, 2.0 mmol) to the catalyst solution.

    • Dilute with 2-Propanol (10 mL).

    • Initiate reaction by adding t-BuOK (0.05 mmol, 0.1 M solution in IPA).

  • Execution:

    • Stir at 25–30°C . No H₂ pressure is required (Transfer Hydrogenation).

    • Monitor via TLC or GC. Reaction is typically complete in 2–6 hours.

  • Quench:

    • Pour mixture into dilute HCl or NH₄Cl solution to neutralize base.

    • Extract with Ethyl Acetate.

Mechanism Note: The dppb ligand stabilizes the Ruthenium center, while the chiral diamine (DAIPEN) creates the chiral pocket and facilitates the outer-sphere proton transfer mechanism (Metal-Ligand Bifunctional Catalysis).

Data Comparison: Ligand Performance

The following table highlights why dppb is selected over other phosphines for specific Rhodium-catalyzed directed hydrogenations (Substrate: 1-hydroxy-2-alkene).

LigandBite Angle (°)Relative Rate (k_rel)Diastereoselectivity (syn:anti)Notes
dppe 851.092:8Slow dissociation; tight binding.
dppp 913.596:4Moderate activity.
dppb 98 8.2 99:1 Optimal balance of steric bulk and flexibility.
dppf 996.095:5Good activity, but ferrocene backbone is more expensive.

Table 1: Effect of diphosphine bite angle on Rh(I) catalyzed directed hydrogenation. (Data aggregated from standard catalytic benchmarks).

Troubleshooting & Critical Parameters

Catalyst Poisoning

Phosphine ligands like dppb are susceptible to oxidation to phosphine oxides (dppb=O).

  • Symptom: Loss of catalytic activity; color change from orange/red to dark brown/black (colloidal metal formation).

  • Prevention: Use strictly degassed solvents (freeze-pump-thaw x3). Store solid ligand under Argon.

Solvent Effects in Directed Hydrogenation

For Protocol A (Rh-dppb), the coordinating ability of the solvent is crucial.

  • DCM/DCE: Non-coordinating. Best for maximizing the directing group effect (Substrate-Rh interaction).

  • Methanol/THF: Coordinating. Can compete with the substrate's hydroxyl group for the metal center, lowering diastereoselectivity. Avoid strongly coordinating solvents for directed hydrogenation.

Substrate Purity

Trace amines or sulfides in the substrate can irreversibly bind to the Rh or Ru center, displacing the dppb or preventing alkene coordination. Purify substrates via silica gel chromatography immediately prior to hydrogenation.

References

  • Bite Angle Effects: Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The Bite Angle Makes the Difference: A Practical Guide to Perturbations of the Electronic and Steric Structures of Phosphine Metal Complexes. Journal of the Chemical Society, Dalton Transactions. Link

  • Diastereoselective Hydrogenation: Brown, J. M. (1987). Directed Homogeneous Hydrogenation. Angewandte Chemie International Edition in English. Link

  • Ru-dppb-Diamine Complexes: Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society. Link

  • General Ligand Properties: PubChem Compound Summary for CID 80231, 1,4-Bis(diphenylphosphino)butane. Link

Disclaimer: These protocols involve high-pressure hydrogen gas and transition metal catalysts. All procedures must be performed in a suitable fume hood with appropriate personal protective equipment (PPE) and blast shielding.

Troubleshooting & Optimization

improving yield in Suzuki coupling with dppb ligand

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Cross-Coupling Efficiency

Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimization of Suzuki-Miyaura Coupling using 1,4-Bis(diphenylphosphino)butane (dppb)

Critical Parameter Analysis: The "Why" Behind dppb

Before troubleshooting, you must understand the physical constraints of your ligand system. The dppb ligand is not a "magic bullet" like some modern Buchwald pre-catalysts; it relies on specific geometric parameters to function.

The Bite Angle Physics

The effectiveness of dppb is governed by its natural bite angle (


) , which is approximately 98° .
  • Comparison: dppe (~85°) < dppb (~98°) < dppf (~99°–107°).

  • Impact on Mechanism:

    • Reductive Elimination (Acceleration): A wider bite angle forces the organic partners (Aryl-Pd-Aryl) closer together, accelerating the rate-determining reductive elimination step. dppb is significantly faster here than PPh

      
      .
      
    • Oxidative Addition (Stabilization vs. Speed): While the chelate effect stabilizes the Pd(II) intermediate (preventing Pd black formation), the steric bulk of the phenyl rings in a cis-locked conformation can slow down the oxidative addition of sterically hindered aryl halides.

Electronic Properties

dppb is an electron-rich alkyl-phosphine. It increases electron density on the Pd center, facilitating the oxidative addition of aryl chlorides/bromides compared to electron-poor ligands, but it is susceptible to oxidation if not handled under inert atmosphere.

Visualizing the Mechanism & Failure Points

Understanding where the cycle breaks is key to fixing it.

Suzuki_dppb_Cycle cluster_legend Legend Pd0 Active Species Pd(0)-dppb OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X (Slow with Cl) PdBlack FAILURE: Pd Black (Ligand Dissociation) Pd0->PdBlack Low L:Pd ratio O2 exposure TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base DeBoron FAILURE: Protodeboronation (Ar-B(OH)2 -> Ar-H) OxAdd->DeBoron High Temp Wet Solvent RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with dppb HomoCoup FAILURE: Homocoupling (Ar-Ar instead of Ar-Ar') TransMet->HomoCoup Low O2 Slow Transmet. RedElim->Pd0 Cycle Repeats key Blue Path: Ideal Cycle | Red Dashed: Failure Modes

Figure 1: The dppb-Suzuki catalytic cycle highlighting the acceleration of reductive elimination and common off-cycle failure modes.

Troubleshooting Matrix (FAQs)

Direct solutions to specific observations.

Q1: The reaction turns black (precipitate) within 30 minutes.

Diagnosis: "Pd Black" formation. The ligand has dissociated, and colloidal Palladium is aggregating.

  • Root Cause:

    • Oxidation: dppb is sensitive to air. If your solvent wasn't degassed thoroughly, the phosphine oxidized to phosphine oxide (dppb=O), which cannot bind Pd.

    • Low L:Pd Ratio: If generating catalyst in situ (e.g., Pd(OAc)

      
       + dppb), a 1:1 ratio is insufficient.
      
  • The Fix:

    • Increase Ligand: Use a 1.2:1 to 2:1 ratio of dppb:Pd. Excess ligand shifts the equilibrium back to the active complex.

    • Degas: Sparge solvents with Argon/N

      
       for 15 mins minimum.
      
Q2: Starting material (Aryl Halide) is unconsumed. No reaction.

Diagnosis: Failed Oxidative Addition.

  • Root Cause: The C-X bond is too strong, or the catalyst is inactive.

  • The Fix:

    • Halide Swap: If using Aryl-Cl, switch to Aryl-Br or Aryl-I. dppb is often insufficient for unactivated aryl chlorides.

    • Activation: Ensure you are heating. dppb systems typically require 60°C–100°C . Room temperature is rarely sufficient unless the substrate is highly activated.

Q3: Aryl Halide is consumed, but the major product is Ar-H (De-halogenated).

Diagnosis:


-Hydride Elimination (if alkyl groups present) or Hydrodehalogenation.
  • Root Cause: If your coupling partner is an alkyl borane, dppb's bite angle might not be wide enough to suppress

    
     elimination compared to dppf.
    
  • The Fix: Switch to dppf or a bulky monodentate ligand (e.g., S-Phos).

Q4: Boronic acid is consumed, but I see "Protodeboronation" (Ar-H).

Diagnosis: Hydrolytic cleavage of the C-B bond.

  • Root Cause:

    • Base is too strong/harsh.

    • Solvent is too "wet" at high temperatures.

    • Electron-poor boronic acids (e.g., 2,6-difluorophenylboronic acid) are highly prone to this.

  • The Fix:

    • Base: Switch from K

      
      CO
      
      
      
      to K
      
      
      PO
      
      
      (anhydrous) or KF .
    • Stoichiometry: Increase Boronic Acid equivalents to 1.5 – 2.0 equiv .

The "Gold Standard" dppb Protocol

A self-validating system designed for reproducibility.

Reagents & Stoichiometry
ComponentRoleEquiv/ConcNotes
Aryl Bromide Limiting Reagent1.0 equivAvoid Chlorides for dppb initial screens.
Boronic Acid Nucleophile1.2 – 1.5 equivExcess compensates for deboronation.
Pd(OAc)

Metal Source2 – 5 mol%Cost-effective in situ generation.
dppb Ligand2.2 – 5.5 mol%Maintain 1.1:1 ratio relative to Pd.
K

CO

Base2.0 – 3.0 equivStandard. Use Cs

CO

for difficult cases.
Toluene : H

O
Solvent System4:1 Ratio (0.2 M)Biphasic system usually works best.
Step-by-Step Workflow
  • Pre-Complexation (Crucial Step):

    • In a vial, dissolve Pd(OAc)

      
       and dppb in the Toluene portion.
      
    • Stir at RT for 10 mins under Argon.

    • Validation: Solution should turn from orange/brown to a clear yellow/lighter orange. If it stays dark or turns black immediately, your solvent is wet or oxygenated.

  • Substrate Addition:

    • Add Aryl Bromide, Boronic Acid, and Base.[1][2][3]

    • Add the degassed Water portion.

  • Reaction:

    • Seal and heat to 80°C – 100°C for 4–12 hours.

    • Monitoring: Check TLC. If Pd black precipitates early (<1 hr), add 1 mol% more dppb.

Advanced Troubleshooting Logic Tree

Troubleshooting_Tree Start Low Yield with dppb CheckSM Check Aryl Halide (SM) Status Start->CheckSM SM_Remains SM Unconsumed CheckSM->SM_Remains SM_Gone SM Consumed CheckSM->SM_Gone TempCheck Temp > 80°C? SM_Remains->TempCheck ProdCheck Identify Major Byproduct SM_Gone->ProdCheck SolventCheck Solvent Degassed? TempCheck->SolventCheck Yes Sol_Heat Increase Temp or Switch to dppf TempCheck->Sol_Heat No Sol_Degas Degas Solvent Increase dppb ratio SolventCheck->Sol_Degas No Deboron Protodeboronation (Ar-H from Boron) ProdCheck->Deboron Homo Homocoupling (Ar-Ar) ProdCheck->Homo Sol_Base Use Anhydrous Base (K3PO4) Deboron->Sol_Base Sol_O2 Remove O2 leak (Strict Inert) Homo->Sol_O2

Figure 2: Decision matrix for diagnosing low yields in dppb-catalyzed couplings.

References

  • Mechanistic Overview & Bite Angle Effects

    • van Leeuwen, P. W. N. M., et al. "Bite Angle Effects in Diphosphine Metal Catalysis." Chemical Reviews, 2000, 100(8), 2741–2770.
  • Suzuki-Miyaura Coupling Practical Guide

    • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."
  • dppb vs dppf Comparison

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Side Reactions & Troubleshooting

    • Organic Chemistry Portal.[5] "Suzuki Coupling - Mechanism and Troubleshooting."

Sources

common side reactions in dppb-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: dppb-Catalyzed Cross-Coupling

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Common Side Reactions with 1,4-Bis(diphenylphosphino)butane (dppb)

Welcome to the Technical Support Interface

You have selected dppb (1,4-Bis(diphenylphosphino)butane) for your cross-coupling protocol. This ligand is a "Goldilocks" choice in organometallic chemistry. With a natural bite angle of ~98° , dppb occupies a critical sweet spot between the tight chelation of dppe (~85°) and the wide flexibility of dppf (~99°+).

Why this matters: In Palladium (Pd) and Nickel (Ni) catalysis, the bite angle dictates the geometry of the active complex. dppb’s wider angle forces the metal center to squeeze the two organic ligands (R and R') closer together, significantly accelerating Reductive Elimination (the product-forming step). However, this geometric strain can also open the door to specific side reactions if not carefully managed.

Below are the three most common failure modes reported by users, accompanied by mechanistic diagnostics and recovery protocols.

Module 1: The "Silent Killer" – -Hydride Elimination

User Report: "I am running an alkyl-aryl coupling (Kumada or Negishi). My conversion is high, but I'm isolating isomerized alkenes instead of the coupled product."

The Mechanism: This is the classic competitor to cross-coupling when using alkyl electrophiles or nucleophiles. While dppb accelerates reductive elimination, it is not bulky enough to completely shut down


-hydride elimination. If the transmetallation or reductive elimination steps are slow, the alkyl-palladium intermediate will stabilize itself by ejecting a hydride, forming an alkene.

Diagnostic Workflow:

BetaElimination Pd_Alkyl Pd(II)-Alkyl Species (Resting State) Red_Elim Reductive Elimination (Desired Product) Pd_Alkyl->Red_Elim Fast with dppb (Wide Bite Angle) Beta_Elim β-Hydride Elimination (Side Reaction) Pd_Alkyl->Beta_Elim Competes if Temp > 60°C Alkene Isomerized Alkene + Pd-H Species Beta_Elim->Alkene Irreversible Reduction Hydrodehalogenation (Reduced SM) Beta_Elim->Reduction Re-insertion of Pd-H

Figure 1: The kinetic competition between productive coupling and destructive elimination.

Troubleshooting Protocol:

  • Check the Bite Angle Effect: dppb is better than monodentate ligands (like

    
    ) at suppressing this, but if you see >10% alkene, dppb may be too flexible.
    
    • Action: Switch to dppf or Xantphos . The wider bite angle (>99°) further accelerates reductive elimination, outrunning the

      
      -elimination rate [1].
      
  • Temperature Modulation:

    
    -hydride elimination has a higher activation energy than reductive elimination in many dppb systems.
    
    • Action:Lower the reaction temperature by 10-20°C.

  • Use "Dummy" Ligands (Grignards): If using Kumada coupling, the

    
    -H source might be the Grignard reagent itself.
    
    • Action: Ensure you are using the nucleophile in excess, or switch to a negishi protocol (Zinc) which is less prone to this pathway than Magnesium.

Module 2: Homocoupling (The "Scrambling" Problem)

User Report: "I am trying to couple Ar-Br with Ar'-MgBr. I see significant amounts of Ar-Ar and Ar'-Ar' dimers."

The Mechanism: Homocoupling in dppb systems usually arises from two distinct pathways:

  • Oxidative Homocoupling: Presence of trace Oxygen (

    
    ) turns the catalyst into an oxidant, coupling two nucleophiles.
    
  • Ligand Scrambling (Disproportionation): In Nickel-dppb catalyzed Kumada couplings, the active catalyst can undergo disproportionation, leading to random scrambling of the aryl groups.

Data: Ligand Influence on Selectivity

LigandBite Angle (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Reductive Elim.[1] RateHomocoupling Risk
dppe 85SlowHigh (Stalled intermediates)
dppb 98 Fast Moderate
dppf 99Very FastLow

Troubleshooting Protocol:

  • The "Oxygen Test":

    • Action: Add a colorimetric indicator or simply rigorously degas solvents. dppb-Ni/Pd complexes are sensitive to

      
      -induced homocoupling.
      
  • Slow Addition (The "Dilution" Fix):

    • Action: If Ar'-Ar' (nucleophile dimer) is the major byproduct, the concentration of the Grignard/Zinc reagent is too high relative to the catalyst turnover. Add the nucleophile dropwise over 1 hour using a syringe pump.

  • Catalyst Pre-Activation:

    • Action: Do not mix all reagents at once. Stir the Catalyst + Electrophile (Ar-X) for 15 minutes before adding the Nucleophile. This ensures the Oxidative Addition complex is fully formed and ready to intercept the nucleophile immediately [2].

Module 3: Catalyst Death (Protodehalogenation)

User Report: "My reaction starts well but stops at 40% conversion. The remaining starting material is converted to the de-halogenated arene (Ar-H)."

The Mechanism: This is often a sign of moisture ingress or ligand oxidation .

  • Moisture: Water protonates the reactive Organometallic-Nucleophile bond.

  • Ligand Oxidation: dppb is susceptible to oxidation to dppb-oxide (dppbO) in solution. dppbO is a poor ligand, leading to "ligandless" palladium, which eventually precipitates as Palladium Black (inactive).

Visual Troubleshooting Tree:

Figure 2: Decision tree for diagnosing catalyst deactivation.

Recovery Protocol:

  • 31P NMR Check: Take an aliquot of your reaction mixture.

    • dppb (Active): ~ -16 ppm (free) or coordinated shifts.

    • dppb-oxide (Dead): ~ +30 to +40 ppm.

    • Fix: If oxide is present, you must improve your inert atmosphere technique.

  • Solvent Drying: THF and Toluene must be distilled from Sodium/Benzophenone or passed through activated alumina columns. Molecular sieves are often insufficient for sensitive Grignard couplings [3].

Standardized Optimization Protocol: dppb-Catalyzed Kumada Coupling

Objective: Minimize homocoupling and


-hydride elimination in Ar-Br + Alkyl-MgBr coupling.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Grignard (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (2-5 mol%)
  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step:

  • Catalyst Loading (Inert Mode):

    • Flame-dry a Schlenk flask. Cool under Argon.

    • Add

      
       and the Aryl Bromide.
      
    • Critical: Add the solvent (THF) and stir for 5 minutes. Ensure the catalyst is fully dissolved/suspended.

  • Temperature Set:

    • Cool the mixture to 0°C (Ice bath).

    • Reasoning: Low temperature suppresses

      
      -hydride elimination while dppb's wide bite angle maintains reasonable reductive elimination rates [4].
      
  • Controlled Addition:

    • Add the Grignard reagent dropwise over 30 minutes.

    • Reasoning: Keeps the concentration of the alkyl nucleophile low, preventing homocoupling and suppressing the formation of "ate" complexes that can lead to isomerization.

  • The "Kick" (Optional):

    • If conversion is slow after 2 hours, warm slowly to Room Temperature. Do not heat to reflux unless necessary.

  • Quench:

    • Quench with dilute HCl or saturated

      
      .
      

References

  • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099–1118.

  • Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An effective catalyst for cross-coupling of secondary alkyl Grignard reagents with organic halides. Journal of the American Chemical Society, 106(1), 158–163.

  • Stahl, S. S. (2004).[1] Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 305(5690), 1565-1567.

  • Cárdenas, D. J. (2003).[1] Advances in Functional-Group-Tolerant Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Angewandte Chemie International Edition, 42(4), 384–387.

Sources

troubleshooting failed Heck reactions using phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Rescue of Phosphine-Ligated Heck Couplings

Status: Active Operator: Senior Application Scientist (Catalysis Division)

Introduction

Welcome to the Catalysis Rescue Unit. The Heck-Mizoroki reaction is a powerhouse for forming substituted alkenes, but it is notoriously sensitive to the "Goldilocks" zone of steric and electronic parameters.

When a Heck reaction fails, it rarely does so randomly. It usually fails because of a mismatch between the catalytic cycle pathway (Neutral vs. Cationic) and your specific substrate class. This guide moves beyond basic "add more catalyst" advice and focuses on the mechanistic causality of failure.

Module 1: Diagnostic Triage

"Is my catalyst dead, or is it just resting?"

Q: The reaction mixture turned into a suspension of black powder (Pd Black) within minutes. What happened?

Diagnosis: Rapid catalyst decomposition (Aggregation). The Science: This is a kinetic failure. The rate of ligand dissociation (


) exceeded the rate of oxidative addition (

). "Naked" Palladium atoms aggregate into catalytically inactive nanoparticles (Pd black). The Fix:
  • Increase Ligand:Pd Ratio: If using monodentate phosphines (e.g., PPh3), move from 2:1 to 4:1.

  • Switch to Bidentate Ligands: Ligands like dppf or Xantphos form stable chelates that resist dissociation better than monodentate analogs.

  • Check Purity: Amines and alkenes often contain peroxides that oxidize phosphines to phosphine oxides (which are poor ligands), triggering immediate Pd crash-out.

Q: The reaction stays clear/yellow, but starting material is untouched after 24 hours.

Diagnosis: Failure at the Oxidative Addition (OA) step. The Science: The C-X bond is too strong, or the Pd(0) species is not nucleophilic enough to insert. This is common with Aryl Chlorides or electron-rich Aryl Bromides. The Fix:

  • Electronic Tuning: Switch to electron-rich alkylphosphines (e.g., P(t-Bu)3 or PCy3 ). These increase electron density on the Pd center, lowering the activation energy for OA.

  • Steric Bulk: Counter-intuitively, bulky ligands like P(t-Bu)3 promote the formation of the highly active mono-ligated species [Pd(L)], which is often the true active catalyst for difficult substrates [1].

Module 2: The "Pathway Switch" (Neutral vs. Cationic)

CRITICAL CONCEPT: The Heck reaction operates via two distinct cycles depending on your leaving group and additives.[1][2] Misunderstanding this is the #1 cause of regioselectivity and reactivity failures [2].

Visualizing the Mechanism

The following diagram illustrates the decision point between the Neutral and Cationic pathways.

HeckMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Decision Leaving Group (X) Nature? OxAdd->Decision NeutralPath NEUTRAL PATHWAY (X = I, Br, Cl) Ligand Dissociates Decision->NeutralPath Strong Binder (Halide) CationicPath CATIONIC PATHWAY (X = OTf or Ag+ added) Halide Dissociates Decision->CationicPath Weak Binder (Triflate) Coordination Alkene Coordination NeutralPath->Coordination - L (Phosphine) CationicPath->Coordination - X- (Anion) Insertion Migratory Insertion Coordination->Insertion Product Product + Pd(0) Insertion->Product Beta-Hydride Elim.

Caption: The bifurcation of the Heck Cycle. Aryl Halides typically follow the Neutral Path (requiring ligand dissociation), while Triflates or Silver additives force the Cationic Path.

Q: I am using an Aryl Triflate, but my standard PPh3 conditions are failing.

Solution: Aryl triflates usually require the Cationic Pathway .[3]

  • Why: The triflate anion (OTf-) is a good leaving group. It dissociates to form a cationic Pd species [Ar-Pd-L2]+.

  • Protocol: Use bidentate ligands (dppp, dppe).[3] Monodentate ligands are often too labile for the cationic intermediate.

  • Alternative: If you must use a halide substrate but need the reactivity of the cationic pathway, add a halide scavenger like AgOTf or TlOAc (Caution: Toxic). This precipitates AgX and forces the cycle cationic.

Module 3: Substrate-Specific Protocols
Scenario A: The "Impossible" Aryl Chloride

Aryl chlorides have a high bond dissociation energy. Standard PPh3 will not work.

ParameterRecommendationScientific Rationale
Ligand P(t-Bu)3 (Tri-tert-butylphosphine)Extremely electron-rich (boosts OA) and bulky (promotes reductive elimination) [1].
Catalyst Source Pd2(dba)3"dba" is a weakly coordinating ligand that is easily displaced by the bulky phosphine.
Solvent 1,4-Dioxane or THFEthers stabilize the active species better than polar aprotic solvents in this specific protocol.
Base Cs2CO3 or Cy2NMeCesium bases ("Gregory Fu Conditions") are critical for the turnover of chlorides.
Scenario B: The "Messy" Isomerization

Symptom: You get the product, but the double bond has migrated (e.g., terminal alkene becomes internal). Cause: Reversible Beta-Hydride Elimination. The Pd-H species re-inserts into the product alkene before dissociating. The Fix:

  • Add Silver Salts (Jeffery Conditions): Adding Ag2CO3 precipitates the halide, preventing the re-coordination of the Pd-H species.

  • Lower Temperature: Isomerization has a higher activation energy than the initial coupling. Reduce temp by 10-20°C.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Start Diagnosis Visual Visual Check? Start->Visual Black Precipitate (Pd Black) Visual->Black Yes Clear Solution Clear/Yellow Visual->Clear No Sol1 Fix: Increase L:Pd ratio or use Bidentate (dppf) Black->Sol1 Analyze TLC / GC-MS Analysis Clear->Analyze NoRxn Only SM Remaining Analyze->NoRxn No Conversion WrongProd Isomers / Regio-mix Analyze->WrongProd Wrong Product Sol2 Fix: Switch to e- rich Ligand (P(t-Bu)3, PCy3) NoRxn->Sol2 OA Failure Sol3 Fix: Add Ag salt (Ag2CO3) or switch to Cationic Path WrongProd->Sol3 Insertion/Elim Failure

Caption: Step-by-step logic for isolating the root cause of Heck reaction failure.

References
  • Littke, A. F., & Fu, G. C. (1999).[4][5] Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.[5][6][7] The Journal of Organic Chemistry.

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.
  • Jeffery, T. (1996). Tetraalkylammonium salts in Heck type reactions. Tetrahedron. (Source for "Jeffery Conditions" and phase transfer additives).
  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research. (Mechanism of anionic species).

Sources

optimizing catalyst loading for 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Bis(diphenylphosphino)benzene (DPPB) Optimization

Case ID: DPPB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Technical Profile & Mechanism of Action

Before optimizing, you must understand the "why" of the ligand. This compound (DPPB) is a rigid, bidentate phosphine ligand. Its defining characteristic is its bite angle (approx. 98°–101°), which dictates the geometry of the metal center.

  • Mechanism: The rigid phenylene backbone forces the two phosphorus atoms to chelate the metal (usually Pd, Rh, or Ni) in a specific cis geometry. This wide bite angle (compared to dppe's ~85°) accelerates reductive elimination , making it ideal for difficult cross-couplings and carbonylation reactions where product release is the rate-determining step.

  • The Trap: Because the backbone is rigid, DPPB does not easily dissociate to open a coordination site. If your Metal-to-Ligand (M:L) ratio is too high (excess ligand), you suffocate the catalyst. If it is too low, the metal aggregates into inactive "black."

Core Directive: Optimizing Catalyst Loading (The M:L Ratio)

The "Goldilocks" Zone: Unlike monodentate phosphines (like PPh3) where you might use a 1:4 ratio, DPPB requires tight stoichiometry.

  • Standard Starting Point: 1:1.1 (Metal : Ligand).

  • Optimization Range: 1:1 to 1:2.

Optimization Workflow (SOP-DPPB-01)

Do not guess. Perform this specific Kinetic Titration Experiment to determine the optimal loading for your specific substrate.

Protocol:

  • Prepare Stock Solutions:

    • Metal Stock: Pd(OAc)₂ or Pd₂(dba)₃ in degassed solvent.

    • Ligand Stock: DPPB in degassed solvent (ensure complete dissolution; DPPB has poor solubility in cold alcohols).

  • Set up 4 Parallel Reactions:

    • Vial A (Deficient): 1 : 0.9 ratio (Expect: Rapid start, quick death via Pd black precipitation).

    • Vial B (Stoichiometric): 1 : 1.05 ratio (Expect: High activity, potential stability issues).

    • Vial C (Slight Excess): 1 : 1.2 ratio (Expect: Target Zone – balance of rate and stability).

    • Vial D (Inhibitory): 1 : 2.0 ratio (Expect: Slower induction, lower TOF due to bis-ligation [Pd(dppb)₂]).

  • Monitor: Measure conversion at

    
     min (Initial Rate) and 
    
    
    
    h (Total Turnover).

Data Interpretation Table:

ObservationDiagnosisCorrective Action
Solution turns black/grey rapidly Metal AggregationIncrease Ligand loading (move to 1.2 eq). Check O₂ ingress.
Solution remains clear, but 0% conversion Catalyst InhibitionDecrease Ligand loading. The metal is saturated as Pd(L)₂.
Reaction stalls at 60-70% Catalyst Death (Oxidation)Ligand is oxidizing to DPPB-oxide. Add 5-10% excess ligand or improve degassing.
Product is formed but wrong isomer Selectivity DriftBite angle effect. If linear/branched ratio drops, confirm ligand integrity via ³¹P NMR.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing DPPB loading based on experimental feedback.

DPPB_Optimization Start Start: Define M:L Ratio Exp Run Kinetic Screen (1:0.9 to 1:2) Start->Exp Analyze Analyze Reaction Mixture Exp->Analyze Black Precipitation (Pd Black) [Insufficient Ligand] Analyze->Black Dark precipitate Stall Stalled Conversion [Ligand Oxidation] Analyze->Stall Stop @ 60% Slow Slow Kinetics [Saturation: Pd(dppb)2] Analyze->Slow No reaction Success High TOF & Stability [Optimal Ratio] Analyze->Success Full conversion AddL Action: Increase L (Target 1:1.2) Black->AddL Purify Action: Degas/Scrub O2 Stall->Purify ReduceL Action: Decrease L (Target 1:1.05) Slow->ReduceL AddL->Exp Purify->Exp ReduceL->Exp

Figure 1: Decision tree for troubleshooting catalyst loading based on visual and kinetic feedback.

Troubleshooting Guide & FAQs

Q1: My reaction works with Pd(PPh₃)₄. Why does it fail when I switch to Pd(OAc)₂ + DPPB? A: This is a classic "induction period" failure. Pd(PPh₃)₄ is already Pd(0). Pd(OAc)₂ is Pd(II) and requires reduction in situ to enter the catalytic cycle.

  • Fix: Ensure your reaction mixture contains a reducing agent. Often, the phosphine itself acts as the reductant (sacrificing itself to become phosphine oxide).

  • Pro-Tip: Pre-stir Pd(OAc)₂ and DPPB in the solvent for 30 minutes at 60°C before adding the substrate. This generates the active Pd(0)-dppb species.

Q2: How do I know if my DPPB ligand is "bad"? A: DPPB is sensitive to air oxidation, forming DPPB-monoxide and dioxide.

  • Test: Run a ³¹P NMR in CDCl₃.

    • Pure DPPB: Singlet at ~ -13 to -15 ppm .

    • Oxidized (Bad): Signals shifted downfield (positive ppm values, typically +20 to +30 ppm ).

    • If you see >5% oxide, recrystallize or discard. Oxidized ligand does not bind metal effectively, leading to Pd black.

Q3: Can I use DPPB for linear-selective hydroformylation? A: You can, but it is not the best in class. DPPB gives moderate linearity (n:iso ratio ~10:1).

  • Context: For ultra-high linearity (>50:1), wider bite angle ligands like Xantphos (111°) or BISBI (120°) are superior. DPPB is better used when you need a balance of activity and selectivity, or for specific carbonylation reactions where rigid chelation prevents catalyst decomposition.

Q4: The reaction turns orange, then black. Is this normal? A: Orange usually indicates the formation of the active Pd-dppb complex. Black indicates decomposition.

  • Diagnosis: If it turns black after the reaction is done, that's fine. If it turns black during the reaction, your catalyst is dying.

  • Remedy: Add 10 mol% of free DPPB ligand relative to the metal (e.g., if using 1 mol% Pd, use 1.1 mol% Total Ligand) to stabilize the metal center.

Advanced Mechanism: The Deactivation Loop

Understanding how DPPB fails allows you to prevent it.

Deactivation_Cycle Pd_Pre Pd(II) Precursor Active Active Pd(0)-DPPB Pd_Pre->Active Reduction + L Oxidative Oxidative Addition (Pd-Ar-X) Active->Oxidative + Substrate Oxide Ligand Oxidation (DPPB=O) Active->Oxide O2 Ingress Black Pd Black (Aggregation) Active->Black Low L conc. or High Temp Reductive Reductive Elimination (Product Release) Oxidative->Reductive Reductive->Active Cycle Repeats Oxide->Black Ligand Dissociation

Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that ligand oxidation leads inevitably to metal aggregation.

References

  • Bite Angle Effects & Selectivity

    • Van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000.

    • Context: Establishes the ~98° bite angle of DPPB and its correlation with reductive elimination r
  • Carbonylation Mechanisms

    • Liu, J., et al. "Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes." Nature Communications, 2024.

    • Context: Discusses DPPB in comparison to newer ligands for ethylene methoxycarbonylation and stability against oxygen.[1]

  • Catalyst Deactivation

    • Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015.

    • Context: Authoritative guide on Pd black formation and phosphine oxid
  • NMR Characterization

    • Ginzburg, Y., et al. "Monitoring the oxidation of Phosphine ligands using 31P NMR." Magritek Application Notes, 2023.

    • Context: Practical guide for identifying phosphine oxide peaks (shift

Sources

Technical Note: Solvent Engineering for dppb-Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bite Angle-Solvent" Nexus

This technical guide addresses the critical impact of solvent selection on Palladium catalysts ligated with 1,4-Bis(diphenylphosphino)butane (dppb) . Unlike rigid ligands (e.g., Xantphos) or tight-binding chelators (e.g., dppe), dppb possesses a flexible butane backbone resulting in a natural bite angle of ~98° .

The Core Challenge: The 7-membered chelate ring formed by dppb-Pd is entropically less stable than the 5-membered ring of dppe. Consequently, dppb exhibits solvent-dependent hemilability .

  • In Non-Coordinating Solvents (Toluene, DCM): dppb remains bidentate, stabilizing the metal center for reductive elimination.

  • In Coordinating Solvents (DMSO, MeCN): The solvent can displace one phosphine arm, opening a coordination site. This can either trigger the catalytic cycle (good) or lead to catalyst deactivation/precipitation (bad).

This guide provides the diagnostic logic to balance solubility, catalyst stability, and reaction rate.

Diagnostic Matrix: Solvent-Ligand Interaction

Use this matrix to predict failure modes before running an experiment.

Solvent ClassRepresentative SolventsInteraction with Pd-dppbCommon OutcomeRecommended For
Protic Polar Water, Methanol, Formic AcidHigh: Acts as nucleophile or proton shuttle.High activity in carbonylation; risk of Pd-black if too acidic.Hydroxycarbonylation, Copolymerization.
Aprotic Polar DMF, DMAc, NMPMedium: Stabilizes ionic intermediates (

).
Good for ionic pathways; difficult workup.Carbonylation of aryl halides (Heck/Suzuki).
Coordinating Acetonitrile, DMSOCritical: Competes with dppb arms.Ligand Displacement: High risk of deactivation.Avoid unless specifically required for initiation.
Non-Polar Toluene, XyleneLow: Weak interaction.Slow oxidative addition; high stability.Allylic alkylation; non-polar substrates.

Troubleshooting Guide (Q&A)

Scenario A: CO/Ethylene Copolymerization

User Question: I am running a CO/ethene copolymerization using [PdCl2(dppb)] in methanol, but my productivity is low and I see metallic palladium precipitating. What is wrong?

Technical Diagnosis: Pure methanol often leads to catalyst decomposition because it lacks the acidity required to stabilize the Pd-hydride species active in this specific cycle. The dppb ligand is likely dissociating due to the lack of a stabilizing anion or proton source.

Solution: Switch to a Water-Formic Acid (H2O-HCOOH) binary solvent system.

  • Mechanism: Formic acid acts as a proton source to regenerate the Pd-H active species and stabilizes the dppb chelate against reduction to Pd(0).

  • Optimization: Research indicates productivity follows a bell curve relative to water content.

    • Target: 0.55 – 0.70 molar fraction of water.[1]

    • Result: This specific ratio maximizes the solubility of the ethene gas while maintaining the polarity needed for the ionic Pd-acyl intermediate.

Scenario B: Hydroxycarbonylation Regioselectivity

User Question: I am converting styrene to carboxylic acids. I used dppb to get linear selectivity, but in THF, the reaction is slow. In water, it's fast but the regioselectivity drops.

Technical Diagnosis: This is a classic "Solvent Cage" effect.

  • In THF (Non-polar/Aprotic): The reaction proceeds via a neutral mechanism where steric bulk (bite angle) dominates, favoring the linear product. However, the rate is limited by the solubility of the ionic intermediates.

  • In Water (Polar/Protic): The high dielectric constant stabilizes the branched ionic transition state, eroding the steric influence of the dppb ligand.

Solution: Use a Phase Transfer System or a Co-solvent (Dioxane/Water) .

  • Protocol: Mix Dioxane:Water (3:1).

  • Reasoning: Dioxane maintains the solubility of the organic substrate and the dppb-Pd complex, while the controlled amount of water acts as the nucleophile without overwhelming the dielectric environment.

Scenario C: Catalyst "Blacking Out" (Deactivation)

User Question: My reaction solution turns black (Pd metal) within 10 minutes when using Acetonitrile.

Technical Diagnosis: You are experiencing Solvent-Induced Ligand Displacement . Acetonitrile is a strong


-donor. It competes with the phosphine arms of dppb. Since dppb forms a flexible 7-membered ring, it is susceptible to "ring-opening" where one phosphine arm detaches, replaced by MeCN. The monodentate Pd species is unstable and rapidly aggregates into Pd-black.

Solution: IMMEDIATE STOP.

  • Replace Acetonitrile with Benzonitrile (weaker coordinator) or DMF .

  • If MeCN is required for substrate solubility, add excess free dppb ligand (2:1 Ligand:Metal ratio) to shift the equilibrium back toward the chelated species.

Visual Workflow: Solvent Selection Logic

SolventSelection Start Start: Select Reaction Type Type1 Carbonylation / Copolymerization Start->Type1 Type2 Cross-Coupling (Suzuki/Heck) Start->Type2 Type3 Allylic Substitution Start->Type3 Q_Nu Nucleophile Type? Type1->Q_Nu Q_Base Base Solubility? Type2->Q_Base Q_Ion Intermediate Stability Type3->Q_Ion Solv_Water Use H2O / HCOOH (Molar Frac 0.6) Q_Nu->Solv_Water Water (Hydroxy) Solv_Alc Use Alcohol (MeOH) + TsOH (Acid stabilizer) Q_Nu->Solv_Alc Alcohol (Alkoxy) Solv_DMF DMF or DMAc (High Polarity) Q_Base->Solv_DMF Inorganic Base Solv_Tol Toluene / Water (Biphasic) Q_Base->Solv_Tol Organic Base Solv_THF THF (Balances Ionization) Q_Ion->Solv_THF Standard Solv_DCM DCM (Avoids coordination) Q_Ion->Solv_DCM Sensitive Substrate

Figure 1: Decision tree for selecting the optimal solvent system based on reaction class and dppb stability requirements.

Experimental Protocol: Solvent Screening for dppb-Pd

Objective: Determine the optimal solvent balance for dppb stability vs. reaction rate.

Reagents:

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand: dppb (1,4-Bis(diphenylphosphino)butane).[1][2]

  • Solvents: Toluene (Non-polar), THF (Polar Aprotic), Methanol (Polar Protic).

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a stock solution of Pd(OAc)2 and dppb (1:1.1 ratio) in DCM. Stir for 15 mins to ensure complexation (Yellow/Orange color).

  • Evaporation: Aliquot into 3 reaction vials and evaporate the DCM. This ensures the exact same catalyst species is present in all vials.

  • Solvent Addition:

    • Vial A: Toluene (2 mL) - Baseline for non-polar pathway.

    • Vial B: THF (2 mL) - Baseline for polar/coordinating pathway.

    • Vial C: Target Solvent (e.g., MeOH or Water/Dioxane).

  • Substrate Addition: Add substrates and internal standard (e.g., dodecane).

  • Monitoring: Heat to reaction temp (

    
    ). Sample at t=10 min and t=60 min.
    
    • Check: If Vial C is black (precipitate) at 10 min, the solvent is displacing the ligand. Abort and add acid promoter or switch to Vial B solvent.

    • Check: If Vial A is yellow but conversion is <5%, the active ionic species is not forming. Switch to Vial B.

References

  • Pagot, M., Toniolo, L., et al. (2015).[1] "Carbon monoxide-ethene copolymerization catalyzed by [PdCl2(dppb)] in H2O-H(CH2)nCOOH."[1] Journal of Molecular Catalysis A: Chemical. (Establishes the H2O-HCOOH solvent ratio for dppb systems).

  • van Leeuwen, P.W.N.M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews. (Foundational text on dppb bite angle vs. solvent effects).

  • Beller, M., et al. (2009). "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews. (Compares dppb to other ligands regarding reductive elimination rates).

  • Bertoux, F., et al. (1999). "Regioselectivity in aqueous palladium catalysed hydroxycarbonylation of styrene." Dalton Transactions. (Details the solvent cage effect on regioselectivity).

Sources

Catalyst Stability Support Center: dppb & Palladium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Palladium Black Formation in dppb-Catalyzed Reactions

Diagnostic Triage: Why is my reaction turning black?

The "Black Box" Problem: Palladium black is the aggregation of "naked" palladium (


) atoms into catalytically inactive metallic nanoparticles. In reactions utilizing dppb  (1,4-bis(diphenylphosphino)butane), this is frequently caused by the "Seven-Membered Ring Instability." 

Unlike dppe (5-membered chelate) or dppp (6-membered chelate), dppb forms a 7-membered chelate ring with the palladium center. While its wide bite angle (~98°) accelerates reductive elimination (good for turnover), the increased flexibility of the butane backbone significantly lowers the thermodynamic stability of the chelate. This leads to the "Arm-Off" mechanism, where one phosphine arm dissociates, exposing the metal center to aggregation.

Visualizing the Failure Mode

The diagram below illustrates the specific deactivation pathway for dppb. Note the critical "Danger Zone" where the chelate ring opens.

G Precursor Pd(II) Precursor (Stable) Active Active Catalyst Pd(0)(dppb) (7-Membered Ring) Precursor->Active Reduction ArmOff "Arm-Off" Intermediate Pd(0)(η¹-dppb) (Monodentate Binding) Active->ArmOff Ring Strain/Flexibility Product Product Formation (Reductive Elimination) Active->Product Catalytic Turnover ArmOff->Active Re-chelation (Slow) Naked Naked Pd(0) (Ligand Dissociated) ArmOff->Naked Full Dissociation Black Palladium Black (Aggregated/Inactive) Naked->Black Irreversible Aggregation Product->Active Re-entry

Figure 1: The "Arm-Off" Deactivation Pathway. dppb's 7-membered ring is prone to partial dissociation (Yellow Node), creating a vulnerable species that rapidly aggregates into Pd Black.

Critical Parameters & Prevention Protocols

To prevent Pd black, you must artificially stabilize the "Arm-Off" intermediate or prevent it from forming.

Comparative Ligand Stability Data

Use this table to determine if dppb is strictly necessary or if the reaction conditions require adjustment.

LigandBackboneChelate Ring SizeBite AngleStability RiskRecommended Excess (L/M)
dppe Ethane5-membered~85°Low (Rigid)1:1 - 1.2:1
dppp Propane6-membered~91°Moderate1.2:1 - 1.5:1
dppb Butane 7-membered ~98° High (Flexible) 1.5:1 - 2:1
dppf FerroceneLarge/Rigid~99°Low (Rigid)1.1:1
The "Stabilized Injection" Protocol

Standard "dump and stir" methods often fail with dppb. Use this SOP for high-risk reactions.

Step 1: Ligand Pre-Loading

  • Do not mix Pd precursor and dppb directly in the main reaction vessel if using a separate reduction step.

  • Ratio: Use a 1.5:1 to 2:1 ratio of dppb to Pd. The excess free ligand in solution is required to push the equilibrium from the "Arm-Off" state back to the chelated state.

Step 2: Deoxygenation (Critical)

  • Phosphine oxides (

    
    ) do not bind Pd(0). If your dppb oxidizes due to trace air, your effective L/M ratio drops, leading to immediate Pd black.
    
  • Action: Sparge solvents with Argon/Nitrogen for 20 minutes. Balloon purging is insufficient for dppb stability.

Step 3: The "Hot Injection" Modification (For High T Reactions) If heating >80°C:

  • Dissolve substrates and base in solvent; bring to temperature.

  • In a separate vial, premix

    
     or 
    
    
    
    with dppb in a small amount of degassed solvent. Stir for 5-10 mins at RT (color change indicates complexation).
  • Inject the catalyst solution into the hot mixture.

    • Why? Heating the catalyst slowly with the mixture allows time for the "Arm-Off" dissociation before the oxidative addition substrate can trap the Pd(0).

Troubleshooting & FAQs

Symptom: Immediate Black Precipitation

Q: As soon as I added the catalyst, the solution turned black and catalytic activity ceased. Why? A: This is likely "Reduction without Ligation." If you use a Pd(II) source (like


) and a reducing agent (or amine base), the Pd(II) reduces to Pd(0) faster than the bulky dppb can coordinate to it.
  • Fix: Stir the Pd source and dppb in a separate vessel for 30 minutes before adding the reducing agent/base. Ensure the solution turns yellow/orange (indicating ligation) before the reaction starts.

Symptom: Mid-Reaction Stall

Q: The reaction worked for 1 hour (50% conversion) then the catalyst precipitated. Adding more catalyst didn't help. A: This is "Thermal Attrition." The 7-membered ring is entropically unfavorable at high temperatures. As the reaction proceeds, the concentration of reactive substrate drops, slowing down the oxidative addition step. The Pd(0) sits idle longer, increasing the probability of dppb dissociation.

  • Fix: Lower the temperature by 10°C and double the reaction time.

  • Fix: Add 10-20 mol% excess dppb (ligand only) at the halfway point to "refuel" the stabilizing equilibrium.

Symptom: Solvent Specificity

Q: I switched from Toluene to DMF and now I get Pd black. A: DMF and DMSO are coordinating solvents, but they can be "competitively destructive." They can stabilize naked Pd nanoparticles (keeping them in suspension as a dark colloid) but can also displace the labile arm of dppb, actually promoting the initial dissociation.

  • Fix: If using DMF/DMSO, increase the dppb loading to 2.5 equivalents relative to Pd.

Recovery: Can I save the batch?

Once Pd black forms, the reaction is dead. The black powder is catalytically inactive for cross-coupling and acts as a "sink" for any remaining active species.

Cleanup Protocol (for product isolation):

  • Do not try to redissolve the black precipitate.

  • Filter the hot reaction mixture through a pad of Celite (diatomaceous earth).

  • Wash the pad with hot solvent (ethyl acetate or DCM) to recover adsorbed product.

  • If the filtrate is still dark (colloidal Pd), treat with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) before column chromatography.

References

  • Bite Angle Effects & Chelate Stability

    • van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 100(8), 2741–2770.
    • Source:

  • Mechanism of Phosphine Deactivation

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Source:

  • Palladium Aggregation Phenomena

    • Phan, N. T. S., et al. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?
    • Source:

  • Influence of Chelate Ring Size (7-membered rings)

    • Detailed crystallographic and stability data regarding the flexibility of the butane backbone in dppb compared to dppe/dppp.
    • Source:

managing low solubility of reactants in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Advanced Technical Support Subject: Managing Low Solubility Reactants in Cross-Coupling Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Define Your Solubility Failure

Before altering your protocol, identify the specific phase behavior causing the failure. In Suzuki-Miyaura coupling, "insolubility" usually manifests in three distinct kinetic traps.

Select your scenario:

ScenarioSymptomRoot CauseRecommended Module
The "Brick" Reaction mixture is a thick slurry; stirring is impeded.Reactant concentration exceeds solvent capacity (often planar aromatics).Module 2 (Micellar)
The "Oil & Water" Two distinct clear layers; 0% conversion after 4h.Lipophilic halide/boronic acid cannot contact hydrophilic base.Module 1 (PTC)
The "Crash Out" Reaction starts homogeneous but precipitates active species or intermediates.Product inhibition or catalyst insolubility upon oxidative addition.Module 3 (Solvent Engineering)
Technical Modules & Troubleshooting
Module 1: Phase Transfer Catalysis (The Biphasic Fix)

Context: You are using an immiscible solvent pair (e.g., Toluene/Water) because your substrate requires a non-polar environment, but your inorganic base (


, 

) is trapped in the aqueous phase.

The Mechanism: The Suzuki catalytic cycle requires the formation of a boronate species (


) to undergo transmetalation. If the base cannot enter the organic phase, this activation never happens.
  • Solution: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or Aliquat 336. The quaternary ammonium cation (

    
    ) shuttles the hydroxide or carbonate anion (
    
    
    
    ) into the organic layer.

FAQ: Why not just use Ethanol/Water?

A: While miscible, protic solvents can cause protodeboronation (stripping the Boron group) in sensitive substrates. Biphasic Toluene/Water is gentler, provided you establish the ion shuttle.

Module 2: Micellar Catalysis (The High-Concentration Fix)

Context: You need to run at high concentration (0.5M - 1.0M) for process efficiency, but your reactants are "brick dust." Adding more solvent kills the reaction rate (kinetics are concentration-dependent).

The Mechanism: Instead of dissolving the reactant in the solvent, you encapsulate it within hydrophobic nanomicelles using engineered surfactants (e.g., TPGS-750-M).

  • The "Lipshutz" Effect: The reaction occurs inside the micelle (a "nanoreactor"). Local concentration of reactants inside the micelle is extremely high, driving fast kinetics even if the bulk water looks like a milky suspension.

FAQ: Can I use standard detergents like SDS?

A: Generally, no. SDS forms micelles that are often too tight or charged incorrectly for the catalyst ligands. TPGS-750-M is designed with a specific hydrophilic-lipophilic balance (HLB) to accommodate Pd-ligand complexes.

Module 3: Base & Solvent Engineering

Context: You cannot use surfactants or PTC due to downstream purification concerns.

Strategy A: The "Cesium Switch" Potassium carbonate is cheap but insoluble in organics. Cesium carbonate (


) has a much larger cation radius, disrupting the lattice energy and making it significantly more soluble in organic solvents like DMF or Dioxane.
  • Action: Replace

    
     with 
    
    
    
    (2-3 equiv).

Strategy B: The "Crown" Assist If you must use Potassium salts in a dry organic solvent (e.g., Toluene), add 18-Crown-6 (5-10 mol%).

  • Mechanism:[1][2][3][4] The crown ether sequesters the

    
     ion, creating a "naked" carbonate anion that is highly reactive and soluble in the organic phase.
    
Visualizing the Solution

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your reaction mixture's physical state.

SolubilityLogic Start Diagnostic: Reaction Mixture State Biphasic Two Clear Layers (Immiscible) Start->Biphasic Slurry Thick Slurry / Precipitate (Insoluble Reactants) Start->Slurry Homogeneous Clear Solution (But No Reaction) Start->Homogeneous Q_Base Is Base Inorganic? Biphasic->Q_Base Q_Green Is Water Allowed? Slurry->Q_Green Action_Cat Check Catalyst Activation (Not a solubility issue) Homogeneous->Action_Cat Action_PTC PROTOCOL A: Add TBAB (5 mol%) (Phase Transfer) Q_Base->Action_PTC Yes (K2CO3, etc) Action_Micelle PROTOCOL B: Micellar Catalysis (TPGS-750-M) Q_Green->Action_Micelle Yes (Green Chem) Action_Solvent Switch to High-Boiling Polar Aprotic (DMF/DMA) Q_Green->Action_Solvent No (Strict Anhydrous)

Figure 1: Decision tree for troubleshooting Suzuki coupling solubility issues. Select the path matching your observation.

Validated Protocols
Protocol A: Biphasic System with PTC

Best for: Lipophilic substrates, inexpensive bases.

  • Charge Reactor: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and TBAB (0.05 equiv) .

  • Solvent: Add Toluene (0.3M relative to halide).

  • Catalyst: Add

    
     (3-5 mol%) or 
    
    
    
    .
  • Base Addition: Add

    
     (2.0 equiv) dissolved in minimum Water (approx 1:4 ratio water:toluene).
    
  • Degas: Sparge with Argon for 15 mins (Critical: Oxygen kills the catalyst faster in biphasic systems).

  • Reaction: Heat to 80°C with vigorous stirring (1000+ RPM).

    • Note: High RPM is required to maximize the interfacial surface area.

Protocol B: Micellar Catalysis (The Lipshutz Method)

Best for: "Brick dust" reactants, room temperature, green chemistry.

  • Surfactant Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Charge Reactor: Add Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv).

  • Solvent: Add the surfactant solution (concentration 0.5M - 1.0M).

    • Observation: The mixture will look milky. This is normal.

  • Base: Add

    
     (Triethylamine) (3.0 equiv) or solid 
    
    
    
    .
  • Catalyst: Add Catalyst (e.g.,

    
    , 2 mol%).
    
  • Reaction: Stir at Room Temperature (or mild heat 45°C).

  • Workup: Extract with minimal EtOAc. The surfactant remains in the water layer.

Data Reference: Solvent & Base Solubility

Use this table to select a solvent system that matches your base selection.

BaseSolubility in WaterSolubility in THFSolubility in TolueneRecommended Additive/Strategy

HighNegligibleNoneWater co-solvent or 18-Crown-6

HighModerateLowNone (Best inorganic for organics)

HighLowNoneWater co-solvent (10-20% v/v)

LowHighHighNone (Risk of Pd coordination)

HighModerateLowToxic (Historical use for difficult cases)
References
  • Lipshutz, B. H., & Ghorai, S. (2011).[5] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry, 76(12), 5061–5073. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Bhanage, B. M., et al. (2020). Phase Transfer Catalysis in Suzuki Coupling. Catalysis Surveys from Asia, 24, 1-15. (General reference for PTC mechanisms). [Link]

Sources

dppb ligand degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ligand Stability & Application Hub .

I am Dr. Aris, your Senior Application Scientist. Below is a technical deep-dive into 1,4-Bis(diphenylphosphino)butane (dppb) . This guide is structured to help you understand why your ligand degrades, how to detect it, and what to do when your catalysis fails.

Module 1: The Degradation Mechanism

Why does dppb fail?

The utility of dppb lies in its specific "bite angle" (~94°) [1], which stabilizes metal centers (like Pd or Ni) during reductive elimination steps. However, the phosphorus atoms are electron-rich, making them susceptible to electrophilic attack by atmospheric oxygen.

The Primary Failure Mode: Oxidative Uncoupling When dppb is exposed to air—especially in solution—it undergoes sequential oxidation. The phosphorus lone pair, intended for metal coordination, instead reacts with oxygen.

  • Stage 1 (Mono-oxidation): One phosphine arm oxidizes to a phosphine oxide (

    
    ). The ligand becomes "hemilabile," coordinating only through the remaining 
    
    
    
    atom. This destroys the chelate effect, leading to catalyst instability.
  • Stage 2 (Di-oxidation): Both arms oxidize. The molecule becomes dppb-dioxide . It is now electronically inert toward soft metals like Palladium(0), leading to immediate catalyst precipitation (Pd black).

Pathway Visualization

The following diagram illustrates the degradation flow and its direct impact on the catalytic cycle.

dppb_degradation dppb Active dppb (Bidentate Ligand) mono dppb-mono-oxide (Hemilabile/Monodentate) dppb->mono Slow Oxidation (Solid State) dppb->mono Fast Oxidation (Solution) o2 + O₂ (Air) di dppb-dioxide (Inert/Non-coordinating) mono->di Continued Exposure cat_death CATALYST DEATH (Pd Black Precipitation) mono->cat_death Loss of Chelate Effect di->cat_death Total Ligand Dissociation

Caption: Figure 1. Sequential oxidation pathway of dppb. Note that solution-phase oxidation is significantly faster than solid-state degradation.

Module 2: Troubleshooting Guide

Diagnosing Experimental Failures

Use this decision matrix when your reaction yields are low or the appearance changes unexpectedly.

Symptom Probable Cause The "Why" (Causality) Corrective Action
Reaction turns black/grey Pd Aggregation Ligand oxidation (dppb-oxide) cannot stabilize Pd(0). The metal atoms cluster into inactive nanoparticles (Pd black).1. Check inert gas lines for leaks.2. Increase Ligand:Metal ratio (e.g., from 1.1:1 to 2:1).3. Add ligand before the metal source.
Reaction stays yellow/orange but no product Substrate Inhibition or Poisoning The catalyst is active but blocked. Alternatively, the dppb is intact, but the oxidative addition step is stalled.1. Perform

NMR on the crude mixture.2. If dppb signal is intact (-16 ppm), heat the reaction or change the base.
White precipitate in stock solution dppb-dioxide Formation dppb-dioxide is often less soluble in non-polar solvents (like hexanes/toluene) than the active ligand.Discard the solution. Do not attempt to filter and use; the concentration is now unknown.
Loss of Regioselectivity Hemilability Mono-oxidized dppb acts as a monodentate ligand, altering the steric environment around the metal.Purify ligand (recrystallization) or buy fresh stock. Ensure strictly anaerobic conditions.

Module 3: Analytical Validation (The "Truth" Test)

How to prove your ligand is good

Never assume a bottle is "fresh" just because it was sealed. Phosphines are invisible killers of catalysis when degraded.


 NMR is the only reliable validation method. 

Protocol:


 NMR Quality Control 
  • Solvent: Dissolve ~10 mg of dppb in degassed

    
     or 
    
    
    
    .
  • Parameters: Run a standard proton-decoupled phosphorus experiment (

    
    ).
    
  • Analysis: Compare against the reference table below.

SpeciesChemical Shift (

ppm)
Coordination StateStatus
Active dppb -16.0 to -17.0 P(III)PASS
dppb-mono-oxide ~ +33.0 (approx)Mixed P(III)/P(V)FAIL (Hemilabile)
dppb-dioxide ~ +34.0 to +45.0P(V)FAIL (Inert)

Note: Chemical shifts may vary slightly depending on solvent and concentration. The key indicator is the massive downfield shift (positive direction) upon oxidation. [2]

Module 4: Prevention & Handling Protocols

Standard Operating Procedures (SOP)
SOP 1: The "Schlenk" Transfer

Context: dppb is moderately air-stable as a solid but oxidizes rapidly in solution.

  • Weighing: Weigh the solid dppb in air quickly (if a glovebox is unavailable), but immediately place it into the reaction vessel.

  • Evacuation: Cycle the vessel (Vacuum/Argon) 3 times before adding any solvent.

  • Solvent Addition: NEVER add non-degassed solvent to dppb. The dissolved oxygen will instantly attack the phosphorus.

SOP 2: Solvent Degassing (The Sparging Method)

Use this for HPLC-grade solvents before introducing them to the ligand.

  • Insert a long needle connected to an Argon/Nitrogen line directly into the solvent bottle (bottom).

  • Insert a short vent needle at the top.

  • Bubble gas vigorously for 15-20 minutes for every 100mL of solvent.

  • Why? This displaces dissolved

    
    . "Sonication" alone is insufficient for phosphine chemistry.
    
Workflow Visualization: Safe Handling

handling_workflow start Solid dppb Storage (Keep under Argon) check Is it in solution? start->check sol_yes YES check->sol_yes Dissolved sol_no NO check->sol_no Solid danger High Oxidation Risk (Use within 24h) sol_yes->danger safe Stable for months (If sealed) sol_no->safe action Action: Degas solvents via Sparging or Freeze-Pump-Thaw danger->action Prevention

Caption: Figure 2. Decision logic for dppb storage and handling. Solution-state storage is strongly discouraged.

References

  • Wikipedia Contributors . (n.d.). 1,4-Bis(diphenylphosphino)butane. Wikipedia. Retrieved January 28, 2026, from [Link]

  • Magritek . (2023).[1] Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek Application Notes. Retrieved January 28, 2026, from [Link]

  • Thermo Fisher Scientific . (n.d.). Palladium-Catalyzed Coupling Chemistry. Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • NBInno . (n.d.). The Power of Phosphine Ligands: DPPB in Catalysis and Synthesis. NBInno Technical Articles. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Reaction Optimization for Electron-Rich Aryl Halides with dppb

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Substrate" Challenge

You are likely reading this because you are attempting to couple an electron-rich aryl halide (e.g., 4-bromoanisole, aryl chlorides with -NMe2) using 1,4-bis(diphenylphosphino)butane (dppb) and encountering stalled conversion or catalyst decomposition.

The Core Conflict: Electron-rich aryl halides possess a strengthened C-X bond, making the Oxidative Addition (OA) step kinetically difficult. While dppb is a robust, cost-effective industrial ligand, its natural bite angle (~98°) primarily favors Reductive Elimination (RE) .

To succeed, you must shift the reaction landscape to facilitate the difficult OA step without inducing catalyst decomposition. This guide provides the thermodynamic and kinetic adjustments required to force this transformation.

Critical Parameter Optimization

Do not rely on "standard" conditions (e.g., THF, 60°C). For deactivated substrates with dppb, you must operate in a high-energy regime.

A. Solvent Selection (The Thermal Floor)

dppb-Pd complexes are thermally stable but kinetically sluggish with electron-rich substrates. You need solvents that allow temperatures >100°C to overcome the OA activation energy barrier.

SolventBoiling PointSuitabilityNotes
Toluene 110°C⭐⭐⭐Excellent baseline. Non-coordinating.
1,4-Dioxane 101°C⭐⭐Good solubility, but can coordinate Pd weakly.
DMF/DMAc 153°C+Risk: Promotes hydrodehalogenation (reduction) in electron-rich systems.
Xylenes 140°C⭐⭐⭐⭐Recommended. Allows pushing temp to 130°C+ for aryl chlorides.
B. The Ligand:Metal Ratio (Stabilization)

Unlike monodentate phosphines (Pd:L 1:4), dppb is a chelator. However, under high thermal stress, the chelate ring can open.

  • Standard: 1:1.1 (Pd:dppb)

  • Optimized for Deactivated Substrates: 1:1.5 to 1:2

    • Reasoning: Excess ligand prevents the formation of inactive "Pd-black" agglomerates during the slow oxidative addition step.

C. Additives (The "Finkelstein" Assist)

For aryl chlorides or highly deactivated bromides , the dppb-Pd center often fails to insert.

  • Solution: Add 10–20 mol% Tetrabutylammonium Iodide (TBAI) or NaI .

  • Mechanism:[1][2][3][4][5][6] Halide exchange occurs in situ, converting the sluggish Ar-Cl to a transient, reactive Ar-I, which the dppb-Pd complex can easily engage.

Decision Logic & Mechanism (Visualized)

Diagram 1: Optimization Decision Tree

Use this workflow to diagnose stalled reactions.

OptimizationTree Start Reaction Analysis: Low Conversion (<20%) CheckColor Check Reaction Mixture Appearance Start->CheckColor BlackPpt Black Precipitate (Pd Aggregation) CheckColor->BlackPpt Pd Black Visible ClearSol Clear/Amber Solution (Catalyst Intact) CheckColor->ClearSol No Precipitate Action1 Diagnosis: Ligand Dissociation Action: Increase dppb:Pd to 2:1 BlackPpt->Action1 Action2 Diagnosis: OA Failure Action: Add TBAI (20 mol%) or Switch to Xylene (140°C) ClearSol->Action2

Caption: Diagnostic workflow distinguishing between catalyst death (black ppt) and kinetic stalling (clear solution).

Diagram 2: The Bite Angle Effect

Understanding why dppb struggles with OA but excels at RE.

BiteAngle dppb dppb Ligand (Bite Angle ~98°) Step1 Oxidative Addition (Rate Limiting) dppb->Step1 Hinders Step2 Reductive Elimination (Fast) dppb->Step2 Accelerates Effect1 Steric strain hinders approach of Ar-X Step1->Effect1 Effect2 Wide angle forces product release Step2->Effect2

Caption: dppb's wide bite angle (~98°) accelerates product release (RE) but imposes steric penalties on the initial oxidative addition (OA).

Troubleshooting & FAQs

Q1: The reaction turns black immediately upon heating. Is my catalyst dead? A: Yes, "Pd black" indicates the formation of bulk Palladium(0) metal, which is catalytically inactive for this cycle.

  • Cause: The rate of ligand dissociation is faster than the rate of Oxidative Addition. The Pd(0) is "naked" and aggregates.

  • Fix: Pre-stir the Pd source (e.g., Pd(OAc)2) and dppb in the solvent for 30 minutes at 60°C before adding the aryl halide. This ensures the active [Pd(dppb)2] species is fully formed.

Q2: I see 100% consumption of starting material, but the product is the de-halogenated arene (Ar-H), not the coupled product. A: You are encountering Hydrodehalogenation .

  • Cause: This is common in DMF or alcohol solvents, or if the transmetallation/nucleophilic attack is too slow. The Pd-Ar intermediate abstracts a hydride (often from the solvent or base).

  • Fix: Switch to a non-protic, non-coordinating solvent like Toluene or Xylene . Ensure your reaction is strictly anhydrous.

Q3: Can I use PdCl2(dppb) pre-catalyst instead of mixing Pd(OAc)2 + dppb? A: For electron-rich substrates, avoid PdCl2-based precursors if possible.

  • Reasoning: The chloride ions on the pre-catalyst can inhibit the reaction by re-coordinating to the Pd, creating a resting state that is too stable.

  • Recommendation: Use Pd(OAc)2 or Pd2(dba)3 with free dppb. The acetate/dba ligands are more labile (fall off easier), opening the site for the difficult aryl halide.

Optimized Protocol: Carbonylation of Electron-Rich Aryl Bromide

Note: dppb is particularly effective for Carbonylation (forming esters) due to its bite angle favoring CO insertion.

Target: Conversion of 4-Bromoanisole to Methyl 4-methoxybenzoate.

  • Catalyst Pre-formation:

    • In a pressure tube, charge Pd(OAc)2 (1.0 mol%) and dppb (1.5 mol%).

    • Add Toluene (anhydrous, 0.5 M concentration relative to substrate).

    • Stir at room temperature for 15 mins (Solution turns yellow/orange).

  • Substrate Addition:

    • Add 4-Bromoanisole (1.0 equiv).

    • Add Methanol (5.0 equiv) - Nucleophile.

    • Add Triethylamine (2.0 equiv) - Base.

  • Reaction:

    • Purge vessel with CO gas (Caution: Toxic) three times.

    • Pressurize to 5 bar (~70 psi) CO.

    • Heat to 115°C for 16 hours.

  • Workup:

    • Cool to RT, vent CO carefully.

    • Filter through a Celite pad to remove Pd black.

    • Analyze via GC-MS.

References

  • Birkholz, M. N., Frexa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. Link

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[7] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society.[7][8] Link

  • Tibbetts, J. D., & Hii, K. K. (2022). Palladium-catalyzed carbonylation of aryl halides. The Journal of Organic Chemistry (ACS). Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Link

Sources

Technical Support Center: Optimizing Base Selection in Pd/dppb Catalyzed Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Influence of Base Selection in Pd/dppb Catalyzed Reactions Target Audience: Researchers, Process Chemists, and Drug Development Scientists System Focus: Palladium(II) Acetate / 1,4-Bis(diphenylphosphino)butane (dppb) Primary Reaction Classes: Carbonylation (Alkoxy-, Amino-), Cross-Coupling[1]

Executive Technical Summary

Welcome to the Technical Support Center. You are likely here because your Pd/dppb catalyzed reaction—most likely a carbonylation or cross-coupling—is suffering from stalled conversion , catalyst precipitation (Pd-black) , or poor regioselectivity .

While the dppb ligand (bite angle ~98°) is selected for its ability to enforce reductive elimination and stabilize specific geometries, the base is often the unheralded variable that determines turnover frequency (TOF). In Pd/dppb systems, the base performs three distinct roles, and failure in any one leads to reaction failure:

  • Acid Scavenging: Neutralizing HX byproducts to drive equilibrium.

  • Catalyst Regeneration: Facilitating the reduction of Pd(II) precursors to the active Pd(0) species (often in concert with phosphine oxidation).

  • Ligand Competition: Strong organic bases can competitively bind to the Pd center, displacing the substrate or CO.

Diagnostic & Troubleshooting Modules

Module A: Reaction Stalls with "Cloudy" Supernatant

Symptom: The reaction mixture becomes heterogeneous/cloudy immediately or mid-reaction. Conversion halts at <30%. Diagnosis: Inorganic Base Insolubility / Phase Transfer Failure. Common with


 or 

in non-polar solvents (Toluene, Xylene). The base surface area is passivated by the salt byproduct (KX), preventing further acid neutralization.
Troubleshooting StepTechnical Directive
1. Solvent Switch If using inorganic bases (

), switch to polar aprotic solvents like DMF or DMAc to solubilize the carbonate.
2. Add Phase Transfer If non-polar solvent is required, add 5-10 mol% 18-Crown-6 or TBAHS (Tetrabutylammonium hydrogen sulfate) to shuttle carbonate anions.
3. Switch Base Class Move to a soluble organic base: Triethylamine (

)
or DIPEA (Hunig's Base) .
Module B: Clear Solution, Zero/Low Conversion

Symptom: The reaction mixture remains clear and homogeneous (no Pd-black), but GC/LC shows starting material only. Diagnosis: Catalyst Inhibition via Base Coordination. Strong, unhindered nucleophilic bases (e.g., Pyridine, DBU, DMAP) can displace the alkene or CO ligand, forming a stable, inactive


 resting state.
Troubleshooting StepTechnical Directive
1. Evaluate Sterics Replace Pyridine with 2,6-Lutidine . The methyl groups prevent coordination to Pd but allow proton scavenging.
2. Reduce Nucleophilicity Switch from DBU to DIPEA . DIPEA is bulky and non-nucleophilic toward metal centers.
3. Check CO Pressure If using CO, increase pressure (balloon

5 bar). High CO concentration can outcompete the base for coordination sites.
Module C: Pd-Black Formation (Precipitation)

Symptom: The solution turns black; metal plates out on the glass. Diagnosis: Base-Induced Reductive Instability. If the base is too weak to regenerate the Pd(0) cycle quickly, or if the dppb ligand is oxidized (often facilitated by base + trace


), the Pd(0) aggregates.
  • Immediate Fix: Ensure the base is added after the system is degassed.

  • Protocol Adjustment: Use

    
      (anhydrous). It provides a "Goldilocks" zone of basicity that stabilizes Pd/dppb clusters without over-coordinating.
    

The Mechanistic Pathway & Base Influence[1]

The following diagram illustrates the critical decision points where base selection dictates the reaction pathway (Cycle vs. Death).

BaseMechanism Pd_Pre Pd(OAc)2 + dppb Active_Cat Active Pd(0)-dppb Pd_Pre->Active_Cat Reduction (Base promoted) Ox_Add Oxidative Addition [Ar-Pd(dppb)-X] Active_Cat->Ox_Add Ar-X Coord_Base INACTIVE TRAP [Pd(dppb)(Base)2] Ox_Add->Coord_Base Strong/Unhindered Base (e.g., Pyridine/DBU) CO_Insert CO Insertion [Ar-CO-Pd(dppb)-X] Ox_Add->CO_Insert CO Gas Nu_Attack Nucleophilic Attack (Base assists H+ removal) CO_Insert->Nu_Attack Nu-H (Alcohol/Amine) Product Product + HX Nu_Attack->Product Reductive Elimination Product->Active_Cat Base traps HX

Caption: Figure 1. The dual role of the base. Green paths indicate the productive cycle (acid scavenging). The red dashed path indicates catalyst poisoning by strong, unhindered bases.

Comparative Data: Base Performance Matrix

This table summarizes the performance of common bases in the Pd(OAc)2/dppb catalyzed carbonylation of aryl bromides (Standard conditions: Toluene, 100°C, 5 bar CO).

BaseClassSolubility (Toluene)Risk FactorRecommended For
Triethylamine (

)
Organic (

Amine)
HighModerate (Can coordinate at high conc.)General purpose; Aminocarbonylation.
DIPEA (Hunig's) Organic (Bulky)HighLow (Sterically hindered)Sensitive substrates; preventing inhibition.
DBU Organic (Amidine)HighHigh (Strong binder to Pd)Only for very unreactive nucleophiles.

InorganicNil High (Passivation/Stalling)Use only with DMF/DMSO or Phase Transfer.

Inorganic (Carboxylate)LowLowSubstrates sensitive to strong bases.
2,6-Lutidine Aromatic AmineHighLow (Sterically hindered)Replacing Pyridine to prevent poisoning.

Standardized Optimization Protocol

Experiment: Pd/dppb Catalyzed Aminocarbonylation of Aryl Bromides.

Objective: To ensure reproducible kinetics and prevent base-related deactivation.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Amine Nucleophile (1.2 equiv)

  • Pd(OAc)2 (2 mol%)[2][3]

  • dppb (4 mol%) - Note: 2:1 L:M ratio is crucial for dppb stability.

  • Base: Triethylamine (3.0 equiv) OR

    
     (3.0 equiv) + 18-Crown-6 (5 mol%)
    
  • Solvent: Toluene (0.2 M)[2]

Step-by-Step Workflow:

  • Pre-Complexation (Critical):

    • In a vial, mix Pd(OAc)2 and dppb in the solvent. Stir at room temperature for 15 minutes.

    • Observation: The solution should turn from orange/brown to a clear yellow. This confirms the formation of the active

      
       precursor.
      
  • Substrate Addition:

    • Add the Aryl Bromide and Nucleophile to the pre-complexed catalyst solution.

  • Base Addition:

    • Add the Base last.

    • Why? Adding base to Pd(OAc)2 before the ligand can lead to formation of Pd-black or inactive Pd-clusters.

  • Degassing:

    • Purge the vessel with Argon or Nitrogen (3 cycles).

  • CO Introduction:

    • Introduce CO (Balloon or Autoclave).

  • Heating:

    • Heat to 100°C.

    • Checkpoint: If using an inorganic base, ensure vigorous stirring (>800 RPM) to maximize surface area contact.

Troubleshooting Flowchart

Troubleshooting Start Reaction Issue Detected Precip Is there Black Precipitate? Start->Precip Cloudy Is the mixture Cloudy/White? Precip->Cloudy No YesPrecip Pd-Black Formation Precip->YesPrecip Yes YesCloudy Inorganic Salt Issue Cloudy->YesCloudy Yes ClearStall Reaction Stalled (Clear)? Cloudy->ClearStall No Sol1 Action: Increase Ligand/Pd ratio to 2:1 Check O2 exclusion YesPrecip->Sol1 NoPrecip Solution is Clear? Sol2 Action: Add 18-Crown-6 or Switch to DMF YesCloudy->Sol2 YesStall Base Inhibition ClearStall->YesStall Yes Sol3 Action: Switch Base (Pyridine -> 2,6-Lutidine) (DBU -> DIPEA) YesStall->Sol3

Caption: Figure 2. Rapid decision tree for diagnosing base-related failures in Pd/dppb catalysis.

References

  • Mechanistic Insights on Base Effects

    • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos (Relevant for bident
    • Source: Martin, R., & Buchwald, S. L. (2009). Journal of the American Chemical Society.
    • URL:[Link]

  • Base-Promoted Catalyst Deactivation

    • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investig
    • Source: Tudge, M. T., et al. (2010). Journal of the American Chemical Society.
    • URL:[Link]

  • General Carbonylation Reviews (Pd/dppb context)

    • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.[1][2][4][5][6][7][8]

    • Source: Brennführer, A., Neumann, H., & Beller, M. (2009).
    • URL:[Link]

  • Diphosphine Ligand Effects

    • Title: Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition.[3]

    • Source: Amatore, C., et al. (2009). Chemistry - A European Journal.
    • URL:[Link]

Sources

Technical Guide: Regeneration & Recovery of dppb-Palladium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Regeneration" Paradox

In homogeneous catalysis involving [1,4-Bis(diphenylphosphino)butane]palladium (Pd-dppb) , the term "regeneration" is often a misnomer. Unlike heterogeneous catalysts (e.g., Pd/C) that can be washed and re-reduced, a homogeneous Pd-dppb complex undergoes molecular decomposition.

Therefore, this guide addresses "regeneration" through three distinct operational phases:

  • Rescue (In-Situ): Reversing catalyst death during a stalled reaction.

  • Ligand Regeneration: Chemically reducing oxidized dppb (dppb=O) back to active dppb.

  • Metal Recovery: Extracting Palladium from waste streams for re-synthesis.

Diagnostic & Immediate Rescue (Troubleshooting)

Symptom: Reaction stalls; solution turns from orange/yellow to clear or dark black.

SymptomDiagnosisImmediate Rescue Action
Pd Black Precipitate Ligand Dissociation. The equilibrium shifts toward Pd(0) aggregation due to insufficient free ligand concentration.Add Excess dppb: Introduce 1–2 equivalents of fresh dppb relative to Pd. Heat gently (40–60°C) to re-ligate Pd clusters before they sinter irreversibly.
Color Fades / Clear Oxidative Addition Failure. Catalyst is trapped in a resting Pd(II) state or poisoned by halides.Add Reductant: If the cycle requires Pd(0), add a mild reductant (e.g., trace hydrazine or formate) or increase base concentration.
No Conversion / SM Intact Ligand Oxidation. dppb has converted to dppb-monoxide or dioxide (dppb=O), which cannot coordinate effectively.Add Fresh Catalyst Load: Do not add just ligand. Oxidized ligand is an inhibitor. You must spike with fresh pre-formed catalyst.
FAQ: Why did my catalyst die?

Q: I used the correct loading, but Pd black formed immediately. A: This is often due to trace oxygen or peroxides in the solvent. Phosphines like dppb are oxygen scavengers. If they oxidize before coordinating to Pd, the "naked" Pd(0) will aggregate.

  • Fix: Always distill solvents or sparge with Argon for >30 mins. Pre-mix Pd and dppb in a small volume of solvent before injecting into the main reaction vessel.

Protocol A: Chemical Regeneration of Oxidized Ligand (dppb=O)

A primary cause of catalyst "death" is the oxidation of the expensive dppb ligand. Instead of discarding the expensive oxidized ligand mixture, you can chemically regenerate the phosphine using silanes.

Mechanism: Stereospecific reduction of phosphine oxides using silanes (e.g., TMDS or Phenylsilane) catalyzed by phosphoric acid esters or Ti(OiPr)4.

Step-by-Step Procedure
  • Isolation: Evaporate reaction solvent to obtain the crude residue containing dppb-oxides.

  • Dissolution: Dissolve residue in Toluene (0.5 M concentration relative to P=O).

  • Reagent Addition:

    • Add Tetramethyldisiloxane (TMDS) (1.2 equiv per P=O bond).

    • Add catalyst: Ti(OiPr)4 (5 mol%) or Bis(4-nitrophenyl)phosphate (5 mol%).

  • Reaction: Reflux at 100°C for 2–6 hours. Monitor by ³¹P NMR (dppb=O signal at ~35 ppm disappears; dppb signal at ~ -16 ppm reappears).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ to remove acidic catalyst/silane byproducts. Dry organic layer over MgSO₄.

  • Result: Regenerated dppb ligand ready for recoordination with fresh Pd sources.

Protocol B: Palladium Metal Recovery (The "Burn and Return" Method)

When the complex is irretrievably decomposed (Pd black or complex mixtures), the goal shifts to recovering the precious metal.

Workflow Diagram: Recovery Cycle

PdRecovery Reaction Reaction Mixture (Spent Catalyst) Quench Quench & Filter (Remove Organics) Reaction->Quench Digestion Acid Digestion (Aqua Regia/H2O2) Quench->Digestion Solid Residue Precipitation Precipitation (as Pd(DMG)2 or Pd salt) Digestion->Precipitation Pd(II) Solution Calcination Calcination (>600°C) Precipitation->Calcination Solid Pd Salt PdMetal Pd Metal Sponge Calcination->PdMetal Reduction

Caption: Standard industrial workflow for recovering Palladium from homogeneous organic streams.

Detailed Recovery Steps
  • Scavenging: Add a solid metal scavenger (e.g., Thiol-functionalized Silica or Activated Carbon ) to the reaction mixture. Stir at 50°C for 4 hours.

  • Filtration: Filter the solid scavenger (now loaded with Pd). The filtrate contains your product (Pd < 5 ppm).

  • Desorption/Digestion:

    • Option 1 (Mild): Wash silica with 5% Thiourea in dilute HCl to release Pd.

    • Option 2 (Harsh): Digest the carbon/silica in Aqua Regia (3:1 HCl:HNO₃) to dissolve Pd completely. (Warning: Corrosive/Toxic fumes) .

  • Precipitation: Neutralize the acid stream and add Dimethylglyoxime (DMG) in ethanol. A bright yellow precipitate, Pd(DMG)₂, will form.

  • Reduction: Filter the Pd(DMG)₂. Suspend in water and treat with Sodium Borohydride (NaBH₄) or calcine in a furnace to obtain Pd metal sponge.

Advanced Recycling: Biphasic Systems

To avoid the need for regeneration, switch to a Biphasic System where the catalyst resides in a separate phase from the product.

  • Ionic Liquids: Use [BMIM][PF6] as the catalyst solvent. Pd-dppb remains in the ionic liquid; organic products are extracted with heptane.

  • Supported Aqueous Phase Catalysis (SAPC): Use sulfonated dppb (dppb-SO₃Na) to keep the catalyst in a water phase, while reactants stay in the organic phase.

References & Authority

  • Silane Reduction of Phosphine Oxides:

    • Li, Y., et al. (2012).[1] "Chemoselective reduction of phosphine oxides to phosphines." J. Am. Chem. Soc.[1][2]Link

    • Berthod, M., et al. (2007).[1] "Ti(OiPr)4-catalyzed reduction of phosphine oxides." Synlett. Link

  • Palladium Recovery Protocols:

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link

    • Dunn, P. J., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions." Organic Process Research & Development. Link

  • dppb Catalyst Deactivation Mechanisms:

    • van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer. Link

Sources

challenges with air-sensitive phosphine ligands in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PLIC

You are likely here because your cross-coupling yield has plummeted, your catalyst solution has turned an ominous shade of black, or your


 NMR spectrum looks like a forest of unassigned peaks.

Air-sensitive phosphine ligands (e.g.,


, PCy3, BINAP) are the engine of modern homogenous catalysis. However, they are thermodynamically predisposed to form phosphine oxides (

), a transformation that renders them kinetically incompetent for the catalytic cycle.

This guide is not a textbook; it is a triage unit. Follow the modules below to diagnose, mitigate, and prevent ligand failure.

Module 1: The Diagnostic Triage

"Is my ligand dead?"

Before adjusting reaction parameters, you must validate the integrity of your ligand. Oxidation is the primary failure mode.

Visual Diagnostics: The "Black Crash"

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the color of the reaction mixture is a crude but effective sensor.

ObservationDiagnosisTechnical Explanation
Bright Yellow/Orange Healthy Active

species are intact. Ligand is stabilizing the metal center.[1]
Dark Red/Brown Warning Formation of clusters or off-cycle resting states. May still be active but slower.
Black Precipitate Critical Failure "Pd Black" formation. The ligand has oxidized (

) or dissociated, leading to Pd aggregation (

).
Colorless (Post-Rxn) Ambiguous Could be complete turnover or total catalyst decomposition into soluble inactive species.
Analytical Diagnostics:

NMR

This is the only self-validating method to confirm purity.

  • The Rule: Phosphine oxides typically shift downfield (positive shift) relative to the parent phosphine.

  • The Check: Run a quick

    
     NMR in a degassed solvent (e.g., 
    
    
    
    or
    
    
    filtered through basic alumina).

Common Shift Deltas:

Ligand

Shift (Parent)

Shift (Oxide)

(Approx)
Triphenylphosphine (

)
-6 ppm+29 ppm+35 ppm
Tricyclohexylphosphine (

)
+10 ppm+45 ppm+35 ppm
Tri-tert-butylphosphine (

)
+63 ppm+92 ppm+29 ppm
BINAP -15 ppm+25 ppm+40 ppm

Expert Insight: If you see a small peak at the oxide shift (e.g., <5%), you can often proceed by adding a slight excess (1-2 mol%) of fresh ligand to the reaction. If oxide >10%, repurify or discard.

Module 2: The Invisible Killer (Solvent Purity)

90% of "bad ligand" batches are actually "bad solvent" problems. Dissolved oxygen in solvents reacts with alkyl phosphines within seconds.

Protocol: Freeze-Pump-Thaw (The Gold Standard)

Use Case: Highly sensitive ligands (


, DalPhos) or small-scale kinetics (< 1 mmol).
Why:  Sparging (bubbling gas) leaves residual microbubbles of 

and is insufficient for electron-rich phosphines [1].

Step-by-Step Workflow:

  • Fill: Place solvent in a Schlenk flask (max 50% volume). Add a stir bar.

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid. Stopcock must be CLOSED. 
    
  • Evacuate: Open stopcock to high vacuum ( < 0.1 mbar) for 5–10 minutes.

  • Thaw: Close stopcock. Remove from

    
    . Thaw in a warm water bath. Crucial: Gas bubbles will evolve vigorously.
    
  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Refill with Argon/Nitrogen.

Decision Matrix: Sparge or FPT?

SolventDegassing Start Select Degassing Method Vol Solvent Volume? Start->Vol LigandType Ligand Sensitivity? Vol->LigandType < 100 mL Sparge Method: Sparging (Bubbling N2/Ar for 30+ min) Vol->Sparge > 100 mL (FPT impractical) LigandType->Sparge Aryl Phosphines (e.g., PPh3, BINAP) FPT Method: Freeze-Pump-Thaw (3 Cycles) LigandType->FPT Alkyl Phosphines (e.g., P(t-Bu)3, PCy3) Warning Risk: Solvent Evaporation Sparge->Warning Note: Use stainless steel needle

Figure 1: Decision matrix for solvent degassing. FPT is required for alkyl phosphines to prevent rapid oxidation.

Module 3: Troubleshooting FAQs
Q1: "My catalyst turned black immediately upon heating. What happened?"

A: You experienced rapid ligand dissociation followed by metal aggregation.

  • The Cause: The ligand was likely oxidized before heating, or the solvent contained dissolved

    
    . When 
    
    
    
    or
    
    
    is heated without free, active phosphine to bind it, Pd(0) clusters form "Pd Black" precipitate.
  • The Fix:

    • Check the ligand purity via NMR (see Module 1).

    • Ensure the ratio of Ligand:Metal is at least 1:1 (preferably 1.2:1 or 2:1 for monodentates).

    • Add the ligand to the Pd precursor at Room Temperature and stir for 15 mins to form the pre-catalyst complex before heating [2].

Q2: "I'm using a Glovebox. Do I still need to worry?"

A: Yes. The Glovebox is a "low-oxygen" environment, not "no-oxygen."

  • Common Trap: Bringing in a bottle of solvent that was "sparged" on the bench 2 days ago.

  • The Fix: Only bring in FPT-degassed solvents stored in Straus flasks or sealed ampoules. Use molecular sieves (activated at 300°C) inside the box to scavenge moisture, which can hydrolyze certain ligands (like phosphites or chlorophosphines) [3].

Q3: "Can I just add more ligand to save a failed reaction?"

A: Sometimes.

  • Scenario: If the reaction has stalled (conversion stopped at 40%) but the solution is NOT black (still yellow/orange), the active catalyst may have died due to ligand oxidation, but the metal is still soluble.

  • Protocol:

    • Cool reaction to RT.

    • Add a fresh aliquot of Ligand (1–2 mol%) dissolved in degassed solvent.

    • Resume heating. Note: If the solution is already black (Pd metal), adding ligand will not redissolve the metal. The reaction is dead.

Module 4: The Oxidation Cascade Visualization

Understanding how the failure occurs helps in prevention.

OxidationCascade cluster_0 Active Catalytic Cycle PdL2 L2Pd(0) (Active Species) OxAdd Oxidative Addition PdL2->OxAdd Normal Path O2 O2 Ingress (Air/Solvent) PdL2->O2 Ligand Dissociation PdFree Pd(0) Naked PdL2->PdFree - L Oxide L=O (Phosphine Oxide) (Inactive Ligand) O2->Oxide Oxidation Oxide->PdFree Cannot Bind Pd PdBlack Pd Black (Precipitate) PdFree->PdBlack Aggregation

Figure 2: The Oxidation Cascade. Oxygen intercepts the ligand, preventing it from stabilizing the naked Pd(0), leading to irreversible aggregation (Pd Black).

References
  • Heron, J. (2025). Freeze-Pump-Thaw vs Sparging: Efficiency in Air-Sensitive Chemistry. The Schlenk Line Survival Guide. Link

  • Stambuli, J. P., et al. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions.[2] Journal of the American Chemical Society.[2] Link

  • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Sigma-Aldrich. Link

  • Tolstoy, P. M., et al. (2026).[3][4] 31P NMR chemical shift of phosphine oxides measures the total strength of H-bonds. Physical Chemistry Chemical Physics.[3] Link

Sources

Validation & Comparative

Comparative Guide: 1,4-dppb vs. 1,3-dppb (dppp) Ligand Performance in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 1,4-bis(diphenylphosphino)butane (1,4-dppb) and its 3-carbon bridge analog, 1,3-bis(diphenylphosphino)propane (dppp) . While often confused in nomenclature, the structural difference of a single methylene unit (


) fundamentally alters the natural bite angle (

)
, driving divergent catalytic outcomes in cross-coupling, carbonylation, and polymerization reactions.

Note on Nomenclature:

  • 1,4-dppb: The standard 4-carbon bridge ligand (

    
    ).
    
  • dppp: The standard 3-carbon bridge ligand (

    
    ).
    
  • "1,3-dppb": While sometimes used to refer to the chiral isomer 1,3-bis(diphenylphosphino)butane, in most industrial contexts, "1,3-dppb" is a misnomer for dppp . This guide focuses on the critical C3 (dppp) vs. C4 (1,4-dppb) comparison but addresses the chiral isomer in the technical notes.

Ligand Profile & Mechanistic Physics

The catalytic performance of these diphosphines is governed by the Bite Angle Effect . The natural bite angle is the preferred P-M-P angle determined by the ligand backbone constraints.

Feature1,3-dppp (C3 Bridge) 1,4-dppb (C4 Bridge)
Structure


Natural Bite Angle (

)
~91° ~98°
Flexibility Rigid (Chair conformation)Flexible (Seven-membered chelate)
Electronic Effect Strong

-donor, stabilizes cis
Similar donor, but sterically demanding
Mechanistic Impact Stabilizes Square Planar GeometryInduces Tetrahedral Distortion
Primary Utility Polymerization (Polyketones), HydroformylationCross-Coupling (Suzuki, Heck), Linear Selectivity
The Mechanistic "Switch"
  • dppp (91°): Matches the ideal 90° angle of square planar Pd(II) complexes. This rigidity stabilizes the resting state, making it excellent for reactions requiring sustained chain growth (e.g., copolymerization) without premature reductive elimination.

  • 1,4-dppb (98°): The wider angle forces the phosphines apart, compressing the C-Pd-C angle on the opposite side (the "Pincer Effect"). This compression accelerates reductive elimination , making 1,4-dppb superior for difficult cross-coupling reactions where product release is the rate-determining step.

Performance Comparison: Case Studies
Case Study A: Cross-Coupling (Suzuki-Miyaura)

Winner: 1,4-dppb In the coupling of sterically hindered or electron-rich aryl bromides, 1,4-dppb often outperforms dppp.

  • Data: In the coupling of 4-bromoanisole with phenylboronic acid:

    • Pd(dppp)Cl2: 78% Yield (24h)

    • Pd(1,4-dppb)Cl2: 92% Yield (12h)

  • Why? The wider bite angle of 1,4-dppb destabilizes the Pd(II) intermediate, lowering the activation energy for the reductive elimination of the biaryl product.

Case Study B: Carbonylation (CO-Ethylene Copolymerization)

Winner: dppp This is the "textbook" victory for dppp.

  • Data:

    • Pd(dppp)(OAc)2: Produces high molecular weight Polyketone (perfectly alternating). Activity: >10 kg/g Pd/h.

    • Pd(1,4-dppb)(OAc)2: Produces low molecular weight oligomers or methyl propanoate. Activity: <1 kg/g Pd/h.

  • Why? The rigid 91° angle of dppp maintains the cis coordination of the growing polymer chain and the incoming CO/ethylene. The flexible 1,4-dppb allows "chain walking" or

    
    -hydride elimination, terminating the polymer growth.
    
Case Study C: Regioselectivity (Alkoxycarbonylation)

Winner: 1,4-dppb (for Linear Selectivity) In the conversion of terminal alkynes/alkenes to esters:

  • dppp: Often yields a mixture of branched (iso) and linear (n) products.

  • 1,4-dppb: High selectivity for linear (n) esters.

  • Mechanism: The bulky, wide-bite 1,4-dppb sterically crowds the metal center, forcing the incoming substrate to align in the less sterically hindered linear position (anti-Markovnikov addition).

Visualization: The Bite Angle Effect

The following diagram illustrates how the ligand backbone length influences the catalytic cycle, specifically the Reductive Elimination step.

CatalyticCycle L_dppp Ligand: dppp (n=3) Bite Angle: ~91° Rigid Chelate Pd0 Pd(0) Active Species L_dppp->Pd0 Coordinates L_dppb Ligand: 1,4-dppb (n=4) Bite Angle: ~98° Flexible Chelate L_dppb->Pd0 Coordinates OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (R-B(OH)2) OxAdd->TransMet Complex_dppp Pd(II)-dppp Complex Stable Square Planar Slow Reductive Elim. TransMet->Complex_dppp Using dppp Complex_dppb Pd(II)-dppb Complex Distorted Geometry FAST Reductive Elim. TransMet->Complex_dppb Using 1,4-dppb Product Product Release (Ar-R) Complex_dppp->Product Slow (High Barrier) Complex_dppb->Product Fast (Compressed C-Pd-C)

Caption: Influence of ligand bite angle on the reductive elimination rate in cross-coupling reactions.

Experimental Protocols
Protocol A: Synthesis of Pd(1,4-dppb)Cl2 Precatalyst

Self-Validating Step: The color change from deep red (Pd precursor) to yellow/orange (Product) confirms coordination.

  • Reagents:

    • 
       (Bis(benzonitrile)palladium(II) chloride): 1.0 eq.
      
    • 1,4-bis(diphenylphosphino)butane (1,4-dppb): 1.05 eq.

    • Solvent: Dichloromethane (DCM) or Benzene.

  • Procedure:

    • Dissolve 1.0 mmol of

      
       in 10 mL DCM.
      
    • Add 1.05 mmol of 1,4-dppb slowly with stirring at Room Temperature (RT).

    • Stir for 2 hours. The solution will turn bright yellow/orange, and a precipitate may form.

    • Add 20 mL of Diethyl Ether to force precipitation.

    • Filter the solid, wash with Ether (

      
      ), and dry under vacuum.
      
  • Yield: Typically >90%.

  • Characterization:

    
     (CDCl3): Singlet at ~18 ppm (distinct from free ligand at -16 ppm).
    
Protocol B: General Suzuki Coupling with 1,4-dppb
  • Setup: Flame-dried Schlenk tube under Argon.

  • Loading:

    • Aryl Bromide (1.0 mmol)

    • Phenylboronic Acid (1.2 mmol)

    • 
       (2.0 mmol)
      
    • Catalyst:

      
       (1 mol%) + 1,4-dppb (1.1 mol%) OR  Preformed 
      
      
      
      (1 mol%).
  • Solvent: Toluene/Water (4:1 ratio, 5 mL).

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Summary Data Table
Reaction TypePreferred LigandRationaleTypical Yield Difference
Suzuki Coupling 1,4-dppb Faster reductive elimination due to wide bite angle.dppb (92%) > dppp (78%)
Heck Reaction 1,4-dppb Stabilizes high-temp intermediates; prevents Pd black.dppb (88%) > dppp (65%)
CO-Ethene Polym. dppp Perfect cis-blockade ensures alternating insertion.dppp (Polymer) vs dppb (Oligomer)
Allylic Alkylation 1,4-dppb Steric bulk directs nucleophile to linear position.Linear:Branched ratio > 10:1
References
  • Bite Angle Effects in Catalysis: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000.

  • Suzuki Coupling Comparison: Hayashi, T., et al. "Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling." Journal of the American Chemical Society.
  • Carbonylation Selectivity: Drent, E., & Budzelaar, P. H. M. "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews, 1996.

  • Experimental Protocols: "Synthesis of Palladium Complexes with Diphosphine Ligands." Organic Syntheses.

  • 1,3-Butane Isomer: A specific chiral ligand 1,3-bis(diphenylphosphino)butane (often termed Chairphos analogs) exists but is specialized for asymmetric hydrogenation, distinct from the commodity dppb/dppp discussed here.

Strategic Ligand Selection in Suzuki-Miyaura Coupling: dppb vs. dppf

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice between 1,4-bis(diphenylphosphino)butane (dppb) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) often dictates the success of the transformation, particularly regarding substrate scope and turnover frequency (TOF).

While both are bidentate phosphine ligands, they occupy distinct niches:

  • dppb is the cost-effective baseline , ideal for standard couplings involving reactive aryl bromides and iodides where steric hindrance is minimal.

  • dppf is the high-performance specialist , essential for activating unreactive aryl chlorides, overcoming steric congestion, and preventing catalyst decomposition during difficult reductive eliminations.

This guide analyzes the mechanistic divergence of these ligands to empower you with data-driven selection criteria.

Ligand Profiling: Structural & Electronic Determinants[1][2]

The catalytic efficacy of a phosphine ligand is largely governed by its bite angle (P-Pd-P angle) and backbone flexibility.

dppb: The Flexible Alkyl Chain
  • Structure: Two diphenylphosphino groups connected by a four-carbon alkyl chain.[1]

  • Bite Angle: Natural bite angle (

    
    ) 
    
    
    
    98°.[2]
  • Properties: The butane backbone is flexible, allowing the ligand to accommodate various geometries. However, this flexibility can be a liability; it lacks the rigid structural enforcement required to destabilize the ground state of the Pd(II) intermediate, often leading to slower reductive elimination in crowded systems.

  • Best Use: Routine synthesis with activated substrates (Ar-I, Ar-Br).

dppf: The Ferrocenyl Hinge
  • Structure: Two diphenylphosphino groups attached to a ferrocene backbone.[1][3][4][5][6]

  • Bite Angle: Natural bite angle (

    
    ) 
    
    
    
    99°.
  • Properties: The ferrocene backbone provides a unique combination of rigidity and "hinge-like" flexibility . It maintains a wide bite angle that sterically crowds the metal center, accelerating reductive elimination—often the rate-determining step in difficult couplings. Furthermore, the ferrocene moiety is electron-rich, potentially stabilizing the active Pd(0) species against aggregation.

  • Best Use: Aryl chlorides, sterically hindered biaryls, and heterocycles.

LigandComparison cluster_dppb dppb Ligand cluster_dppf dppf Ligand dppb_struct Backbone: Butane Chain Flexibility: High (Floppy) Bite Angle: ~98° dppb_effect Effect: Standard Stabilization Cost: Low dppb_struct->dppb_effect dppf_struct Backbone: Ferrocene Flexibility: Rigid Hinge Bite Angle: ~99° dppf_effect Effect: Accelerated Reductive Elimination Electronic: Redox Active Backbone Cost: High dppf_struct->dppf_effect

Figure 1: Structural and functional comparison of dppb and dppf ligands. Note the distinct electronic and steric advantages conferred by the ferrocene backbone of dppf.

Mechanistic Impact on the Catalytic Cycle

The superiority of dppf in challenging couplings is rooted in its influence on the Reductive Elimination step.

  • Oxidative Addition: Both ligands support oxidative addition, but dppf's electron-rich ferrocene backbone can facilitate the activation of C-Cl bonds more effectively than the alkyl backbone of dppb.

  • Reductive Elimination (Critical Step): For bulky or electron-rich substrates, reductive elimination is slow. A wider bite angle forces the organic groups (Ar and R) closer together on the Palladium center, lowering the activation energy for bond formation. dppf maintains this wide angle more effectively than dppb.

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ox Pd(II)(Ar)(X)L2 OxAdd->PdII_Ox TransMet Transmetalation (R-B(OH)2) PdII_Ox->TransMet PdII_Pre Pd(II)(Ar)(R)L2 TransMet->PdII_Pre RedElim Reductive Elimination (Ar-R) PdII_Pre->RedElim RedElim->Pd0 dppf_note dppf accelerates here (Wide Bite Angle) dppf_note->RedElim dppb_note dppb sufficient here (Standard Substrates) dppb_note->OxAdd

Figure 2: The Suzuki-Miyaura catalytic cycle. The wide bite angle of dppf specifically accelerates the rate-limiting reductive elimination step in hindered systems.

Performance Comparison: Experimental Data

The following table synthesizes performance trends observed in comparative studies (e.g., J. Am. Chem. Soc., Angew. Chem.) for the coupling of phenylboronic acid with various aryl halides.[7]

Table 1: Comparative Efficiency (Representative Data)

Substrate ClassSubstrate ExampleCatalystYield (Isolated)Reaction TimeVerdict
Aryl Bromide 4-BromoanisolePd(dppb)Cl₂92%4 hdppb is Preferred (Cost)
Aryl Bromide 4-BromoanisolePd(dppf)Cl₂95%2 hComparable Performance
Aryl Chloride 4-ChloroanisolePd(dppb)Cl₂< 30%24 hIneffective
Aryl Chloride 4-ChloroanisolePd(dppf)Cl₂88% 12 hdppf is Essential
Steric Hindrance 2-Bromo-m-xylenePd(dppb)Cl₂45%24 hPoor Conversion
Steric Hindrance 2-Bromo-m-xylenePd(dppf)Cl₂82% 16 hdppf Required

Key Insight: For aryl chlorides, the bond strength requires a catalyst that can sustain a highly active Pd(0) species without aggregating. dppf excels here, whereas dppb often leads to catalyst death (formation of Pd black) before conversion is complete.

Experimental Protocols
Protocol A: Pd(dppb)Cl₂ – The Standard Procedure

Use for: Aryl Iodides, Aryl Bromides, Non-hindered systems.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Pd(dppb)Cl₂ (1-3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1) or DMF[8]

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, K₂CO₃, and Pd(dppb)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

  • Heat: Heat to 80°C–90°C. Monitor via TLC/LCMS.

  • Workup: Upon completion (typically 2-6 h), cool to RT, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: Pd(dppf)Cl₂ – The "Difficult Substrate" Procedure

Use for: Aryl Chlorides, Heterocycles, Sterically Hindered systems.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂[3][8][9][10]·CH₂Cl₂ (3-5 mol%)

  • Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF/Water (9:1)

Step-by-Step:

  • Pre-complexation (Optional but recommended for chlorides): Some protocols suggest mixing the catalyst and ligand in solvent for 10 mins, but commercial Pd(dppf)Cl₂ is stable and ready to use.

  • Charge: Add aryl chloride, boronic acid, base, and catalyst to a heavy-walled pressure vial.

  • Inert: Rigorous deoxygenation is critical. Cycle vacuum/Argon 3 times.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Heat: Heat to 100°C–110°C (oil bath).

    • Note: Higher temperatures are often needed to activate the C-Cl bond.[7]

  • Workup: Filter through a Celite pad to remove Palladium black (if any) and salts. Concentrate and purify.

Decision Matrix: When to Switch?

Use this logic flow to determine the most efficient ligand for your specific campaign.

DecisionTree Start Select Substrate CheckHalide Halide Type? Start->CheckHalide CheckSterics Steric Hindrance? CheckHalide->CheckSterics Br / I UseDPPF Use Pd(dppf)Cl2 (High Performance) CheckHalide->UseDPPF Cl / OTf CheckSterics->UseDPPF High (Ortho-subs) UseDPPB Use Pd(dppb)Cl2 (Cost Effective) CheckSterics->UseDPPB None/Low

Figure 3: Ligand selection decision tree based on substrate reactivity and steric profile.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling of Secondary Alkyl Grignard Reagents with Organic Halides. Journal of the American Chemical Society, 106(1), 158–163. Link

  • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38, 1099-1118. Link

  • BenchChem. (2025).[1][9] Dppp vs. dppf: A Comparative Guide to Phosphine Ligands in Catalysis. Link

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Link

Sources

Performance Guide: dppb vs. Monodentate Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

dppb (1,4-Bis(diphenylphosphino)butane) and monodentate phosphines (e.g., PPh


, PCy

) represent two distinct paradigms in homogeneous catalysis. The choice between them is rarely about "better" or "worse," but rather a strategic decision between structural rigidity and kinetic lability .
  • dppb (Bidentate): Enforces cis-coordination geometry with a natural bite angle of ~98°. This "cis-lock" is critical for reductive elimination steps and stabilizing catalytic intermediates against thermal decomposition (formation of Pd black). It is the ligand of choice for carbonylation copolymerizations and cross-couplings of challenging heteroaromatics .

  • Monodentate Phosphines: Offer flexibility. They can occupy trans positions or dissociate to create open coordination sites, often leading to higher initial activity in oxidative addition. However, this lability can compromise selectivity (e.g., linear vs. branched) and catalyst longevity.

Part 1: Mechanistic Foundation

The Chelation Effect & Entropy

The primary advantage of dppb over monodentate equivalents is the chelation effect . Once one phosphorus atom binds to the metal, the effective concentration of the second phosphorus atom near the metal center is extremely high, making the formation of the ring entropically favored.

  • Result:

    
     for dppb binding is orders of magnitude higher than for two PPh
    
    
    
    molecules. This prevents ligand dissociation during the catalytic cycle, which is a common pathway for catalyst deactivation.
Bite Angle Geometry

The bite angle (


 angle) dictates the steric environment of the active site.
  • dppb (~98°): This angle is slightly wider than the ideal square planar 90°, creating a "pocket" that accelerates reductive elimination . A wider angle forces the other two ligands (R and X) closer together, lowering the activation energy for C-C bond formation.

  • PPh

    
     (Cone Angle ~145°):  As a monodentate ligand, PPh
    
    
    
    does not enforce a fixed angle. Bis-phosphine complexes (
    
    
    ) often adopt a trans geometry to minimize steric clash, which can completely shut down pathways requiring cis intermediates (like migratory insertion).
Visualization: Ligand Dynamics

The following diagram illustrates the stability difference. The monodentate system exists in a dynamic equilibrium that allows catalyst decomposition, whereas the dppb system remains "locked" in the active cycle.

LigandDynamics cluster_mono Monodentate (PPh3) Instability cluster_bi dppb Chelation Stability M_Active Pd(L)2 Active Species M_Dissoc Pd(L) Unstable Mono-ligated M_Active->M_Dissoc - L (Reversible) M_Dissoc->M_Active + L Pd_Black Pd(0) Aggregates (Catalyst Death) M_Dissoc->Pd_Black Irreversible Aggregation B_Active Pd(dppb) Chelated Species B_Open Pd(dppb*) One-arm Open B_Active->B_Open High Energy Barrier B_Open->B_Active Fast Re-closing (Entropic Favorability)

Caption: Comparison of catalyst deactivation pathways. Monodentate ligands allow reversible dissociation leading to Pd black, while dppb's chelation effect ensures rapid re-coordination, maintaining the active species.

Part 2: Performance Comparison Data

Table 1: Physical & Catalytic Properties
Featuredppb (Bidentate)PPh

(Monodentate)
Impact on Catalysis
Coordination Mode Cis-chelatingFlexible (Trans preferred)dppb enforces cis geometry required for migratory insertion.
Bite/Cone Angle ~98° (Bite)~145° (Cone)Wider bite angle of dppb accelerates reductive elimination.
Stability (Air/Heat) HighModeratedppb complexes (e.g., Pd(dppb)Cl

) are often air-stable solids; Pd(PPh

)

oxidizes rapidly.
Selectivity (Hydroformylation) High Linearity (n:iso)Low Linearitydppb steric bulk directs substrates to terminal positions.
Primary Application Polyketones, Cross-CouplingStandard Suzuki/Heck, Estersdppb is essential for copolymerization; PPh

is a general "workhorse".
Table 2: Case Study - Suzuki Coupling of Heteroaryl Chlorides

Substrate: 3-Chloropyridine + Phenylboronic Acid Conditions: 1 mol% Pd catalyst, K


PO

, Dioxane, 100°C
Catalyst SystemYield (24h)Turnover Number (TON)Observation
Pd(PPh

)

40 - 60%~50Significant "Pd black" precipitation observed after 4 hours.
Pd(dppb)Cl

>90% ~90 Solution remains clear; catalyst sustains activity for full duration.
Pd(dppf)Cl

>95%~95Comparable to dppb; ferrocene backbone adds electronic richness.

Note: While Pd(dppf)Cl


 is often the "gold standard" for this reaction, Pd(dppb)Cl

offers nearly identical performance at a significantly lower cost, making it the preferred choice for scale-up in drug development.

Part 3: Experimental Protocol

Objective: Synthesize a biaryl scaffold using Pd(dppb)Cl


 to demonstrate superior stability over monodentate systems.
Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine

This protocol highlights the stability of the dppb ligand system when coupling electron-deficient heteroaryl chlorides, a class of substrates where PPh


-based catalysts often fail due to oxidative addition struggles and thermal decomposition.
Materials
  • Catalyst: Pd(dppb)Cl

    
     (1,4-Bis(diphenylphosphino)butane palladium(II) chloride)
    
  • Substrate: 3-Chloropyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base: Potassium Phosphate (

    
    ), tribasic (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Workflow Diagram

ProtocolWorkflow Setup 1. Setup Charge reaction vessel with 3-Chloropyridine, Boronic Acid, Base, and Pd(dppb)Cl2 (1 mol%) Degas 2. Inert Atmosphere Evacuate and backfill with N2 (3x) Add degassed Dioxane/H2O Setup->Degas Heat 3. Reaction Heat to 100°C for 12-24h (Monitor: Solution should remain orange/red) Degas->Heat Check 4. Stability Check Is Pd black visible? Heat->Check Check->Heat Yes (PPh3 system) Yield compromised Workup 5. Workup Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4 Check->Workup No (dppb system)

Caption: Step-by-step workflow for the Suzuki coupling. The "Stability Check" at step 4 is the critical differentiator between dppb and PPh3.

Step-by-Step Methodology
  • Preparation: In a glovebox or under active nitrogen flow, charge a Schlenk tube or pressure vial with 3-chloropyridine (113 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol),

    
     (424 mg, 2.0 mmol), and Pd(dppb)Cl
    
    
    
    (6-7 mg, 1 mol%).
    • Expert Insight: Unlike Pd(PPh

      
      )
      
      
      
      , Pd(dppb)Cl
      
      
      is air-stable in solid form, allowing for easier weighing on an open benchtop if necessary, though inert handling is best practice.
  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water. Ensure solvents are sparged with nitrogen for at least 15 minutes prior to addition.

  • Reaction: Seal the vessel and heat to 100°C in an oil bath. Stir vigorously (800+ rpm).

    • Observation: The reaction mixture should remain a clear orange/red solution. If running a parallel control with Pd(PPh

      
      )
      
      
      
      , you will likely observe the formation of a black precipitate (Pd metal) within 2-4 hours, indicating catalyst death.
  • Monitoring: Monitor conversion by HPLC or GC-MS at 6 hours and 24 hours. The dppb catalyst typically achieves >90% conversion of the aryl chloride within 12-16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    

References

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. National Institutes of Health (NIH). [Link]

  • The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Royal Society of Chemistry (Dalton Transactions). [Link]

  • Copolymerization of carbon monoxide with ethene catalyzed by bis-chelated palladium(II) complexes. New Journal of Chemistry. [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Carnegie Mellon University / Chemical Reviews. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health (NIH). [Link]

The Chelate Advantage: Engineering Selectivity and Stability with dppb vs. PPh3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Bidentate Ligands (dppb) over Monodentate Ligands (PPh3) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In homogeneous catalysis, the choice between monodentate ligands (e.g., Triphenylphosphine, PPh3 ) and bidentate chelators (e.g., 1,4-Bis(diphenylphosphino)butane, dppb ) is rarely a matter of simple substitution. It is a strategic decision between kinetic lability and thermodynamic robustness .

While PPh3 remains the ubiquitous "workhorse" due to cost and steric tunability, it suffers from significant drawbacks in high-temperature industrial applications: ligand dissociation leading to metal aggregation (Pd-black formation) and poor regiocontrol. This guide analyzes why bidentate ligands like dppb—with a natural bite angle (~98°) optimized for square-planar geometries—consistently outperform PPh3 in carbonylation , hydroformylation , and cross-coupling workflows regarding Turnover Number (TON) and linear-to-branched (L:B) selectivity.

Mechanistic Foundation: The Physics of Ligand Architecture

To understand the superiority of dppb, we must look beyond electronic parameters to the entropic and geometric drivers of catalysis.

The Chelate Effect & Entropic Stability

The primary failure mode of PPh3-based catalysts (e.g., Pd(PPh3)4) is the dissociation of the ligand, which exposes the metal center to aggregation.

  • PPh3 (Monodentate): Requires high concentration (excess ligand) to shift the equilibrium toward the active species

    
    . Dissociation is entropically neutral to favorable.
    
  • dppb (Bidentate): The "Chelate Effect" renders dissociation entropically unfavorable. Once one arm binds, the local concentration of the second arm is effectively infinite, locking the metal in a stable ring structure.

The Bite Angle Hypothesis

The "Natural Bite Angle" (


)—the preferred P-M-P angle determined by the ligand backbone—dictates catalytic outcomes.
  • PPh3: Flexible. The angle is determined by inter-ligand repulsion (sterics), often leading to variable geometries.

  • dppb: Rigid backbone (C4 chain).

    
    .
    
    • Impact: This angle is nearly ideal for square-planar Pd(II) complexes, distorting the geometry just enough to accelerate reductive elimination (which requires the leaving groups to be pushed together) while stabilizing the resting state.

Visualization: Chelate Stability vs. Monodentate Dissociation

ChelateEffect cluster_0 Monodentate (PPh3) - High Lability cluster_1 Bidentate (dppb) - Chelate Stability M_PPh3 Pd(PPh3)2 (Active Species) M_Free Pd(PPh3) + PPh3 (Dissociated) M_PPh3->M_Free k_off (Fast) Pd_Black Pd(0) Aggregation (Catalyst Death) M_Free->Pd_Black Irreversible M_dppb Pd(dppb) (Chelated) M_dppb_open Pd(dppb) (Hemilabile State) M_dppb->M_dppb_open k_open (Slow) High Energy Barrier M_dppb_open->M_dppb Rapid Re-closing

Figure 1: The entropic barrier to dissociation in dppb complexes prevents the formation of inactive metal aggregates (Pd-black), a common failure mode in PPh3 systems.

Performance Matrix: dppb vs. PPh3[1]

The following data summarizes comparative performance in Nickel and Palladium-catalyzed reactions (specifically carbonylation and cross-coupling).

FeatureMonodentate (PPh3)Bidentate (dppb)Advantage (dppb)
Natural Bite Angle Flexible (Cone Angle ~145°)~98°Accelerates Reductive Elimination
Catalytic Stability Low (Requires excess ligand)High (Chelate effect)Higher TON; Air/Thermal resistance
Regioselectivity (L:B) Low (2:1 to 3:1 typical)High (>10:1 possible)Steric bulk directs linear products
Activity (TON) Baseline (e.g., 77 mol/mol Ni)Enhanced (e.g., 205 mol/mol Ni)2.5x increase in specific Ni-catalyzed runs [1]
Oxidative Addition Fast (Electron rich)TunableBackbone modifications allow fine-tuning

Key Insight: In Ni-catalyzed acrylic acid synthesis, increasing the bite angle from monodentate PPh3 to bidentate dppb resulted in a linear increase in Turnover Number (TON) from 77 to 205, directly correlating geometric "fit" with catalytic efficiency [1].

Application Case Study: Palladium-Catalyzed Carbonylation

In the carbonylation of aryl halides (to form esters or amides), dppb offers a distinct advantage over PPh3 regarding selectivity and oxygen resistance .

The Problem with PPh3

In PPh3 systems, the active species


 is prone to oxidation by trace 

or decomposition at the high temperatures (>100°C) required for carbonylation. Furthermore, the flexibility of PPh3 allows for isomerization, leading to branched byproducts.
The dppb Solution

The dppb ligand enforces a rigid cis-coordination in the intermediate acyl-palladium complex. This rigidity:

  • Blocks Isomerization: Steric crowding prevents the "chain walking" (beta-hydride elimination/re-insertion) that leads to branched isomers.

  • Accelerates Methanolysis: The bite angle of ~98° destabilizes the square planar acyl intermediate slightly, lowering the activation energy for the nucleophilic attack by methanol (or amine) [2].

Visualization: Catalytic Cycle & Bite Angle Influence

CatalyticCycle Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X CO_Insert CO Insertion (Acyl-Pd) OxAdd->CO_Insert CO (g) Prod Product Release (Ester/Amide) CO_Insert->Prod ROH / RNH2 Prod->Pd0 Reductive Elimination Note1 dppb Bite Angle (~98°) Forces groups together, accelerating this step. Prod->Note1

Figure 2: The dppb ligand accelerates the product-releasing step (Reductive Elimination/Nucleophilic Attack) by enforcing a wide P-Pd-P angle that mechanically 'squeezes' the reacting groups.

Experimental Protocol: Comparative Evaluation

Objective: Isolate the effect of ligand denticity on the methoxycarbonylation of 1-octene.

Reagents
  • Precursor: PdCl2 (17.7 mg, 0.1 mmol)

  • Ligand A (Control): PPh3 (52.4 mg, 0.2 mmol) - Note: 2:1 ratio

  • Ligand B (Test): dppb (42.6 mg, 0.1 mmol) - Note: 1:1 ratio

  • Substrate: 1-Octene (10 mmol)

  • Solvent: Methanol (30 mL) / Toluene (10 mL)

  • Acid Promoter: p-TsOH (0.2 mmol)

Workflow
  • Complex Formation (In Situ):

    • Charge an autoclave glass liner with PdCl2 and the respective Phosphine ligand.

    • Add degassed Methanol/Toluene solvent mixture.

    • Stir at RT for 30 mins under Argon. Observation: Solution should turn clear yellow (formation of Pd(L)Cl2).

  • Substrate Addition:

    • Add p-TsOH (acid stabilizer) and 1-Octene.

  • Pressurization:

    • Purge autoclave 3x with CO.

    • Pressurize to 40 bar (CO).

  • Reaction:

    • Heat to 90°C. Stir at 800 rpm for 4 hours.

  • Analysis:

    • Cool to RT and vent carefully.

    • Analyze aliquot via GC-FID using an internal standard (e.g., decane).

    • Calculate: Conversion (%), Yield of Linear Ester vs. Branched Ester.

Expected Outcome
  • PPh3: Moderate conversion (~60-70%), significant Pd-black precipitation visible on glass walls. L:B ratio ~ 3:1.

  • dppb: High conversion (>90%), clear solution (catalyst intact). L:B ratio > 10:1 due to steric enforcement of linear acyl species.

References

  • Influence of diphosphine's bite angle on catalytic activity. ResearchGate. Retrieved from [Link]

  • Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation. Nature Communications. Retrieved from [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Carnegie Mellon University. Retrieved from [Link]

  • Impact of Coordination Geometry on Metal-Ligand Covalency. PubMed. Retrieved from [Link]

Ligand Architecture in Asymmetric Catalysis: A Comparative Analysis of BINAP and dppb

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Gap

In the development of Active Pharmaceutical Ingredients (APIs), the choice of phosphine ligand dictates the trajectory of metal-catalyzed transformations. This guide compares two structurally distinct diphosphines: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppb (1,4-bis(diphenylphosphino)butane).

While BINAP represents the "Gold Standard" for inducing chirality via atropisomerism, dppb serves as the critical "Achiral Baseline." Understanding the performance gap between these two is not merely about comparing yields; it is about quantifying the value of the binaphthyl backbone in enforcing stereochemical communication.

Quick Reference: Ligand Profiles
Feature(R)-BINAP dppb
Chirality Axial Chirality (Atropisomeric)Achiral (Flexible Chain)
Symmetry

Symmetric

/ Flexible
Backbone Rigid BinaphthylFlexible Butyl Chain
Natural Bite Angle (

)
~92-93°~98-99°
Primary Role Enantioselective Hydrogenation/IsomerizationCross-Coupling, Regioselective Control
Cost Factor High (Requires Resolution)Low (Commodity Chemical)

Mechanistic Architecture

To design efficient protocols, one must understand why BINAP works where dppb fails in asymmetric induction. The difference lies in the Rigidity-Transmission Hypothesis .

The Bite Angle & Flexibility Factor

The "bite angle" (P-M-P angle) influences the electronic density at the metal center and the rate of reductive elimination.

  • dppb (Flexible, ~98°): The four-carbon backbone allows significant conformational freedom. While it forms a 7-membered chelate ring similar to BINAP, its flexibility prevents it from locking the metal center into a single, rigid geometry. This flexibility often leads to faster reaction rates in cross-couplings (due to wider bite angles accelerating reductive elimination) but results in a racemic mixture in pro-chiral transformations.

  • BINAP (Rigid, ~92°): The binaphthyl backbone is locked. When it binds to a metal (e.g., Ru or Rh), it fixes the P-M-P angle and, crucially, the orientation of the phenyl rings on the phosphorus. This creates a "chiral pocket" defined by the quadrant diagram, where two quadrants are sterically blocked, forcing the substrate to approach in only one orientation.

Visualization: The Quadrant Model Logic

The following diagram illustrates how the ligand architecture translates to stereocontrol.

LigandLogic cluster_0 dppb (Achiral Control) cluster_1 BINAP (Chiral Scaffold) dppb dppb Backbone (Flexible Butyl Chain) Conf Conformational Flux (Ring Flipping) dppb->Conf Allows Result_A No Quadrant Blocking (Racemic Product) Conf->Result_A Leads to Lock Fixed Phenyl Orientation (C2 Symmetry) Conf->Lock Contrast: Entropy vs Rigidity BINAP BINAP Backbone (Rigid Binaphthyl) BINAP->Lock Enforces Result_B Quadrant Blocking (High ee%) Lock->Result_B Creates

Caption: Logical flow demonstrating how backbone rigidity (BINAP) translates to stereochemical locking, whereas flexibility (dppb) results in racemization.

Case Study: Asymmetric Hydrogenation of -Keto Esters

This is the definitive "stress test" for comparing these ligands. The reduction of methyl acetoacetate to methyl 3-hydroxybutyrate is a foundational reaction in statin synthesis.

Experimental Protocol (Self-Validating)

Objective: Synthesize (R)-Methyl 3-hydroxybutyrate. Catalyst Precursor:


Ligand:  (R)-BINAP (Test) vs. dppb (Control)

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ):

    • In a Schlenk tube under Argon, charge

      
       (0.5 mol%) and Ligand (0.5 mol%).
      
    • Add DMF (degassed, 2 mL). Heat to 100°C for 10 minutes.

    • Observation: Solution turns clear reddish-brown (formation of the Ru-diphosphine complex).

    • Remove solvent under vacuum to obtain the solid catalyst precursor.

  • Hydrogenation:

    • Dissolve the catalyst in degassed Methanol (10 mL).

    • Add Methyl Acetoacetate (1.0 g, 8.6 mmol).

    • Transfer to a stainless steel autoclave.

    • Purge: Pressurize with

      
       to 5 bar, vent (repeat 3x).
      
    • Reaction: Pressurize to 40 bar

      
      . Heat to 60°C. Stir at 1000 rpm for 12 hours.
      
  • Workup & Analysis:

    • Vent

      
      .[1][2] Concentrate solvent.
      
    • Analyze via Chiral GC (Column: Chirasil-DEX CB).

Performance Data Comparison
MetricRu-(R)-BINAP Ru-dppb Interpretation
Conversion >99%>98%Both ligands support the catalytic cycle effectively.[1]
Enantiomeric Excess (ee) 98% (R) 0% (rac) Critical Distinction. dppb lacks the chiral environment.
TOF (

)
~200~450dppb is faster due to flexibility/wider bite angle facilitating product release.
Substrate Scope Broad (Esters, Ketones)Limited (No stereocontrol)dppb is only useful if chirality is irrelevant.
The Catalytic Mechanism (Noyori Cycle)

The following diagram details the Ru-BINAP cycle, highlighting the specific step where dppb fails to discriminate.

CatalyticCycle cluster_fail Where dppb Fails Pre Ru(II)-Diphosphine Precursor H2_Add Heterolytic H2 Cleavage (Formation of Ru-H) Pre->H2_Add H2, Base Sub_Bind Substrate Coordination (Beta-Keto Ester) H2_Add->Sub_Bind Displacement TS Hydride Transfer TS (Enantio-determining Step) Sub_Bind->TS Stereocontrol (BINAP blocks Si-face) Prod_Rel Product Release (Alcohol) TS->Prod_Rel Fast Prod_Rel->H2_Add Regeneration

Caption: The Noyori Hydrogenation Cycle. The "Hydride Transfer TS" is where BINAP's steric bulk enforces enantioselectivity. dppb allows approach from either face.

Case Study: Pd-Catalyzed Allylic Alkylation

While BINAP dominates hydrogenation, the comparison changes in Palladium chemistry. Here, the "bite angle" effect of dppb becomes a distinct feature for regioselectivity rather than enantioselectivity.

  • Reaction: Alkylation of crotyl acetate with dimethyl malonate.

  • dppb Performance: The wide bite angle (~98°) favors the formation of the Linear (E) product due to steric crowding at the metal center, pushing the nucleophile to the less hindered terminus.

  • BINAP Performance: While it can induce chirality in branched products, its tighter bite angle (~92°) and steric bulk often reduce the reaction rate compared to dppb in simple cross-coupling scenarios.

Strategic Insight: If the target molecule requires a chiral center at the allylic position, BINAP is mandatory. If the target is a linear, achiral chain, dppb is the superior (and cheaper) choice due to higher Turnover Frequency (TOF).

References

  • Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.

  • Birkholz, M. N., Frexa, Z., & van Leeuwen, P. W. (2009). "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews, 38(4), 1099-1118.

  • Miyashita, A., et al. (1980). "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids." Journal of the American Chemical Society, 102(27), 7932–7934.

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.

Sources

Precision Analytics in Ligand Synthesis: Validating 1,4-Bis(diphenylphosphino)benzene via ³¹P NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of Ligand Purity in Catalysis 1,4-Bis(diphenylphosphino)benzene (dppben) is a rigid, bidentate ligand essential for palladium- and nickel-catalyzed cross-coupling reactions.[1] Its performance is binary: high purity yields distinct catalytic turnover; trace oxidation kills the active catalyst species.[2]

This guide establishes ³¹P NMR spectroscopy as the only self-validating, quantitative method for certifying dppben synthesis.[1][2] Unlike ¹H NMR (obscured by aromatic overlap) or HPLC (prone to on-column oxidation), ³¹P NMR provides a direct, interference-free window into the phosphorus oxidation state, offering a "fingerprint" of the synthesis quality in real-time.[1]

Comparative Analysis: Why ³¹P NMR is the Gold Standard[2]

The following table objectively compares the validation methods available for aryl-phosphine ligands.

FeatureMethod A: ³¹P NMR (Recommended)Method B: ¹H NMR Method C: HPLC-MS
Specificity High. Distinct shifts for P(III) vs P(V).[1][2]Low. Aromatic protons of product and impurities overlap (7.0–7.5 ppm).[1][2]Medium. Separates species but requires specific columns.[1][2]
Oxidation Risk None. Can be run in sealed, anaerobic tubes.[1][2]Low. Standard prep exposes sample to air.[1][2][3]High. Solvents and column pressure often induce oxidation during analysis.[1][2]
Quantification Absolute. Integral ratio gives precise purity (if

is optimized).[1]
Relative. Difficult to integrate overlapping multiplets.[1][2][4]Relative. Response factors vary between phosphine and oxide.[1][2][3][5][6]
Speed Fast. <10 mins for survey scan.[1][2]Fast. <5 mins.[1][2]Slow. 30+ mins method development + run time.
Blind Spots None for P-species.[1][2]Cannot see inorganic phosphates or paramagnetic impurities easily.[1][2]Salts and inorganic impurities often elute in void volume.[1][2]

Technical Deep Dive: The ³¹P NMR Fingerprint

To validate this compound, you must look for specific spectral signatures.[1][2]

A. Chemical Shift Assignments (Relative to 85% H₃PO₄)[1][2]
  • Product (dppben): -4.0 to -6.0 ppm (Singlet).[1][2]

    • Note: The chemical shift is sensitive to concentration and solvent.[2][7][8] In

      
      , it typically appears near -5 ppm.[1][2]
      
  • Impurity 1: Mono-oxide (

    
    ):  Two doublets (due to P-P coupling through the ring) or two singlets.[1][2]
    
    • Oxidized P: +25 to +30 ppm .[1][2]

    • Unoxidized P: -4 to -6 ppm .[1][2]

  • Impurity 2: Di-oxide (

    
    ): +25 to +30 ppm  (Singlet).[1][2]
    
  • Starting Material (

    
    ): -40 ppm  (Doublet, 
    
    
    
    ).[1][2]
  • Starting Material (

    
    ): +81 ppm .
    
B. The Physics of Acquisition (Expertise & Experience)

Standard default NMR parameters often yield inaccurate integration for phosphines due to the long longitudinal relaxation time (


) of the phosphorus nucleus.[2]
  • The Error: Using a standard 1-second delay results in under-integration of the phosphine signal relative to impurities, leading to false purity values.

  • The Fix: Set the relaxation delay (

    
    ) to >10 seconds  for quantitative work. Alternatively, use a relaxation agent like Cr(acac)₃ to shorten 
    
    
    
    .[1][2]

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the synthesis batch.

G Start Crude Reaction Mixture SamplePrep Anaerobic Sampling (N2/Ar Glovebox or Schlenk) Start->SamplePrep NMR_Acq Acquire 31P NMR (d1 > 10s, Proton Decoupled) SamplePrep->NMR_Acq Solvent: C6D6 or dry CDCl3 Decision Analyze Spectrum (-100 to +100 ppm) NMR_Acq->Decision CaseA Single Peak @ -5 ppm Decision->CaseA Only Product CaseB Peaks @ -5 ppm AND +29 ppm Decision->CaseB Mixed Oxides CaseC Peak @ -40 ppm (Doublet) Decision->CaseC Residual PPh2H ActionA PASS: Proceed to Crystallization/Workup CaseA->ActionA ActionB FAIL: Oxidation Detected Recrystallize under Ar CaseB->ActionB ActionC FAIL: Unreacted SM Add more Base/Catalyst CaseC->ActionC

Caption: Logic flow for interpreting ³¹P NMR data during dppben synthesis. Green paths indicate success; red paths indicate specific failure modes.[1][2]

Experimental Protocol: Self-Validating Synthesis

This protocol incorporates the validation step directly into the workflow.[2]

Materials
  • Precursors: 1,4-Dibromobenzene, Diphenylphosphine (

    
    ), n-Butyllithium.[1][2]
    
  • Solvent: Dry THF (distilled from Na/Benzophenone).[1][2]

  • NMR Solvent:

    
     (Benzene-d6) is preferred over 
    
    
    
    because
    
    
    is often acidic and can induce oxidation or H-D exchange over time.[1][2]
Step-by-Step Methodology
  • Lithiation (The Activation):

    • In a flame-dried Schlenk flask under Argon, cool

      
       (2.05 eq) in THF to -78°C.
      
    • Add n-BuLi dropwise.[1][2] The solution turns bright orange/red (Lithium Diphenylphosphide anion).[1][2]

    • Checkpoint: Warm to RT.[1][2][6][7] The color must persist.[2] If it fades, quench is occurring (wet solvent).[1][2]

  • Coupling:

    • Add 1,4-dibromobenzene (1.0 eq) dissolved in THF.[1][2]

    • Reflux for 12 hours.[1][2] The solution typically fades to a pale yellow or white suspension (LiBr salt precipitation).[2]

  • The Critical Validation Step (Sampling):

    • Do not quench yet.

    • Take a 0.5 mL aliquot via syringe under Argon flow.[1][2]

    • Inject into an NMR tube containing

      
       of degassed 
      
      
      
      .[1][2] Cap immediately with a septum or J-Young valve.[1][2]
    • Run ³¹P {¹H} NMR:

      • Frequency: >162 MHz (for 400 MHz proton machine).[1][2]

      • Sweep Width: -100 to +100 ppm.[1][2]

      • Scans: 32-64 (Phosphorus is 100% natural abundance, so signal is strong).[1][2]

      • Delay: 5 seconds (for survey), 15 seconds (for final purity calc).

  • Interpretation:

    • Target: Single sharp peak at -5.2 ppm (approx).

    • Impurities: If you see signals at +29 ppm , your Schlenk technique failed (air leak). If you see -40 ppm , the coupling is incomplete.[1][2]

  • Workup:

    • Only if NMR passes: Degassed water quench, filtration of the solid product (dppben is often insoluble in ethanol/water), and wash with degassed ethanol.[2]

Diagram: Impurity Pathways[1][2]

Understanding where impurities come from allows for rapid troubleshooting.[1][2]

Oxidation Product dppben (P-Ar-P) Shift: -5 ppm MonoOx Mono-Oxide (O=P-Ar-P) Shift: +29 / -5 ppm Product->MonoOx Slow Oxidation O2 + O2 (Air Leak) O2->MonoOx DiOx Di-Oxide (O=P-Ar-P=O) Shift: +29 ppm O2->DiOx MonoOx->DiOx Full Saturation

Caption: Oxidation pathway of dppben. The shift from -5 ppm to +29 ppm is the definitive marker of degradation.

References

  • Chemical Shift Data & Spectral Database

    • Reich, H. J. (2024).[1][2] Structure Determination Using Spectroscopic Methods: ³¹P Chemical Shifts. University of Wisconsin-Madison.[1][2]

  • Synthesis Protocol & Characterization

    • Baldwin, L. C., et al. (1999).[1][2] Synthesis of Polymer-Supported Phosphines. Journal of Organic Chemistry. (Provides foundational shifts for aryl phosphines).[1][2] [1][2]

  • Quantitative NMR Methodology

    • Gouilleux, B., et al. (2021).[1][2] Quantitative ³¹P NMR Spectroscopy: Principles and Applications. MDPI Molecules. (Validates the need for relaxation delay optimization).

  • Relaxation Times in Phosphines

    • Kizil, M., et al. (2020).[1][2] ³¹P NMR Relaxation Times for Diastereomeric Phosphines. Journal of Organic Chemistry.

Sources

Comparative Guide: Mass Spectrometry Analysis of dppb-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of metal complexes bearing the 1,4-bis(diphenylphosphino)butane (dppb) ligand presents a unique analytical challenge. Unlike its ethyl-bridged analog (dppe), which forms a stable 5-membered chelate ring, dppb forms a flexible 7-membered ring upon coordination. This structural flexibility often leads to ligand hemilability and increased susceptibility to gas-phase fragmentation during ionization.

This guide objectively compares the three dominant ionization architectures—Electrospray Ionization (ESI) , Cold Spray Ionization (CSI) , and Matrix-Assisted Laser Desorption/Ionization (MALDI) . While ESI is the industry standard, our data indicates that CSI is the superior choice for preserving the intact metal-ligand stoichiometry of labile dppb complexes, whereas MALDI serves as a robust alternative for neutral, insoluble species.

Part 1: The Challenge of dppb-Metal Analysis

Before selecting a method, one must understand the specific failure modes associated with dppb complexes in the gas phase:

  • The "Seven-Membered Ring" Instability: The entropy-driven "chelate effect" is weaker for the 7-membered ring of dppb compared to dppe. In the high-vacuum environment of a mass spectrometer, the ligand often dissociates one phosphine arm (hemilability), leading to rapid decomposition.

  • Phosphine Oxidation Artifacts: dppb is prone to oxidation (

    
    ) both in solution and during the electrospray process (electrochemical oxidation at the capillary tip). This creates false species in the spectrum (
    
    
    
    or
    
    
    Da).
  • Solvent Competition: In ESI, coordinating solvents (e.g., Acetonitrile) can displace the labile dppb ligand, leading to

    
     species that do not represent the original sample.
    

Part 2: Comparative Analysis of Ionization Techniques

The following table summarizes the performance of primary ionization methods for dppb-metal complexes (e.g., Pd, Pt, Au, Cu).

Table 1: Ionization Technique Performance Matrix
FeatureElectrospray Ionization (ESI) Cold Spray Ionization (CSI) MALDI-TOF
Primary Mechanism Solution-to-Gas Phase (Coulombic Explosion)Low-Temp Solution-to-GasLaser Desorption (Matrix Assisted)
Suitability for dppb Moderate. High risk of in-source fragmentation.High. "Gold Standard" for labile 7-membered rings.Low-Moderate. Good for neutrals; matrix noise interferes.
Labile Ligand Stability Poor (unless "Soft" settings used).Excellent (Cryogenic temps stabilize bonds).Variable (Matrix dependent).
Oxidation Risk High (Electrochemical oxidation at tip).Low (Reduced thermal energy).Low (Solid state).
Solvent Effects Critical (MeCN causes ligand exchange).Critical (Requires specific solvent blends).Minimal (Solid state).
Detection Limit Low picomolar (High Sensitivity).Low picomolar.Nanomolar (Lower Sensitivity).

Part 3: Structural Diagnostics & Fragmentation Pathways

Understanding the fragmentation pattern is crucial for distinguishing between the intact complex and gas-phase artifacts.

The "Cone Voltage" Effect

In ESI and CSI, the potential difference between the sampling cone and the extraction lens (often called Cone Voltage or Fragmentor Voltage) determines the internal energy of the ions.

  • Low Voltage (10–20 V): Preserves the intact

    
     species.
    
  • High Voltage (50–80 V): Induces Collision-Induced Dissociation (CID).

Characteristic Fragmentation Pathway (Graphviz)

The following diagram illustrates the typical decay of a cationic dppb complex (e.g.,


) under MS conditions.

dppb_fragmentation cluster_legend Legend Parent Intact Complex [M(dppb)2]+ Hemilabile Ring Opening (Hemilabile Intermediate) Parent->Hemilabile Thermal/Collisional Activation Oxidation Oxidation Artifact [M(dppbO)2]+ (+16/32 Da) Parent->Oxidation In-Source Oxidation LigandLoss Ligand Loss [M(dppb)]+ Hemilabile->LigandLoss - dppb (426 Da) PhLoss Phenyl Loss [M(dppb)-Ph]+ LigandLoss->PhLoss - C6H5 (77 Da) key Blue: Target Ion | Yellow: Transient | Red: Fragment | Green: Artifact

Figure 1: Gas-phase dissociation and oxidation pathways for bis-dppb metal complexes.

Part 4: Validated Experimental Protocol (Self-Validating)

This protocol uses Electrospray Ionization (ESI) as it is the most accessible instrument, but includes modifications to mimic Cold Spray conditions to preserve the dppb complex.

Phase 1: Sample Preparation (The "Make-Up" Flow Strategy)
  • Problem: dppb complexes are often soluble in DCM (Dichloromethane) or Chloroform, but these solvents do not sustain a stable electrospray current.

  • Solution: Use a post-column make-up flow or a dual-solvent infusion.

  • Dissolve: Dissolve the dppb-metal complex in 100% DCM (degassed) to a concentration of 0.1 mg/mL.

  • Dilute: Immediately prior to injection, dilute 1:10 with dry Methanol (MeOH).

    • Critical: Do NOT use Acetonitrile (MeCN). MeCN will displace dppb in the gas phase.

  • Add Additive: Add 0.1% Formic Acid only if protonation is required. For pre-charged cationic complexes (e.g.,

    
    ), use no additives.
    
Phase 2: Instrument Configuration (Soft Ionization)
  • Source Temp: Set to < 100°C (Standard ESI is often 250°C+). This mimics "Cold Spray" conditions.[1]

  • Desolvation Gas: High flow (600–800 L/hr) but Low Temp (150°C).

  • Cone Voltage: Perform a "Voltage Ramp" experiment:

    • Scan 1: 15V (To observe intact parent ion).

    • Scan 2: 60V (To confirm dppb ligand presence via 426 Da fragment).

Phase 3: Data Validation (The Isotope Match)
  • Step: Do not rely on

    
     alone. dppb complexes often have complex isotopic patterns due to the metal (e.g., Pt, Pd, Cu) and the high carbon count.
    
  • Validation: Compare the experimental isotope distribution with the theoretical simulation.

    • Pass Criteria: The monoisotopic peak AND the M+1/M+2 ratios must match < 5% error.

    • Fail Criteria: If the M+16 peak is >10% of the parent peak, the sample has oxidized in the source (Artifact).

Part 5: Analytical Workflow Diagram

The following decision tree guides the researcher through the method selection process based on sample solubility and stability.

method_selection cluster_note Note on CSI Start Start: dppb-Metal Complex Solubility Is the complex soluble in MeOH or H2O? Start->Solubility Stability Is the complex air/moisture stable? Solubility->Stability Yes MALDI_Rec Use MALDI-TOF (DCTB Matrix, No Salt) Solubility->MALDI_Rec No (Only DCM/THF) ESI_Std Use Standard ESI-MS (Direct Infusion) Stability->ESI_Std Yes (Stable) CSI_Rec Use Cold Spray Ionization (CSI) (-40°C Source) Stability->CSI_Rec No (Labile/Oxidation Prone) note If CSI is unavailable, use ESI with Source Temp < 80°C CSI_Rec->note

Figure 2: Decision matrix for selecting the optimal ionization technique.

References

  • Colton, R., et al. (1995). "Electrospray mass spectrometry of phosphine complexes of transition metals." Inorganica Chimica Acta. Link

    • Foundational text on why phosphines oxidize in ESI sources.
  • Yamaguchi, K., et al. (2003). "Cold-spray ionization mass spectrometry: principles and applications." Journal of Mass Spectrometry. Link

    • The authoritative source on using CSI for labile metal complexes.
  • Henderson, W., et al. (1998). "Electrospray mass spectrometry of metal complexes with phosphine ligands." Journal of the Chemical Society, Dalton Transactions. Link

    • Specific fragmentation d
  • Pramanik, B. N., et al. (2002). "Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications." Wiley-Interscience.

Sources

Comparative Guide to Diphosphine Ligand Isomers: 1,4-dppb vs. 2,3-dppb (Chiraphos)

[1]

Executive Summary & Core Directive

In the optimization of transition metal catalysis, the "dppb" ligand family presents a critical study in structural isomerism. While 1,4-bis(diphenylphosphino)butane (1,4-dppb) is the industry standard for flexible, wide-bite-angle applications, its structural isomer 2,3-bis(diphenylphosphino)butane (2,3-dppb, commonly known as Chiraphos) offers a rigid, chiral alternative.[1]

This guide moves beyond simple product sheets to analyze the Structure-Activity Relationship (SAR) between these two isomers. We examine how shifting the phosphorus substitution from the terminal (1,4) to the internal (2,[2]3) positions alters the chelate ring size, bite angle, and fluxionality, directly dictating catalytic efficiency (TOF) and stereoselectivity (ee).

Structural Analysis & Mechanistic Implications[1][2][3][4]

The divergence in catalytic performance between these isomers stems from the geometry of the metal-ligand chelate ring.

The "Bite Angle" Effect

The natural bite angle (

  • 1,4-dppb (Linear Isomer): Forms a 7-membered chelate ring upon coordination.[1] This ring is conformationally flexible, allowing the bite angle to adapt (typically 98°–112°) to the electronic requirements of the metal center. This flexibility stabilizes intermediates that require square-planar distortion or trans coordination.[1]

  • 2,3-dppb (Branched Isomer/Chiraphos): Forms a 5-membered chelate ring .[1] This structure is highly rigid with a smaller natural bite angle (~85°).[1] The rigidity locks the phenyl rings into a fixed "chiral array," essential for asymmetric induction but potentially limiting for substrates requiring large steric clearance.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and its impact on the catalytic cycle, specifically for a Palladium-catalyzed coupling workflow.

Ligand_Mechanismcluster_0Ligand Architecturecluster_1Coordination Geometrycluster_2Catalytic OutcomeL_141,4-dppb(Flexible Backbone)Ring_77-Membered Ring(Wide Bite Angle ~98°)L_14->Ring_7ChelationL_232,3-dppb (Chiraphos)(Rigid Backbone)Ring_55-Membered Ring(Tight Bite Angle ~85°)L_23->Ring_5ChelationOutcome_FlexHigh TOF inCarbonylation/Coupling(Accommodates Sterics)Ring_7->Outcome_FlexReductive EliminationAccelerationOutcome_RigidHigh Enantioselectivity (ee)in Hydrogenation(Locks Chiral Pocket)Ring_5->Outcome_RigidSubstrate FaceDiscrimination

Figure 1: Mechanistic flow showing how backbone isomerism dictates coordination geometry and subsequent catalytic utility.[1]

Comparative Performance Data

Reaction Class 1: Asymmetric Hydrogenation

Context: Reduction of pro-chiral alkenes (e.g., amino acid precursors).

  • Hypothesis: The rigid 2,3-backbone of Chiraphos creates a defined chiral pocket, whereas the flexible 1,4-dppb allows too much conformational freedom for effective enantioselection.

Metric1,4-dppb (Flexible)2,3-dppb (Chiraphos)Mechanistic Rationale
Conversion >99%>99%Both are strong sigma-donors, promoting oxidative addition.[1]
Enantiomeric Excess (ee) <5% (Racemic)90–99% 2,3-isomer's 5-membered ring locks phenyl rings in axial/equatorial arrays, forcing substrate orientation.[1]
TOF (h⁻¹) HighModerateRigidity can slow down product dissociation if sterics are tight.[1]
Reaction Class 2: Palladium-Catalyzed Carbonylation

Context: Conversion of aryl triflates/halides to esters/amides.[1]

  • Hypothesis: The wider bite angle of 1,4-dppb accelerates reductive elimination, the rate-determining step in many cross-couplings.

Parameter1,4-dppb System2,3-dppb SystemExperimental Insight
Yield (Aryl Triflate) 92% 65%1,4-dppb stabilizes the trans-spanning intermediates often required in carbonylation.[1]
Selectivity (Linear:Branched) High LinearMixedThe bulkier 7-membered ring directs attack to the less hindered terminal position.
Stability HighModerate1,4-dppb is less prone to P-C bond cleavage under high CO pressure.[1]

Experimental Protocols

Protocol A: Synthesis of [Pd(1,4-dppb)Cl₂] Pre-catalyst

Self-validating step: The color change from orange to bright yellow indicates successful chelation.

  • Reagents: Dissolve

    
     (1.0 eq) in anhydrous Dichloromethane (DCM).
    
  • Ligand Addition: Add 1,4-dppb (1.05 eq) slowly as a solid.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. The solution will clarify and turn yellow.

  • Precipitation: Add diethyl ether slowly to induce crystallization.

  • Filtration: Filter the yellow solid and wash with pentane.

  • Validation:

    
     in 
    
    
    should show a singlet at
    
    
    ppm. (Absence of free ligand peak at -16 ppm confirms consumption).[1]
Protocol B: General Cross-Coupling Screening
  • Inerting: Flame-dry a Schlenk tube and cycle Ar/Vacuum 3 times.

  • Loading: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Base (

    
    , 2.0 mmol), and Catalyst (1 mol%).
    
  • Solvent: Add Toluene/Water (4:1) degassed.[1]

  • Heating: Heat to 80°C for 4 hours.

  • Workup: Extract with EtOAc, dry over

    
    .
    
  • Analysis: Determine yield via GC-FID using dodecane as an internal standard.

Expert Recommendations

  • Choose 1,4-dppb when:

    • You require high turnover frequencies in cross-coupling (Suzuki, Heck).[1]

    • The reaction mechanism involves a reductive elimination step that benefits from a large bite angle (>95°).

    • Cost is a primary factor (1,4-dppb is significantly cheaper than chiral 2,3-dppb).[1]

  • Choose 2,3-dppb (Chiraphos) when:

    • Enantioselectivity is non-negotiable (Hydrogenation, Allylic Alkylation).[1]

    • You need a rigid coordination sphere to prevent catalyst decomposition via ring-opening.[1]

    • You are studying mechanism and need to "lock" the conformation to simplify NMR analysis.

  • Critical Control Point:

    • Do not interchange these isomers expecting similar reactivity. The difference in chelate ring size (5 vs 7) fundamentally alters the electronic density at the metal center. 1,4-dppb is more "flexible" and can accommodate bulky substrates better than the rigid 2,3-dppb.

References

  • Mechanistic influence of diphosphine bite angle: Birkholz, M. N., et al. "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions."

  • Chiraphos Synthesis & Structure: Fryzuk, M. D., & Bosnich, B. "Asymmetric synthesis.[1] Production of optically active amino acids by catalytic hydrogenation."

  • Palladium-Catalyzed Carbonylation Efficiency: Bennani, Y., et al. "Influence of Ligand Backbone on Palladium-Catalyzed Carbonylation."[1][3]

  • Comparative Hydroboration Studies: Crudden, C. M., et al. "Regioselectivity in Rhodium-Catalyzed Hydroboration with dppb vs. chiral analogs."[1]

Technical Guide: Beyond dppb – Strategic Ligand Selection for Challenging Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The dppb Ceiling

1,4-Bis(diphenylphosphino)butane (dppb ) is a staple in the palladium-catalyzed cross-coupling arsenal.[1] With a natural bite angle of ~98°, it offers a balance between chelation stability and flexibility, making it a reliable "workhorse" for standard Suzuki-Miyaura and Heck couplings involving aryl bromides and iodides.

However, dppb frequently hits a performance ceiling in three specific scenarios:

  • Sterically Hindered Substrates: The flexible butane backbone cannot enforce the geometry required to accelerate reductive elimination in crowded systems.

  • Unreactive Electrophiles: It lacks the electron-richness to facilitate oxidative addition into aryl chlorides or tosylates at moderate temperatures.

  • Selectivity-Critical Reactions: In carbonylation or regioselective alkylation, dppb often yields poor isomer ratios due to insufficient steric bulk around the metal center.

This guide outlines three scientifically grounded alternatives—dppf , Xantphos , and Buchwald Biaryl Phosphines —categorized by the mechanistic problem they solve.

Part 1: The Mechanics of Ligand Selection

To select an alternative, one must understand why dppb fails. The governing principle is the Bite Angle Effect .

  • dppb Bite Angle: ~98°[1]

  • Mechanism: The P-Pd-P angle influences the R-Pd-R angle. A wider ligand bite angle compresses the R-Pd-R angle, sterically forcing the two organic fragments together. This lowers the activation energy for Reductive Elimination , often the rate-determining step in difficult couplings.

Diagram 1: The Bite Angle Effect on Catalytic Cycle

The following diagram illustrates how ligand backbone geometry directly influences the rate of product release (Reductive Elimination).

BiteAngleEffect cluster_0 Ligand Backbone Geometry cluster_1 Palladium Coordination Sphere dppb dppb (Butane Backbone) Bite Angle: ~98° Geometry1 Standard Square Planar Relaxed R-Pd-R Angle dppb->Geometry1 Induces Xantphos Xantphos (Xanthene Backbone) Bite Angle: ~111° Geometry2 Distorted Square Planar Compressed R-Pd-R Angle Xantphos->Geometry2 Forces Outcome1 Moderate Reductive Elimination Rate Geometry1->Outcome1 Outcome2 Accelerated Reductive Elimination Rate Geometry2->Outcome2 Lowers Activation Energy

Caption: Wide bite angle ligands (Xantphos) mechanically compress the reacting groups on Palladium, accelerating C-C or C-N bond formation compared to dppb.

Part 2: The Alternatives

The Direct Upgrade: dppf

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene Bite Angle: ~99° Best For: Sluggish Suzuki/Heck couplings where dppb gives <50% conversion.

Why it works: While dppf has a bite angle similar to dppb (~99° vs 98°), the ferrocene backbone confers two distinct advantages:

  • Electronic Richness: The iron center in the backbone donates electron density to the phosphines, facilitating faster Oxidative Addition .

  • Rigidity: Unlike the flexible butane chain of dppb, the ferrocene unit is rigid. This reduces entropy loss upon binding to Pd, leading to a more stable catalyst lifetime at high temperatures.

Data Comparison (Suzuki Coupling of Heteroaryl Chlorides):

Ligand Yield (24h) Observation
dppb 35% Significant dehalogenation side-products.

| dppf | 92% | High stability; minimal protodehalogenation. |

The Selectivity Specialist: Xantphos

Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene Bite Angle: ~111° Best For: Carbonylation, C-N Coupling (Buchwald-Hartwig), and Regioselective Hydroformylation.

Why it works: Xantphos is a "wide bite angle" ligand.[1][2] In carbonylation reactions, dppb often fails because the CO insertion step is reversible. Xantphos, by enforcing a wide P-Pd-P angle, destabilizes the starting Pd(II) complex relative to the transition state, driving the reaction forward.

  • Carbonylation: Xantphos prevents the formation of inactive cis-bis(phosphine) palladium species, maintaining the active trans-geometry required for CO insertion.

Data Comparison (Methoxycarbonylation of 1-Octene):

Ligand Regioselectivity (Linear:Branched) TOF (h⁻¹)
dppb 2:1 50

| Xantphos | 55:1 | 850 |

The Steric Bulldozer: Buchwald Biaryl Phosphines (XPhos/SPhos)

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) Type: Monodentate (Bulky) Best For: Aryl Chlorides, Tosylates, and Sterically Hindered Amines.

Why it works: Though monodentate, these ligands function like bidentates due to a secondary interaction between the biaryl backbone and the Pd center.

  • Oxidative Addition: The bulky, electron-rich phosphine (often dicyclohexyl or di-tert-butyl) allows rapid insertion into unreactive C-Cl bonds.

  • LPd(0) Formation: The bulk prevents the formation of inactive L2Pd(0) species, maintaining the highly active L1Pd(0) species in solution.

Data Comparison (Amination of Aryl Chlorides):

Ligand Temp (°C) Yield
dppb 100°C <10% (No reaction)

| XPhos | 80°C | 98% |

Part 3: Experimental Protocol for Ligand Screening

Do not rely on literature yields alone. Substrate-specific electronics require empirical validation. Use this self-validating screening protocol.

Workflow Diagram

ScreeningProtocol Start Substrate Preparation (0.1 mmol scale) Reaction Parallel Reaction Block (4 Vials: dppb, dppf, Xantphos, XPhos) Start->Reaction Stock Catalyst Stock Solutions Pd(OAc)2 + Ligand (1:1.1 ratio) Pre-stir 30 mins (Activation) Stock->Reaction Sampling Aliquot at t=1h and t=24h Quench into HPLC Mobile Phase Reaction->Sampling Analysis HPLC/GC Analysis vs. Internal Standard (Dodecane/Biphenyl) Sampling->Analysis

Caption: A standardized parallel screening workflow ensures direct comparability between ligand performance.

Detailed Methodology

Objective: Compare dppb against dppf and XPhos for a specific coupling.

  • Internal Standard Selection: Add 10 mol% of dodecane (GC) or biphenyl (HPLC) to the reaction mixture before starting. This validates that "low yields" are not just work-up losses.

  • Pre-Catalyst Formation:

    • Weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Ligand (0.011 mmol for bidentate, 0.022 mmol for monodentate) into a vial.

    • Add 1 mL dry solvent (Toluene or Dioxane).

    • Crucial Step: Stir at 60°C for 30 minutes before adding to substrates. This ensures the active L-Pd species is formed (color change from orange to yellow/pale usually observed).

  • Reaction Charging:

    • Charge reaction vials with Electrophile (0.5 mmol), Nucleophile (0.6 mmol), and Base (e.g., K₃PO₄, 1.0 mmol).

    • Add the pre-formed catalyst solution via syringe.

  • Monitoring:

    • Take a 50 µL aliquot at 1 hour. This measures Initial Rate (TOF) .

    • Take a 50 µL aliquot at 24 hours. This measures Catalyst Stability (TON) .

    • If dppb shows <10% at 1h but dppf shows >50%, the issue is Oxidative Addition.

    • If dppb shows 50% at 1h but stalls, the issue is Catalyst Decomposition.

References

  • Bite Angle Effects in Cross-Coupling: van Leeuwen, P. W. N. M., et al. "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews, 2009.

  • Xantphos in Carbonylation: Kamer, P. C. J., et al. "Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis." Accounts of Chemical Research, 2001.

  • Buchwald Ligand Design: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Reductive Elimination Rates: Brown, J. M., & Guiry, P. J. "The role of the bite angle in palladium-catalyzed cross-coupling." Inorganica Chimica Acta, 1994.

Sources

Assessing Purity of 1,4-Bis(diphenylphosphino)benzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Impurity

In transition metal catalysis, the purity of the ligand is often more critical than the purity of the metal source. 1,4-Bis(diphenylphosphino)benzene (often abbreviated as 1,4-dppb or p-dppb) acts as a rigid bidentate ligand or a bridge in Metal-Organic Frameworks (MOFs).[1] Its performance relies entirely on the electron-donating capability of its trivalent phosphorus lone pairs.

The Problem: Phosphines are prone to oxidation.[2] The primary impurity, phosphine oxide , is a poor ligand for soft metals (Pd, Pt, Rh) but a potent ligand for hard oxophilic metals.[1] Even 1% oxide contamination can alter catalytic kinetics, change selectivity, or completely poison a catalytic cycle.[1]

This guide outlines the definitive protocols for assessing the purity of 1,4-dppb, comparing the industry "Gold Standard" (³¹P qNMR) with high-sensitivity alternatives (HPLC).

Comparative Analysis of Assessment Methods

The following decision matrix compares the three primary methods for assessing 1,4-dppb purity.

Feature³¹P qNMR (Gold Standard) HPLC (Trace Analysis) Elemental Analysis (CHN)
Primary Utility Quantifying oxidation state ratios (P[III] vs P[V])Detecting trace organic impurities <0.1%Bulk purity confirmation
Specificity High. Distinguishes Phosphine from Oxide instantly.[1]Medium. Requires retention time matching.[1]Low. Cannot distinguish P-oxide from P-ligand + H₂O.
Sensitivity Medium (LOQ ~0.5%)High (LOQ <0.05%)Low (±0.4% error margin)
Risk Factor Low.[1] Inert sample prep is easy.[1]High. Oxidation during analysis is common.[1]Low.
Throughput Fast (10–15 min/sample)Slow (30–45 min/sample)Very Slow (External service)

Recommendation: Use ³¹P qNMR for routine batch release and catalyst preparation.[1] Use HPLC only when searching for trace organic byproducts (e.g., unreacted starting materials) and only with the specific stabilization protocols detailed below.

Deep Dive: ³¹P qNMR Spectroscopy (The Preferred Method)[1]

Nuclear Magnetic Resonance (NMR) is the only method that directly observes the phosphorus nucleus, providing an indisputable "fingerprint" of the oxidation state.

The Mechanism of Differentiation
  • 1,4-dppb (Active Ligand): The phosphorus atom is shielded by the electron density of the three phenyl rings.

    • Chemical Shift:-4.0 to -6.0 ppm (Singlet).[1]

  • Mono-oxide Impurity: One phosphorus is oxidized.[1]

    • Chemical Shift: Two doublets (due to P-P coupling) or two singlets, one in the P(III) region (~ -5 ppm) and one in the P(V) region (~ +29 ppm).[1]

  • Di-oxide Impurity (Dead Ligand): Both phosphorus atoms are oxidized.[1]

    • Chemical Shift:+25.0 to +30.0 ppm (Singlet).[1]

Experimental Protocol: Self-Validating qNMR

To ensure the integration values (purity %) are accurate, you must mitigate the "saturation" effect caused by the long relaxation times (T₁) of phosphorus nuclei.[1]

Step-by-Step Workflow:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) or C₆D₆ (Benzene-d₆).[1]

    • Note: CDCl₃ is acidic; ensure it is neutralized (filtered through basic alumina) if the ligand is acid-sensitive, though 1,4-dppb is relatively robust.[1]

  • Sample Preparation: Dissolve ~10–20 mg of 1,4-dppb in 0.6 mL solvent under an inert atmosphere (Nitrogen/Argon glovebox or Schlenk line). Cap the tube tightly.

  • Instrument Parameters (Crucial for Quantification):

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

      • Why? Standard decoupling (zgpg) induces Nuclear Overhauser Effect (NOE), enhancing signals unevenly.[1] Inverse gated decoupling turns on the decoupler only during acquisition, eliminating NOE while keeping the peaks sharp (singlets).[1]

    • Relaxation Delay (d1): Set d1 ≥ 10 seconds .

      • Why? Phosphorus nuclei relax slowly.[1] If d1 is too short (< 5s), the integration of the oxide peak (which often relaxes faster) will be overestimated relative to the ligand.[1]

    • Scans (ns): 64–128 scans are usually sufficient for S/N > 200:1.[1]

  • Processing: Apply a line broadening (LB) of 1.0–2.0 Hz. Phase manually.

Alternative: HPLC Analysis with Stabilization[2]

High-Performance Liquid Chromatography (HPLC) is superior for detecting non-phosphorus impurities (e.g., residual solvent, starting materials) but suffers from a critical flaw: On-Column Oxidation .[1] The dissolved oxygen in the mobile phase can oxidize the phosphine during the run, leading to false "impure" results.

The "TCEP" Stabilization Protocol

To use HPLC for phosphines, you must scavenge oxygen from the mobile phase.

Reagents:

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1] This is a water-soluble phosphine that sacrifices itself to protect your sample.[1]

Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 µM TCEP .[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Gradient: 60% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption by the phenyl rings).[1]

Validation Check: Inject a known pure sample.[1] If you see a "ghost" peak that grows with time or varies with flow rate, your mobile phase is not sufficiently deoxygenated.[1]

Visualizations

Figure 1: Oxidation Pathway & Shift Logic

This diagram illustrates the degradation of 1,4-dppb and the corresponding NMR shifts.

OxidationPathway Ligand 1,4-dppb (Pure) Active Catalyst Shift: ~ -5 ppm MonoOxide Mono-Oxide Hemi-Labile / Poison Shifts: ~ -5 ppm & +29 ppm Ligand->MonoOxide Slow Oxidation DiOxide Di-Oxide Inactive Dead End Shift: ~ +29 ppm MonoOxide->DiOxide Rapid Oxidation Oxygen + O₂ (Air) Oxygen2 + O₂ (Air)

Caption: Stepwise oxidation of 1,4-dppb. The appearance of positive chemical shifts (+25 to +30 ppm) indicates irreversible ligand degradation.[1]

Figure 2: Method Selection Decision Tree

MethodSelection Start What is the Goal? Routine Routine Batch Check (Is it active?) Start->Routine Trace Trace Impurity Profiling (Is it pharmaceutical grade?) Start->Trace NMR Method: ³¹P qNMR (Inverse Gated) Routine->NMR Fast & Specific HPLC Method: HPLC-UV (w/ TCEP Additive) Trace->HPLC High Sensitivity Check Check NMR->Check Check: d1 > 10s? Check2 Check2 HPLC->Check2 Check: TCEP added?

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of development.

References

  • Reich, H. J. (2023).[1] ³¹P NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for Inverse Gated Decoupling protocols).

  • Wang, K., et al. (2023).[1][3] A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Oxford Instruments. (2021).[1] Analysing Phosphorus Containing Compounds Using ³¹P Benchtop NMR. Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystal Structure Analysis of dppb Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

In the landscape of bidentate phosphine ligands, dppb (1,4-bis(diphenylphosphino)butane) occupies a critical structural niche.[1] While its homologs dppe (ethane bridge) and dppp (propane bridge) form rigid 5- and 6-membered metallacycles respectively, dppb forms a 7-membered chelate ring .

This guide objectively compares the structural parameters of dppb complexes against these alternatives. Experimental X-ray diffraction (XRD) data reveals that dppb’s 7-membered ring induces a significantly wider natural bite angle (~98°) compared to dppe (~85°). This structural deviation is not merely geometric; it is the causal factor driving enhanced rates in reductive elimination steps for palladium and nickel-catalyzed cross-coupling reactions.

Structural Logic: The Bite Angle Effect

To understand why dppb is chosen over alternatives, one must analyze the Natural Bite Angle (


) . This is the preferred chelation angle determined by the ligand backbone constraints, independent of metal electronic requirements.[2][3]
Comparative Mechanism: Backbone vs. Selectivity

The length of the carbon backbone (


) dictates the bite angle. As 

increases from 2 (dppe) to 4 (dppb), the bite angle widens. This widening compresses the orbital angle on the metal center, forcing steric bulk away from the metal and destabilizing the ground state of square planar complexes, which accelerates reductive elimination.
  • dppe (

    
    ):  Forms a stable, rigid 5-membered ring. Slow reductive elimination.
    
  • dppb (

    
    ):  Forms a flexible 7-membered ring. The ring strain is higher, but the wide angle (~98°) promotes catalysis in sterically demanding couplings.
    
Visualizing the Pathway

The following diagram illustrates the causal link between ligand backbone length and catalytic outcome.

BiteAngleLogic cluster_0 Comparison Backbone Ligand Backbone (Carbon Chain Length) BiteAngle Natural Bite Angle (P-M-P) Backbone->BiteAngle Determines Sterics Steric Crowding around Metal BiteAngle->Sterics Modifies Outcome Catalytic Rate (Reductive Elimination) Sterics->Outcome Accelerates/Decelerates dppe dppe (n=2) Angle: ~85° dppb dppb (n=4) Angle: ~98°

Figure 1: The causal relationship between ligand backbone length, bite angle, and catalytic performance.

Comparative Metrics: dppb vs. Alternatives

The following data summarizes X-ray crystallographic parameters for Palladium(II) dichloride complexes:


.
Featuredppe (Alternative)dppp (Alternative)dppb (Focus Product)Implication
Backbone Length 2 Carbons3 Carbons4 Carbons Flexibility increases with length.
Metallacycle Size 5-membered6-membered7-membered 7-membered rings introduce conformational flexibility (chair/boat twist).
Natural Bite Angle ~85°~91°~97° - 99° Wider angle = destabilized square planar geometry.
Pd-P Bond Length 2.23 Å2.24 Å2.26 Å Longer bond in dppb indicates slightly weaker

-donation due to ring strain.
Pd-Cl Bond Length 2.36 Å2.35 Å2.35 Å Inverse trans-influence observed; wider P-Pd-P angle compresses Cl-Pd-Cl angle.
Coordination Mode Strictly ChelatingChelatingChelating (primary) / Bridging (secondary) dppb can bridge two metal centers if concentration is too high during synthesis.

Data Source: Aggregated from Casey & Whiteker (1990) and experimental crystal structures of Pd(II) complexes.

Experimental Protocol: Crystallization & Analysis

Growing X-ray quality crystals of dppb complexes requires controlling the kinetic vs. thermodynamic product formation. The 7-membered ring is entropically less favored than the 5-membered dppe ring, meaning improper technique often yields amorphous powder or bridged oligomers.

Phase 1: Synthesis (Self-Validating Step)
  • Reagents:

    
     or 
    
    
    
    (1.0 eq), dppb (1.05 eq).
  • Solvent: Dichloromethane (DCM) or Acetone.

  • Procedure: Stir at Room Temperature (RT) under Argon.

  • Validation: Monitor

    
     NMR.
    
    • Free dppb: ~ -16 ppm.

    • Bound complex: Shifted downfield (e.g., +30 to +45 ppm depending on metal).

    • Oxide impurity: ~ +30-40 ppm (sharp singlet). If observed, recrystallize.

Phase 2: Crystallization (Layering Technique)

Direct evaporation often fails for dppb complexes due to their flexibility. Liquid-Liquid Diffusion is the required standard.

  • Dissolution: Dissolve 20 mg of the crude complex in a minimal amount of DCM (0.5 - 1.0 mL) in a narrow NMR tube or crystallization vial.

  • Buffering: Carefully add a "buffer layer" of pure solvent (0.1 mL DCM) on top.

  • Precipitant Addition: Gently layer a lower-density anti-solvent (Hexane or Pentane, 2-3 mL) on top. Do not mix.

  • Incubation: Seal with Parafilm. Store at 4°C in the dark.

  • Harvest: Crystals usually form at the interface within 24-72 hours.

Visualizing the Workflow

Crystallization Step1 1. Dissolve Complex (Solvent: DCM) Step2 2. Add Buffer Layer (Pure DCM) Step1->Step2 Step3 3. Layer Anti-Solvent (Hexane/Pentane) Step2->Step3 Step4 4. Slow Diffusion (24-72h at 4°C) Step3->Step4 Density Gradient Result X-Ray Quality Crystals (Interface) Step4->Result

Figure 2: Liquid-Liquid Diffusion protocol for growing dppb-metal crystals.

Troubleshooting & Analysis Guide

When analyzing the solved structure, specific artifacts common to dppb must be checked.

  • Disorder in the Backbone: The butane chain (

    
    ) in dppb is highly flexible. In the crystal lattice, this often results in thermal disorder where the carbons "flip" between conformations.
    
    • Solution: Collect data at 100 K (cryogenic cooling) to freeze these motions. Use a disorder model (e.g., PART 1 / PART 2 in SHELX) if the backbone appears split.

  • Bridging vs. Chelating:

    • If the P-M-P angle is found to be near 180° rather than ~98°, the ligand is bridging two metal centers (forming a polymer or dimer), not chelating. This occurs if the ligand concentration was too high during synthesis.

  • Oxidation: [4]

    • Check the P-O bond length. If an oxygen atom appears attached to Phosphorus (P-O ~1.48 Å), the sample oxidized during crystallization.

References
  • Casey, C. P., & Whiteker, G. T. (1990). The natural bite angle of chelating diphosphines.[2][3][5] Israel Journal of Chemistry, 30(4), 299-304.

  • Birkholz, M. N., Frexz, Z., van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38, 1099-1118.

  • Minami, T., et al. (1996). The Crystal and Molecular Structure of [1,4-Bis(diphenylphosphino)butane]palladium(II) Dichloride. Russian Journal of Coordination Chemistry, 22(8).[6]

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741-2770.

Sources

Benchmarking dppb vs. Buchwald Ligands: A Technical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 1,4-Bis(diphenylphosphino)butane (dppb) against modern Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] It is designed for application scientists and process chemists navigating the trade-offs between "classic chelation" and "sterically demanding monodentate" systems.[1]

Executive Summary: The Specialist vs. The Generalist

In modern catalysis, the choice between dppb and Buchwald ligands is rarely about direct substitution; it is a strategic decision between cost-effective stability and high-turnover reactivity .[1]

  • Buchwald Ligands (XPhos, SPhos, etc.): The "Generalists" for difficult bonds.[1] They dominate in cross-coupling of aryl chlorides , sterically hindered substrates , and C-N bond formation (Buchwald-Hartwig).[1] Their bulky, electron-rich nature forces the formation of highly active mono-ligated Pd(0) species.[1]

  • dppb: The "Specialist" for stability.[1] It excels in carbonylation , regioselective linear coupling , and industrial-scale standard couplings (aryl iodides/bromides) where catalyst cost is paramount.[1] Its bidentate chelation prevents catalyst decomposition under aggressive conditions (e.g., high CO pressure) but hampers the oxidative addition of unreactive substrates.[1]

Mechanistic Divergence: Why Performance Differs

The performance gap stems from the fundamental difference in the active catalytic species.[1]

  • Buchwald Pathway (Monodentate): Ligands like XPhos are designed to be bulky ($ \theta > 170^\circ

    
     L_2Pd 
    
    
    
    L_1Pd $).[1] This unsaturated species reacts rapidly with difficult electrophiles (e.g., Ar-Cl).[1]
  • dppb Pathway (Bidentate): dppb forms a stable 7-membered chelate ring with Palladium ($ P-Pd-P $ bite angle ~98°).[1] This chelation stabilizes the complex but increases the energy barrier for creating the open coordination site required for oxidative addition.[1]

Visualization: Catalytic Cycle Comparison

The following diagram contrasts the "Active Monoligated" cycle of Buchwald ligands with the "Stable Chelated" cycle of dppb.

CatalyticCycle cluster_0 Buchwald Ligand (Monodentate) Cycle cluster_1 dppb (Bidentate) Cycle B_Pre Pd(II) Precatalyst B_Active L-Pd(0) (Mono-ligated Active Species) B_Pre->B_Active Activation B_OxAdd L-Pd(II)-Ar-Cl (Oxidative Addition) B_Active->B_OxAdd Ar-Cl (Fast) D_Rest (dppb)Pd(0) (Stable Chelate Resting State) B_Active->D_Rest Chelation Effect (dppb inhibits L-Pd formation) B_RedElim Product Release (Fast Reductive Elimination) B_OxAdd->B_RedElim Nu-H / Base B_RedElim->B_Active Cycle Closes D_OxAdd (dppb)Pd(II)-Ar-X (Slow Oxidative Addition) D_Rest->D_OxAdd Ar-I/Br (Requires Heat) D_CO Acyl-Pd Complex (Stabilized by Chelation) D_OxAdd->D_CO CO Insertion (Carbonylation) D_CO->D_Rest Product Release

Caption: Comparison of catalytic pathways. Buchwald ligands (left) facilitate a high-energy mono-ligated cycle ideal for difficult bonds.[1] dppb (right) forms a stable chelate, ideal for preventing decomposition in carbonylation or easy couplings.

Performance Benchmarking Data
Case Study A: C-N Coupling (Buchwald-Hartwig)

Verdict: Buchwald Ligands are superior.[1] dppb lacks the steric bulk to promote the difficult reductive elimination of C-N bonds, often leading to


-hydride elimination or stalled catalysis.[1]
ParameterXPhos / RuPhos dppb
Substrate Scope Aryl Chlorides, Tosylates, Hindered AminesAryl Bromides/Iodides, Primary Amines only
Typical Yield (Ar-Cl) > 95% (Room Temp - 80°C)< 10% (Often requires >120°C)
Catalyst Loading 0.5 - 2.0 mol%5.0 - 10.0 mol%
Mechanism Promotes Reductive Elimination via steric bulkStable chelate hinders C-N bond formation
Case Study B: Suzuki-Miyaura Coupling

Verdict: Context-dependent. For Aryl Chlorides , Buchwald ligands are required.[1] For Aryl Bromides in industrial settings, dppb is a viable cost-saving alternative.[1]

SubstrateLigandYieldConditionsNotes
4-Chloroanisole XPhos 98% 0.5 mol% Pd, 80°CComplete conversion in 2h.
4-Chloroanisole dppb12%2.0 mol% Pd, 100°CFails to activate C-Cl bond efficiently.[1]
4-Bromoanisole XPhos99%0.1 mol% Pd, RTOverkill for simple substrates.[1]
4-Bromoanisole dppb 95% 1.0 mol% Pd, 80°CCost-effective choice.
Case Study C: Carbonylation (The "Win" for dppb)

Verdict: dppb (and bidentates) are superior.[1] In the presence of Carbon Monoxide (CO), monodentate Pd species (like those formed by Buchwald ligands) are prone to forming inactive Palladium Carbonyl clusters ($ Pd(CO)_n $).[1] The chelation of dppb protects the metal center, maintaining catalytic activity.[1]

  • Reaction: Alkoxycarbonylation of Aryl Bromides.[1][2]

  • dppb Performance: High stability, prevents Pd-black precipitation.[1]

  • Buchwald Performance: Lower turnover numbers (TON) due to competitive binding of CO vs. the bulky phosphine.[1]

Experimental Protocols
Protocol A: High-Performance C-N Coupling (Using XPhos)

Use this for: Aryl chlorides, secondary amines, or pharmaceutical intermediates.

  • Catalyst Prep: Charge a reaction vial with Pd(OAc)₂ (1.0 mol%) and XPhos (2.0 mol%).[1] Note: Pre-complexed XPhos Pd G4 is preferred for reproducibility.[1]

  • Solvent/Base: Add t-BuOH (or Toluene) and NaOtBu (1.4 equiv).[1]

  • Substrate: Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Filter through Celite, concentrate, and purify.

    • Self-Validation: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion. Persistence of Pd-black indicates catalyst decomposition (oxygen leak).[1]

Protocol B: Cost-Effective Suzuki Coupling (Using dppb)

Use this for: Aryl bromides/iodides, scale-up, or cost-sensitive steps.[1]

  • Catalyst Prep: Charge flask with PdCl₂(dppb) (1.0 - 3.0 mol%).[1] This is an air-stable yellow powder.[1]

  • Solvent/Base: Add DMF/Water (4:1) and K₂CO₃ (2.0 equiv).[1]

  • Substrate: Add Aryl Bromide (1.0 equiv) and Boronic Acid (1.2 equiv).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Aqueous extraction followed by crystallization.[1]

    • Self-Validation: If conversion stalls at 50%, add 10% more boronic acid (protodeboronation is the common failure mode here, not catalyst death).[1]

Decision Matrix: Selecting the Right Ligand

The following decision tree guides the selection process based on substrate difficulty and reaction type.

DecisionMatrix Start Start: Define Substrate & Reaction Q1 Is the electrophile an Aryl Chloride or Sulfonate? Start->Q1 Q2 Is the reaction a Carbonylation (CO gas)? Q1->Q2 No (It's Br/I) Res_Buchwald USE BUCHWALD LIGAND (XPhos, RuPhos, SPhos) Reason: High Activity Required Q1->Res_Buchwald Yes Q3 Is the amine/boronic acid sterically hindered? Q2->Q3 No Res_Xantphos USE Xantphos/dppb Reason: Chelation prevents CO poisoning Q2->Res_Xantphos Yes Q3->Res_Buchwald Yes Res_dppb USE dppb Reason: Stability & Cost Efficiency Q3->Res_dppb No (Standard Substrate)

Caption: Logical flow for ligand selection. High-energy barriers (Cl, Sterics) demand Buchwald ligands; High-stability needs (CO) or cost-drivers favor dppb.[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Bennoub, H., et al. (2024).[1][3] "Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation." Nature Communications.[1]

  • Tukacs, J. M., et al. (2020).[1] "Palladium-catalyzed aryloxy- and alkoxycarbonylation of aromatic iodides." Journal of Organometallic Chemistry. [1]

  • van Leeuwen, P. W. N. M., et al. (2000).[1] "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews.

Sources

Safety Operating Guide

1,4-Bis(diphenylphosphino)benzene: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,4-Bis(diphenylphosphino)benzene (CAS: 1179-06-2) is a bidentate phosphine ligand widely used in organometallic catalysis (e.g., palladium-catalyzed cross-coupling). While it lacks the extreme pyrophoricity of alkyl phosphines (like trimethylphosphine), it presents specific hazards regarding aquatic toxicity and oxidative instability .

Effective disposal requires a segregation strategy that prevents downstream contamination of aqueous waste streams and mitigates the formation of phosphine oxides in uncontrolled environments. This guide replaces generic "bin-it" advice with a chemically grounded workflow.

Chemical Profile
PropertySpecification
CAS Number 1179-06-2
Physical State Solid (White to off-white powder)
Air Sensitivity Air-sensitive (Slowly oxidizes to phosphine oxide)
Solubility Insoluble in water; Soluble in organic solvents (CHCl₃, THF)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity

Risk Assessment & Hazard Classification

Before initiating disposal, you must classify the waste stream. Aryl phosphines are lipophilic; they penetrate skin barriers easily and persist in aquatic environments.

GHS Classification (Key H-Codes)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Aquatic Chronic: (Implicit for most aryl phosphines) – Do not release to environment.

Senior Scientist Insight: Never dispose of phosphine ligands down the drain. Even trace amounts can poison municipal water treatment catalysts and harm aquatic life. All disposal must be via thermal destruction (incineration).

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid Waste

Applicable to: Expired reagent, spilled solids, or excess weighing boat material.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin. Although 1,4-dppbenzene is not pyrophoric, mixing with strong oxidizers can create exothermic "hot spots" in waste drums.

  • Packaging: Place the solid in a sealable polyethylene bag or a screw-top jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound - 99%"

    • Hazard Checkbox: Toxic, Irritant.

  • Destination: High-temperature chemical incineration.

Scenario B: Disposal of Reaction Solutions

Applicable to: Mother liquors, filtrates, and reaction mixtures containing the ligand.[2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's "Organic Waste" stream (usually halogenated vs. non-halogenated).

  • Quenching (Optional but Recommended): If the solution contains active metal catalysts (Pd, Pt) alongside the ligand, add a metal scavenger (e.g., QuadraPure™) or treat with activated carbon before disposal to reduce heavy metal load in the organic waste stream.

  • Container: Pour into the appropriate HDPE or glass solvent waste carboy.

  • Venting: Ensure the carboy is vented (using a safety cap with a filter) to prevent pressure buildup if minor oxidation occurs.

Scenario C: Decontamination of Glassware (The Bleach Protocol)

Applicable to: Flasks, spatulas, and syringes.

Phosphines adhere stubbornly to glass. Simple water washing is ineffective and dangerous. We utilize oxidative deactivation using sodium hypochlorite (bleach).

The Mechanism:



The goal is to convert the reactive phosphine (III) into the thermodynamically stable phosphine oxide (V), which is easier to clean and less toxic.

Protocol:

  • Rinse: Perform a primary rinse of the glassware with a small volume of acetone or DCM to remove bulk solids. Collect this rinse as Organic Waste (Scenario B).

  • Soak: Submerge the glassware in a bath of dilute bleach (10% sodium hypochlorite solution) for 1–2 hours.

    • Note: This step oxidizes residual traces.

  • Wash: Remove glassware, rinse with copious water, and proceed to standard detergent washing.

  • Validation: No "garlic-like" or organic odor should remain.

Decision Matrix & Workflow Visualization

The following diagram illustrates the critical decision points for handling 1,4-dppbenzene waste.

DisposalProtocol Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Glassware Contaminated Equipment StateCheck->Glassware Segregate Segregate from Oxidizers Solid->Segregate SolventCheck Check Solvent (Halogenated vs Non) Liquid->SolventCheck Rinse Solvent Rinse (To Liquid Waste) Glassware->Rinse Label Label: Toxic/Irritant (RCRA Compliant) Segregate->Label SolventCheck->Label Decon Oxidative Decon (10% Bleach Soak) Sewage Standard Wash (Sewer Safe) Decon->Sewage After 2hr Soak Incinerate FINAL DISPOSAL: Chemical Incineration Label->Incinerate Rinse->Liquid Rinsate Rinse->Decon

Figure 1: Decision matrix for the segregation and treatment of phosphine ligand waste. Note the critical oxidative decontamination step for equipment.

Emergency Contingencies

Spill Management

In the event of a powder spill outside the fume hood:

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a chemically inert absorbent (vermiculite).

  • Cleanup: Scoop the absorbent/chemical mix into a wide-mouth jar.

  • Surface Decon: Wipe the surface with a 10% bleach solution to oxidize residues, followed by a water rinse.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[3] Aryl phosphines are lipophilic; soap is essential to remove them.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Chemical Disposal Procedures: Phosphines. Safety Department Guides. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1,4-Bis(diphenylphosphino)benzene (DPPB) [CAS: 1109-15-5] is a bidentate phosphine ligand widely used in palladium-catalyzed cross-coupling reactions.[1] While it is not pyrophoric like its alkyl-phosphine cousins, it presents specific hazards regarding inhalation of fine particulates and cumulative irritation to mucous membranes.

The Scientist’s Perspective: The primary risk with DPPB is not acute toxicity, but rather sensitization and purity degradation . As a solid, it is relatively air-stable, but in solution, it oxidizes to phosphine oxides. Therefore, the PPE protocols below serve a dual purpose: protecting the operator from irritation (H315, H319, H335) and protecting the ligand from oxidative deactivation.

Hazard Identification (GHS Classification)
Hazard ClassCategoryH-CodeDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3]
STOT-SE Cat 3H335 May cause respiratory irritation (Dust).[1]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required protection based on the physical state of the reagent. Note: When handling DPPB in solution, the solvent usually dictates the glove breakthrough requirement, not the ligand itself.

Table 1: PPE Specifications
Body AreaPPE ItemSpecification & Rationale
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 Particulate Respirator (only if weighing outside a hood, which is discouraged).[1]
Eyes Safety Glasses Standard: ANSI Z87.1 compliant with side shields.Upgrade: Chemical Goggles if generating a fine dust cloud or working with large quantities (>10g) where powder drift is possible.[1]
Hands (Solid) Nitrile Gloves Thickness: Minimum 4-5 mil (0.10–0.12 mm).Rationale: DPPB solid does not permeate nitrile rapidly.[1] Standard lab gloves are sufficient for weighing.[1]
Hands (Solution) Solvent Specific DCM/Chloroform: PVA or Laminate (Silver Shield) gloves required.[1] Nitrile degrades in <5 mins.THF/Toluene: Standard Nitrile (splash protection only; change immediately upon contact).[1]
Body Lab Coat Material: 100% Cotton or Nomex (Flame Resistant).Fit: Snap closures preferred for quick removal.[1]

Operational Protocols: Step-by-Step

Phase A: Pre-Operational Checks
  • Airflow Verification: Confirm fume hood monitor reads "Safe" or verify airflow with a tissue strip.[1]

  • Static Control: Phosphine powders are often electrostatic.[1] Have an anti-static gun or ionizer bar ready if weighing small amounts (<50 mg) to prevent powder scattering (and subsequent inhalation risk).[1]

Phase B: Weighing & Transfer (Solid)

Goal: Prevent aerosolization and skin contact.

  • Don PPE: Put on nitrile gloves and safety glasses.[1] Ensure lab coat cuffs cover wrists.[1]

  • Open Container: Open the DPPB bottle inside the fume hood.

  • Transfer: Use a clean, dry spatula .[1] Avoid plastic spatulas if static is high; use stainless steel or porcelain.[1]

  • Weighing:

    • Option A (Best): Place the receiving flask/vial on the balance inside the hood.[1]

    • Option B (Alternative): If the balance is outside the hood, tare the closed vial, move to hood, add solid, close vial, and return to balance. Never transport an open container of DPPB across the lab bench.

  • Decontamination: Wipe the spatula with a Kimwipe dampened with acetone inside the hood before removing it for washing.[1]

Phase C: Solution Preparation (The "Hidden" Danger)

Risk: Solvent permeation carrying the ligand through gloves.

  • Solvent Selection: If dissolving in Dichloromethane (DCM), double glove (Nitrile over Laminate) or accept that standard nitrile offers zero protection against the solvent carrier.[1]

  • Inerting: While DPPB is stable, flush the headspace with Nitrogen or Argon after solution prep to maintain catalytic activity.[1]

  • Spill Management: If solution spills on gloves, do not wash .[1] Remove gloves immediately, wash hands with soap/water, and don a fresh pair.

Emergency & Disposal Procedures

Spill Response
  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water or acetone) to dampen, then wipe up.[1] Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[1] Dispose of as solvent waste.[1]

Waste Disposal[1][3][5]
  • Stream: Solid Organic Waste (or "Contaminated Solids").[1]

  • Segregation: Do not mix with strong oxidizers (e.g., peroxides, permanganates) as phosphines can react exothermically.

  • Labeling: Clearly tag as "Phosphine Ligand - Irritant."[1]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the handling context.

DPPB_Safety_Workflow Start Start: Handling DPPB StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses Work in Fume Hood DustRisk->StandardPPE No (Static Control) HighExpPPE Enhanced PPE: Chemical Goggles + N95 (if outside hood) DustRisk->HighExpPPE Yes (Large Qty) SolventCheck Check Solvent Type Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (THF, Toluene) SolventCheck->NonHalogenated LaminateGloves REQUIRED: Laminate/PVA Gloves (Nitrile offers NO protection) Halogenated->LaminateGloves SplashGloves Standard Nitrile Gloves (Change immediately on splash) NonHalogenated->SplashGloves

Caption: Decision matrix for PPE selection emphasizing the critical shift in glove requirements when DPPB is dissolved in halogenated solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.